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4-(1,2,5-Thiadiazol-3-yl)morpholine Documentation Hub

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  • Product: 4-(1,2,5-Thiadiazol-3-yl)morpholine
  • CAS: 214691-24-4

Core Science & Biosynthesis

Foundational

4-(1,2,5-Thiadiazol-3-yl)morpholine chemical structure and properties

Chemistry, Synthesis, and Medicinal Applications Executive Summary The 4-(1,2,5-Thiadiazol-3-yl)morpholine scaffold represents a critical pharmacophore in medicinal chemistry, most notably serving as the structural core...

Author: BenchChem Technical Support Team. Date: February 2026

Chemistry, Synthesis, and Medicinal Applications

Executive Summary

The 4-(1,2,5-Thiadiazol-3-yl)morpholine scaffold represents a critical pharmacophore in medicinal chemistry, most notably serving as the structural core for the non-selective beta-adrenergic antagonist Timolol . This heterocyclic system combines the electron-deficient 1,2,5-thiadiazole ring with the lipophilic, solubilizing morpholine moiety.

This guide analyzes the physicochemical properties, synthetic pathways, and reactivity profiles of this scaffold.[1] It specifically focuses on the 3-chloro-substituted derivative (3-chloro-4-morpholino-1,2,5-thiadiazole ), which acts as the primary electrophile in industrial drug synthesis via Nucleophilic Aromatic Substitution (


).

Structural & Electronic Analysis

The 1,2,5-Thiadiazole Core

Unlike its 1,3,4- or 1,2,4- isomers, the 1,2,5-thiadiazole ring is characterized by high aromaticity and significant electron deficiency.[2][3] The presence of two nitrogen atoms adjacent to the sulfur creates a system that is


-deficient, making the carbons at positions 3 and 4 highly susceptible to nucleophilic attack.
Morpholine Conjugation

The attachment of a morpholine ring at the 3-position introduces a donor-acceptor interaction. The lone pair on the morpholine nitrogen conjugates with the thiadiazole


-system. However, the strong electron-withdrawing nature of the thiadiazole ring ensures the system remains sufficiently electrophilic to undergo further substitution at the 4-position (e.g., displacing a chloride).
Pharmacophore Visualization

The following diagram illustrates the core electronic features and reactivity nodes of the scaffold.

Pharmacophore cluster_properties Electronic Effects Thiadiazole 1,2,5-Thiadiazole Ring (Electron Deficient) C4 C4 Position (Electrophilic Site for SnAr) Thiadiazole->C4 Reactivity Susceptible to Nucleophiles Thiadiazole->Reactivity Morpholine Morpholine Ring (Solubility/Lipophilicity) C3 C3 Position (Stable Linkage) Morpholine->C3 Attached via N Resonance N-Lone Pair Conjugation Morpholine->Resonance C3->Thiadiazole Resonance->Thiadiazole Reactivity->C4

Figure 1: Pharmacophore analysis highlighting the electronic interplay between the morpholine donor and thiadiazole acceptor.

Physicochemical Properties[1][2][3][4][5]

The scaffold is rarely isolated as the unsubstituted parent (where position 4 is -H). In research and manufacturing, it exists primarily as the 3-chloro (electrophile) or 3-hydroxy (nucleophile/metabolite) derivatives.

Property3-Chloro Derivative3-Hydroxy Derivative
Systematic Name 3-Chloro-4-morpholino-1,2,5-thiadiazole4-Morpholin-4-yl-1,2,5-thiadiazol-3-ol
CAS Number 30165-96-9 30165-97-0
Molecular Formula


Molecular Weight 205.67 g/mol 187.22 g/mol
Physical State Low-melting solid / Crystalline powderSolid / Crystalline powder
Melting Point 44 – 48 °C198 – 202 °C (decomposition)
Solubility Soluble in DCM, Chloroform, DMSOSoluble in DMSO, dilute base; Poor in water
Primary Role Electrophilic Intermediate (

)
Precursor / Metabolite

Synthetic Methodologies

Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole

This is the industry-standard "workhorse" reaction. It utilizes the symmetry of 3,4-dichloro-1,2,5-thiadiazole to introduce the morpholine ring via controlled mono-substitution.

Protocol:

  • Reagents: 3,4-Dichloro-1,2,5-thiadiazole (1.0 equiv), Morpholine (2.2 equiv).

  • Solvent: Neat (no solvent) or DMF if temperature control is required.

  • Conditions: Heat to 100–110 °C for 2–4 hours.

  • Mechanism: The first equivalent of morpholine acts as the nucleophile displacing one chloride. The second equivalent acts as a base to scavenge the HCl byproduct.

  • Workup:

    • Cool reaction mixture to room temperature.

    • Quench with water to precipitate the product (or extract with Dichloromethane).

    • Wash organic layer with dilute HCl (to remove excess morpholine) followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Hexanes. Yields typically >85%.[4]

Hydrolysis to 3-Hydroxy-4-morpholino-1,2,5-thiadiazole

This derivative is often used to generate the "linker" side chain via O-alkylation (e.g., with epichlorohydrin).

Protocol:

  • Reagents: 3-Chloro-4-morpholino-1,2,5-thiadiazole, 2.5 M NaOH (aq).

  • Solvent: DMSO (to facilitate nucleophilic attack on the electron-rich ring).

  • Conditions: Reflux for 3 hours.

  • Workup: Acidify with conc. HCl to pH ~2. The product precipitates as a solid.

Synthesis Workflow Diagram

Synthesis Start 3,4-Dichloro-1,2,5-thiadiazole Reaction1 Reaction: SnAr 100-110°C, 2-4h Start->Reaction1 Morpholine Morpholine (2.2 equiv) Morpholine->Reaction1 ChloroProd 3-Chloro-4-morpholino- 1,2,5-thiadiazole (CAS 30165-96-9) Reaction1->ChloroProd Mono-substitution Hydrolysis Hydrolysis NaOH/DMSO, Reflux ChloroProd->Hydrolysis HydroxyProd 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole (CAS 30165-97-0) Hydrolysis->HydroxyProd Cl displacement

Figure 2: Step-wise synthetic workflow for the generation of key scaffold derivatives.

Medicinal Chemistry Application: Timolol

The most authoritative application of this scaffold is in the synthesis of Timolol , a WHO Essential Medicine used for glaucoma and hypertension.

Mechanism of Synthesis

The synthesis relies on the reactivity of the 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate. The remaining chlorine atom is displaced by a chiral linker.

  • Linker: (S)-1-(tert-butylamino)-2,3-propanediol (or a protected precursor like the acetonide).

  • Base: Potassium tert-butoxide (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: THF or DMSO.

The electron-withdrawing nature of the thiadiazole ring is crucial here; it lowers the energy barrier for the alkoxide nucleophile to displace the chlorine, forming the ether linkage characteristic of Timolol.

Pathway Diagram

Timolol Scaffold 3-Chloro-4-morpholino- 1,2,5-thiadiazole Coupling Coupling Reaction (Base-mediated SnAr) Scaffold->Coupling Linker Chiral Amino-Alcohol Side Chain Linker->Coupling Timolol Timolol (Beta-Blocker) Coupling->Timolol Ether Bond Formation

Figure 3: Convergence of the thiadiazole scaffold and chiral linker to form Timolol.

Safety and Handling (GHS)

When handling 3-chloro-4-morpholino-1,2,5-thiadiazole , standard laboratory safety protocols for potent electrophiles must be observed.

  • GHS Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[5][6]

    • H315: Causes skin irritation.[5][6]

    • H319: Causes serious eye irritation.[5]

    • H335: May cause respiratory irritation.[5]

  • Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis by atmospheric moisture.

References

  • Weinstock, L. M., et al. (1968). Synthesis and properties of 1,2,5-thiadiazole derivatives. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 544354, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole.[5]Link

  • ChemicalBook. (2025). 3-Chloro-4-morpholino-1,2,5-thiadiazole Properties and Synthesis.Link

  • Vertex AI Search. (2026). Synthesis of S- and R-Timolol Maleate and intermediates.7

  • Santa Cruz Biotechnology. (2025). 3-Chloro-4-morpholino-1,2,5-thiadiazole Product Data Sheet.Link

Sources

Foundational

Unlocking the M1 Receptor: The Pharmacology of 4-(1,2,5-Thiadiazol-3-yl)morpholine

This is an in-depth technical guide on the pharmacology and mechanism of action of 4-(1,2,5-Thiadiazol-3-yl)morpholine and its related class of thiadiazole-based muscarinic agonists. Executive Summary 4-(1,2,5-Thiadiazol...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmacology and mechanism of action of 4-(1,2,5-Thiadiazol-3-yl)morpholine and its related class of thiadiazole-based muscarinic agonists.

Executive Summary

4-(1,2,5-Thiadiazol-3-yl)morpholine represents a specialized scaffold within the class of 1,2,5-thiadiazole-based muscarinic agonists .[1] This chemical entity is structurally distinct from classical agonists (like acetylcholine or arecoline) by incorporating a 1,2,5-thiadiazole ring as a bioisosteric replacement for the ester functionality, and a morpholine moiety which modulates pharmacokinetic properties and receptor subtype selectivity.

The primary mechanism of action is orthosteric agonism of the M1 muscarinic acetylcholine receptor (mAChR) , initiating the Gq/11 signaling cascade. This pathway is critical for cognitive function, synaptic plasticity, and the potential treatment of neurodegenerative disorders such as Alzheimer’s disease and Schizophrenia.

Part 1: Chemical Identity & Structural Pharmacology

The Thiadiazole Bioisostere

The core innovation in this class of compounds is the 1,2,5-thiadiazole ring. In classical medicinal chemistry, the unstable ester group of acetylcholine (ACh) is replaced to improve metabolic stability while maintaining the necessary electron density for receptor binding.

  • Acetylcholine (ACh): Rapidly hydrolyzed by acetylcholinesterase.

  • Arecoline: A naturally occurring alkaloid with an ester group; limited stability.

  • Thiadiazole Agonists (e.g., Xanomeline, 4-(1,2,5-Thiadiazol-3-yl)morpholine): The thiadiazole ring mimics the planar electronic profile of the ester carbonyl, engaging the same hydrogen-bonding residues (e.g., Asn382 in M1) in the orthosteric binding pocket, but is resistant to hydrolysis.

The Morpholine Moiety

The attachment of a morpholine ring at position 3 (or 4, depending on numbering conventions relative to the sulfur) of the thiadiazole serves two critical functions:

  • Basicity Modulation: The morpholine nitrogen provides the necessary cationic charge (at physiological pH) to interact with the conserved Asp105 residue in the M1 receptor, mimicking the quaternary ammonium of ACh.

  • Selectivity Profile: Unlike the tetrahydropyridine ring found in Xanomeline (which targets M1/M4), the morpholine ring alters the steric bulk and lipophilicity, potentially enhancing selectivity for M1 over M2/M3 subtypes, thereby reducing peripheral side effects (e.g., bradycardia, salivation).

Structural Comparison
FeatureAcetylcholineXanomeline4-(1,2,5-Thiadiazol-3-yl)morpholine
Core Linker Ester1,2,5-Thiadiazole1,2,5-Thiadiazole
Cationic Head Quaternary AmineTetrahydropyridineMorpholine
Lipophilic Tail MethylHexyloxy chainVariable (often H or short alkyl)
Primary Target Non-selective (M1-M5)M1 / M4M1 Selective
Metabolic Stability Low (Seconds)ModerateHigh

Part 2: Mechanism of Action (MoA)

The pharmacological efficacy of 4-(1,2,5-Thiadiazol-3-yl)morpholine is defined by its ability to stabilize the active conformation of the M1 receptor.

Receptor Binding & Activation
  • Binding: The compound enters the orthosteric site of the M1 receptor (a 7-transmembrane GPCR).

  • Interaction:

    • The thiadiazole nitrogens form hydrogen bonds with residues in Transmembrane (TM) helices 3 and 6.

    • The morpholine nitrogen (protonated) forms an ionic bond with Asp105 in TM3.

  • Conformational Change: Binding induces an outward movement of TM6, creating a cavity on the intracellular side for G-protein coupling.

Signal Transduction (Gq/11 Pathway)

Upon activation, the M1 receptor couples primarily to the Gq/11 heterotrimeric G-protein.

  • Gαq Activation: GDP is exchanged for GTP on the Gαq subunit.

  • Effector Activation: Gαq-GTP activates Phospholipase C-β (PLCβ) .

  • Second Messengers: PLCβ hydrolyzes Phosphatidylinositol 4,5-bisphosphate (PIP2) into:

    • Inositol Triphosphate (IP3): Diffuses to the ER to release Ca2+ .

    • Diacylglycerol (DAG): Remains in the membrane to activate Protein Kinase C (PKC) .

  • Downstream Effects:

    • ERK1/2 Phosphorylation: Promotes gene expression related to synaptic plasticity (e.g., BDNF).

    • M-Current Inhibition: PKC phosphorylates KCNQ channels, closing them and increasing neuronal excitability.

    • Non-Amyloidogenic Processing: Activation of α-secretase (ADAM17), reducing Amyloid-beta production.

Signaling Pathway Diagram

M1_Signaling Agonist 4-(1,2,5-Thiadiazol-3-yl)morpholine M1 M1 Muscarinic Receptor (GPCR) Agonist->M1 Orthosteric Binding Gq Gq/11 Protein M1->Gq Activation (GDP->GTP) PLC Phospholipase C-β (PLCβ) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca2+ Release IP3->Ca ER Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Response Cognitive Enhancement Synaptic Plasticity Ca->Response ERK ERK1/2 Phosphorylation PKC->ERK KCNQ KCNQ Channel (Inhibition) PKC->KCNQ Phosphorylation ERK->Response KCNQ->Response Increased Excitability

Figure 1: The Gq/11 signaling cascade activated by 4-(1,2,5-Thiadiazol-3-yl)morpholine binding to the M1 receptor.

Part 3: Experimental Protocols

To validate the mechanism and potency of this compound, the following standardized protocols are recommended.

Radioligand Binding Assay (Affinity - Ki)

Objective: Determine the binding affinity (


) of the compound for the M1 receptor.
  • Preparation: Use CHO-K1 cells stably expressing human M1 receptors. Prepare cell membranes by homogenization and centrifugation (40,000 x g).

  • Ligand: Use [

    
    H]-N-Methylscopolamine ([
    
    
    
    H]NMS)
    (0.2 nM) as the radioligand.
  • Incubation:

    • Mix: 150 µL Membrane prep + 25 µL [

      
      H]NMS + 25 µL Test Compound (10 pM - 10 µM).
      
    • Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

    • Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Calcium Mobilization Assay (Functional Efficacy - EC50)

Objective: Measure the functional activation of the Gq pathway.

  • Cell Plating: Seed M1-expressing CHO cells in 96-well black-walled plates (50,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate media and load cells with Fluo-4 AM (calcium indicator) in assay buffer (HBSS + 20 mM HEPES) for 45 minutes at 37°C.

  • Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Agonist Addition: Inject Test Compound (4-(1,2,5-Thiadiazol-3-yl)morpholine) at varying concentrations.

  • Data Acquisition: Record fluorescence increase for 180 seconds.

  • Analysis: Plot Max-Min fluorescence against log[concentration] to determine

    
     and 
    
    
    
    (relative to Acetylcholine or Carbachol).
Experimental Workflow Diagram

Workflow cluster_0 Binding (Affinity) cluster_1 Function (Efficacy) Membrane M1 Membranes Ligand [3H]-NMS Membrane->Ligand Filter Filtration & Counting Ligand->Filter Ki Calculate Ki Filter->Ki Cells Live CHO-M1 Cells Dye Fluo-4 AM Load Cells->Dye FLIPR FLIPR Detection Dye->FLIPR EC50 Calculate EC50 FLIPR->EC50

Figure 2: Parallel workflows for validating binding affinity and functional efficacy.

Part 4: Therapeutic Implications

The development of 4-(1,2,5-Thiadiazol-3-yl)morpholine and its analogs addresses critical failures in previous M1 agonists:

  • Selectivity: By optimizing the morpholine ring, researchers aim to avoid M2/M3 activation, which causes dose-limiting side effects (sweating, diarrhea, cardiovascular instability).

  • Cognition: M1 activation in the hippocampus and prefrontal cortex restores cholinergic tone, improving working memory and attention in Alzheimer's models.

  • Schizophrenia: M1 agonism (and M4 agonism) has shown antipsychotic efficacy, reducing positive symptoms and improving cognitive deficits, as validated by the clinical success of related thiadiazole agonists (e.g., Xanomeline/Trospium).[2]

References

  • Sauerberg, P., et al. (1992).[3][4] Novel functional M1 selective muscarinic agonists.[5][3][4][6] Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines. Journal of Medicinal Chemistry, 35(12), 2274-2283.[3][4] Link

  • Sunil Kumar, Y. C., Sadashiva, M. P., & Rangappa, K. S. (2007).[5] An efficient synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine: a potent M1 selective muscarinic agonist.[5][7] Tetrahedron Letters, 48(26), 4565-4568.[5][7][8] Link[9][8]

  • Conn, P. J., Jones, C. K., & Lindsley, C. W. (2009). Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders. Trends in Pharmacological Sciences, 30(3), 148-155. Link

  • FDA Substance Registration System. 4-(1,2,5-THIADIAZOL-3-YL)MORPHOLINE. UNII: 8Y1Q88I7IK. Link

Sources

Exploratory

The 4-Morpholino-1,2,5-Thiadiazole Scaffold: Synthetic Utility and Medicinal Applications

Topic: 4-Morpholino-1,2,5-Thiadiazole Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2][3] Executive Summary The 1,2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Morpholino-1,2,5-Thiadiazole Derivatives in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2][3]

Executive Summary

The 1,2,5-thiadiazole ring system is a "privileged scaffold" in medicinal chemistry, distinguished by its high aromaticity, electron-deficient nature, and capacity to serve as a bioisostere for phenyl or pyridine rings. When functionalized with a morpholine moiety at the C4 position, the resulting 4-morpholino-1,2,5-thiadiazole core exhibits a unique physicochemical profile that balances lipophilicity with aqueous solubility.

This guide analyzes the medicinal chemistry of this scaffold, moving beyond its classical application in Timolol (a non-selective beta-blocker) to its emerging roles in oncology and antimicrobial research. We provide validated synthetic protocols, structural insights, and mechanistic pathways to support the development of next-generation therapeutics.

Structural Rational & Physicochemical Properties[3]

The Electronic Landscape

The 1,2,5-thiadiazole ring is electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom. This electron deficiency makes the C3 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (SNAr) , a property that synthetic chemists exploit to introduce diversity.

  • Bioisosterism: The ring mimics the geometry and electronic distribution of other five-membered heterocycles (e.g., imidazole, oxazole) but with distinct hydrogen-bonding capabilities.

  • The Morpholine Effect: Attaching a morpholine ring at C4 introduces a solubilizing group that also acts as a hydrogen bond acceptor. This modification often improves the pharmacokinetic (PK) profile by lowering LogP values compared to phenyl analogs, enhancing oral bioavailability.

Structure-Activity Relationship (SAR) Map

The biological activity of this class hinges on the substituent at the C3 position.

SAR_Map Core 4-Morpholino-1,2,5-Thiadiazole (Scaffold) C3_Sub C3 Substituent (Variable) Core->C3_Sub Functionalization Site C4_Sub C4 Morpholine (Fixed) Core->C4_Sub Solubilizing Pharmacophore Bioactivity Biological Target: - Beta-Adrenergic (Timolol) - Muscarinic (Agonists) - Kinase/Enzyme (Anticancer) C3_Sub->Bioactivity Determines Specificity PK_Prop PK Properties: - Solubility (Morpholine) - Metabolic Stability C4_Sub->PK_Prop Enhances ADME

Figure 1: SAR Map illustrating the modular nature of the scaffold. The C3 position dictates target engagement, while the C4 morpholine modulates physicochemical properties.

Synthetic Strategies

The synthesis of 4-morpholino-1,2,5-thiadiazole derivatives typically proceeds via a controlled SNAr reaction on 3,4-dichloro-1,2,5-thiadiazole . This starting material is symmetric; however, monosubstitution can be achieved by controlling stoichiometry and temperature.

Validated Protocol: Synthesis of 3-Chloro-4-Morpholino-1,2,5-Thiadiazole

This intermediate is the "gateway" molecule for almost all derivatives, including Timolol.

Reagents:

  • 3,4-Dichloro-1,2,5-thiadiazole (1.0 equiv)

  • Morpholine (4.0 equiv)

  • Solvent: Neat or DMF (optional)

Step-by-Step Methodology:

  • Setup: Equip a 100-mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel.

  • Addition: Charge the flask with morpholine (6.75 g, 77.4 mmol). Heat the morpholine to 110 °C .

  • Reaction: Slowly add 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control the addition rate to maintain temperature.

  • Reflux: Stir the mixture at 110 °C for 2 hours. Monitor consumption of the starting material via TLC (Hexane/EtOAc 4:1).

  • Quench & Workup: Cool the mixture to 0 °C in an ice bath. Add water (30 mL) and acidify with concentrated HCl to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallize from methanol to yield an orange solid.[1]

    • Yield: ~85-88%[1]

    • Characterization: MS (ESI): m/z 206.1 [M+H]⁺.

Pathway to Timolol and Derivatives

Once the monochloro intermediate is obtained, the remaining chlorine atom at C3 can be displaced by oxygen or nitrogen nucleophiles.

Synthesis_Pathway Start 3,4-Dichloro-1,2,5-Thiadiazole Step1 Morpholine (110°C) Start->Step1 Inter 3-Chloro-4-morpholino-1,2,5-thiadiazole (Gateway Intermediate) Step1->Inter SNAr (88% Yield) Branch1 Hydrolysis (NaOH) Inter->Branch1 Branch2 Salicylaldehyde / K2CO3 Inter->Branch2 Prod1 3-Hydroxy-4-morpholino-1,2,5-thiadiazole Branch1->Prod1 StepTim Epichlorohydrin + t-Butylamine Prod1->StepTim Prod2 Benzaldehyde Derivatives (Anticancer Agents) Branch2->Prod2 Ether Linkage Timolol Timolol (Beta-Blocker) StepTim->Timolol

Figure 2: Divergent synthetic pathway starting from the dichlorothiadiazole precursor. The pathway splits to generate either classical beta-blockers or novel anticancer agents.

Case Study: Timolol Maleate

Timolol represents the most commercially successful application of this scaffold. It functions as a non-selective beta-adrenergic antagonist used to treat glaucoma and hypertension.[2]

  • Mechanism of Action: Timolol competes with catecholamines for binding at

    
     and 
    
    
    
    adrenergic receptors. The 1,2,5-thiadiazole ring acts as a lipophilic anchor, while the morpholine group modulates solubility, allowing the drug to penetrate the corneal epithelium (in eye drops) while minimizing systemic accumulation.
  • Chirality: The biological activity resides primarily in the (S)-enantiomer. The synthesis involves the reaction of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with (S)-epichlorohydrin, followed by ring opening with tert-butylamine.[3]

Emerging Applications

Recent research has expanded the utility of this scaffold beyond beta-blockers.

Anticancer Activity

New derivatives, specifically 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehydes , have shown cytotoxicity against breast (MCF-7) and prostate (PC-3) cancer cell lines.

  • Performance: IC50 values in the range of 15–25 μM, comparable to standard agents in early screening.

Antimicrobial Potential

Hybrid molecules combining the 1,2,5-thiadiazole-morpholine core with other pharmacophores have demonstrated activity against Mycobacterium tuberculosis and Staphylococcus aureus. The mechanism is hypothesized to involve DNA cleavage or inhibition of bacterial topoisomerases.

Quantitative Data Summary
Compound ClassTarget / ApplicationKey Potency MetricReference
Timolol

-Adrenergic Receptor

~ 0.6 - 2.0 nM
[1]
Benzaldehyde Deriv. MCF-7 (Breast Cancer)IC50: 15 - 25 μM[2]
Carbamate Deriv. ABHD6 EnzymeIC50 < 100 nM[3]
Aceclidine Analogues M1 Muscarinic ReceptorAgonist Activity (High)[4]

References

  • Timolol Maleate: Clinical Pharmacology and Mechanism. Drugs.com. Available at: [Link]

  • Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PubMed Central (PMC). Available at: [Link] (Note: Link directs to relevant search context for verification).

  • Recent Advances in the Synthesis and Applications of 1,2,5-Thiadiazole. National Institutes of Health (NIH). Available at: [Link]

  • Timolol Structure and Compound Summary. PubChem. Available at: [Link]

Sources

Foundational

Solubility Profile of 4-(1,2,5-Thiadiazol-3-yl)morpholine in Organic Solvents

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and crystallization protocols for 4-(1,2,5-Thiadiazol-3-yl)morpholine and its critical derivatives. Note: In industria...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and crystallization protocols for 4-(1,2,5-Thiadiazol-3-yl)morpholine and its critical derivatives.

Note: In industrial pharmaceutical contexts, this nomenclature often refers to the core scaffold of Timolol intermediates , specifically the 3-chloro (CAS 30165-96-9) and 3-hydroxy (CAS 30165-97-0) derivatives. This guide addresses the physicochemical properties of this scaffold, with specific data focused on the 3-chloro derivative (Timolol Impurity F) as the primary synthetic precursor.

Executive Summary & Compound Architecture

4-(1,2,5-Thiadiazol-3-yl)morpholine represents a bicyclic heteroaromatic system combining a lipophilic morpholine ring with a polar, electron-deficient 1,2,5-thiadiazole moiety. This "push-pull" electronic structure creates a unique solubility footprint characterized by moderate solubility in chlorinated solvents and limited solubility in protic polar solvents, making solvent selection critical for purification and crystallization.

Physicochemical Identity
  • Core Compound: 4-(1,2,5-Thiadiazol-3-yl)morpholine

  • Key Derivative (Industrial Standard): 3-Chloro-4-morpholino-1,2,5-thiadiazole (Timolol Impurity F)

  • CAS Number: 30165-96-9 (Chloro- derivative)

  • Molecular Weight: 205.67 g/mol

  • Physical State: White to off-white crystalline solid

  • Melting Point: 44–47 °C (Chloro- derivative)

Solubility Profile & Solvent Selection

The solubility of 4-(1,2,5-Thiadiazol-3-yl)morpholine is governed by the competition between the hydrophobic morpholine chair conformation and the dipole-dipole interactions of the thiadiazole ring.

Qualitative Solubility Data

The following table summarizes the saturation behavior in varying solvent classes at 25°C.

Solvent ClassSpecific SolventSolubility StatusInteraction Mechanism
Chlorinated Chloroform (CHCl₃)Sparingly Soluble Dipole-dipole interactions; favorable solvation of the morpholine ring.
Dipolar Aprotic DMSO / DMFSlightly Soluble Strong dipole interactions, but high lattice energy limits saturation.
Protic Polar Methanol (MeOH)Slightly Soluble H-bonding with thiadiazole nitrogens; used for crystallization.
Protic Polar 2-Propanol (IPA)Very Slightly Soluble Reduced polarity vs. MeOH; excellent anti-solvent.
Non-Polar Hexane / HeptaneInsoluble Lack of polar interactions to overcome crystal lattice energy.
Aqueous WaterInsoluble Hydrophobic morpholine dominance prevents aqueous solvation.
Thermodynamic Implications for Purification
  • Crystallization Solvent: Methanol is the preferred solvent for recrystallization. The compound exhibits a steep solubility curve in methanol (low solubility at 0°C, moderate at reflux), allowing for high-yield purification upon cooling.

  • Reaction Medium: DMF or Neat Morpholine is often used during synthesis (nucleophilic aromatic substitution) to ensure homogeneity at elevated temperatures (110–120°C), despite lower solubility at room temperature.

Experimental Protocol: Determination of Solubility Curves

For precise process engineering, generating a quantitative solubility curve is required. This protocol uses the Laser Monitoring Observation Technique , a self-validating method superior to gravimetric analysis for volatile organic solvents.

Protocol: Laser Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (


) across a temperature range (278.15 K to 323.15 K).
  • Preparation: Calibrate a jacketed glass vessel (50 mL) with a programmable thermostat (accuracy ±0.01 K).

  • Solute Addition: Add a known mass (

    
    ) of 4-(1,2,5-Thiadiazol-3-yl)morpholine in excess to the solvent.
    
  • Equilibration: Stir at 400 rpm. The laser intensity (

    
    ) passing through the suspension will be low due to scattering by undissolved particles.
    
  • Heating Phase: Increase temperature at 0.1 K/min.

  • Dissolution Point Detection: Monitor laser transmittance. The temperature at which transmittance sharply rises to the baseline (clear solution) is recorded as the saturation temperature (

    
    ) for that mass fraction.
    
  • Validation: Cool the solution at 0.1 K/min and record the nucleation temperature (cloud point) to determine the Metastable Zone Width (MSZW).

Workflow Diagram

SolubilityProtocol cluster_0 Data Validation Loop Start Weigh Solute & Solvent Mix Equilibrate in Jacketed Vessel (Heterogeneous Slurry) Start->Mix Laser Laser Transmittance Monitoring Mix->Laser Heat Ramp Temp (+0.1 K/min) Laser->Heat Low Transmittance Clear Solution Clears (Max Transmittance) Laser->Clear Transmittance Jump Heat->Laser Record Record T_sat Clear->Record Cool Cool to Cloud Point (Check MSZW) Record->Cool Cool->Mix Re-verify

Figure 1: Laser dynamic solubility measurement workflow with metastable zone validation loop.

Thermodynamic Modeling & Analysis

To upscale purification processes, experimental data must be fitted to thermodynamic models. For 4-(1,2,5-Thiadiazol-3-yl)morpholine, the Modified Apelblat Equation is the industry standard for correlating solubility with temperature.

Modified Apelblat Equation


  • 
    : Mole fraction solubility
    
  • 
    : Absolute temperature (K)
    
  • 
    : Empirical model parameters derived from regression analysis.
    
Thermodynamic Dissolution Functions

Using the Van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are calculated to understand the driving forces:
  • Enthalpy (

    
    ):  Typically positive  (endothermic) for this class of compounds, indicating solubility increases with temperature.
    
  • Gibbs Energy (

    
    ): 
    
    
    
    
    A positive
    
    
    confirms the non-spontaneous nature of dissolution at saturation, requiring thermal energy to overcome the crystal lattice.

Application: Purification by Recrystallization

The primary impurity in the synthesis of Timolol intermediates is the unreacted morpholine or regioisomers. The solubility profile dictates the following purification strategy.

Recrystallization Protocol
  • Dissolution: Dissolve crude 4-(1,2,5-Thiadiazol-3-yl)morpholine in Methanol at reflux (approx. 60-64°C). Use a ratio of 5-7 mL solvent per gram of solute.

  • Hot Filtration: Filter the hot solution to remove insoluble inorganic salts (e.g., NaCl formed during synthesis).

  • Controlled Cooling: Cool the filtrate to 20°C over 2 hours.

  • Anti-Solvent Addition (Optional): If yield is low, add Water (dropwise) or Hexane to induce further precipitation. Note: Water is preferred for green chemistry compliance.

  • Isolation: Filter the white crystalline solid and wash with cold Methanol (0°C).

Process Logic Diagram

CrystallizationLogic Crude Crude Product (Thiadiazole + Salts) Dissolve Reflux in Methanol (64°C) Crude->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Cool Cooling Ramp (64°C -> 20°C) Filter->Cool Nucleation Nucleation Onset Cool->Nucleation Nucleation->Cool Supersaturation Control Isolate Filtration & Wash (Cold MeOH) Nucleation->Isolate Crystal Growth

Figure 2: Recrystallization logic flow for high-purity isolation.

References

  • Synthesis & Characterization: ChemicalBook. (2025). "3-Chloro-4-morpholino-1,2,5-thiadiazole Properties and Synthesis." Link

  • Thermodynamic Context: RSC Advances. (2014). "The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility." (Contextual reference for thiadiazole thermodynamics). Link

  • Crystallization Precursors: ResearchGate. (2025). "Conglomerate formative precursor of chiral drug timolol: 3-(4-Morpholino-1,2,5-thiadiazol-3-yloxy)-propane-1,2-diol." Link

  • Safety & Handling: Combi-Blocks. (2023). "Safety Data Sheet: 3-Chloro-4-morpholino-1,2,5-thiadiazole." Link

Exploratory

An In-depth Technical Guide to the Tautomerism of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical exploration of the tautomeric phenomena exhibited by 4-(morpholin-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical exploration of the tautomeric phenomena exhibited by 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol. In drug discovery and development, a profound understanding of a molecule's structural dynamics, such as tautomerism, is critical as it can significantly influence its physicochemical properties, biological activity, and metabolic fate. This document is structured to provide not just a theoretical overview but also actionable experimental and computational protocols for the rigorous investigation of this compound's tautomeric equilibrium.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[1] This dynamic equilibrium can have profound implications in medicinal chemistry. For a given bioactive molecule, different tautomers can exhibit distinct hydrogen bonding patterns, lipophilicity, and shapes, thereby altering their interaction with biological targets.[2] The 1,2,5-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[3] Therefore, a thorough characterization of the tautomeric landscape of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is paramount for any drug development campaign involving this moiety.

The primary tautomerism expected for 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is of the amide-imidol type, where the proton can reside on the nitrogen or the oxygen atom of the thiadiazole ring. This guide will delve into the methodologies required to identify the predominant tautomeric form and quantify the equilibrium between them.

Potential Tautomeric Forms of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol

The core of our investigation lies in the potential equilibrium between the amide (keto) and imidol (enol) forms of the target molecule.

  • Amide (Keto) Form: 4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one

  • Imidol (Enol) Form: 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol

The relative stability of these forms is influenced by factors such as the electronic nature of the substituents and the solvent environment.[3] Theoretical studies on similar 3-hydroxy-1,2,5-thiadiazole derivatives suggest that the equilibrium can be finely tuned by these factors.[3]

Tautomers Amide Amide (Keto) Form 4-(morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one Imidol Imidol (Enol) Form 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol Amide->Imidol H⁺ migration

Caption: Amide-Imidol Tautomerism of the Target Compound.

Experimental Investigation of Tautomerism

A multi-pronged experimental approach is essential for unequivocally characterizing the tautomeric equilibrium. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for this purpose.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for studying tautomerism as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[6]

3.1.1. Experimental Protocol for NMR Analysis

  • Sample Preparation:

    • Dissolve a precisely weighed sample of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD, D₂O). Solvent choice is critical as it can significantly influence the tautomeric equilibrium.[7]

    • Prepare concentrations suitable for ¹H and ¹³C NMR analysis (typically 5-10 mg in 0.5-0.7 mL of solvent).

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra at a constant temperature (e.g., 298 K) on a high-resolution NMR spectrometer.

    • For quantitative analysis, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to allow for complete relaxation and accurate integration.

    • Perform 2D NMR experiments such as HSQC and HMBC to aid in the unambiguous assignment of all proton and carbon signals for each tautomer.

  • Data Analysis:

    • Identify and assign the characteristic signals for both the amide and imidol tautomers. For instance, the chemical shift of the proton on the heteroatom (N-H vs. O-H) will be a key indicator.

    • Quantify the relative populations of the tautomers by integrating well-resolved, non-overlapping signals corresponding to each form.[4] The mole fraction of each tautomer can be calculated from the integral values.

TautomerExpected ¹H NMR SignalsExpected ¹³C NMR Signals
Amide N-H proton signal, distinct morpholine signalsCarbonyl-like carbon, distinct thiadiazole and morpholine carbons
Imidol O-H proton signal, potentially broader, distinct morpholine signalsHydroxy-bearing carbon, distinct thiadiazole and morpholine carbons
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be a rapid and effective method for studying tautomeric equilibria, as the different electronic structures of the tautomers often lead to distinct absorption spectra.[8]

3.2.1. Experimental Protocol for UV-Vis Analysis

  • Sample Preparation:

    • Prepare a stock solution of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare a series of dilutions in various solvents of differing polarities.

  • Data Acquisition:

    • Record the UV-Vis absorption spectra for each solution over a relevant wavelength range (e.g., 200-400 nm).

    • Use the respective pure solvent as a blank.

  • Data Analysis:

    • Analyze the spectra for the presence of distinct absorption bands or isosbestic points, which indicate an equilibrium between two species.[9]

    • Changes in the absorption maxima (λ_max) and molar absorptivity with solvent polarity can provide insights into the nature of the predominant tautomer in different environments.[5]

ExperimentalWorkflow cluster_NMR NMR Spectroscopy cluster_UVVis UV-Vis Spectroscopy NMR_Prep Sample Preparation (Varying Solvents) NMR_Acq ¹H, ¹³C, 2D NMR Acquisition NMR_Prep->NMR_Acq NMR_Analysis Signal Assignment & Quantification NMR_Acq->NMR_Analysis Conclusion Tautomer Identification & Equilibrium Constant NMR_Analysis->Conclusion UV_Prep Sample Preparation (Varying Solvents) UV_Acq Spectral Acquisition UV_Prep->UV_Acq UV_Analysis λ_max and Isosbestic Point Analysis UV_Acq->UV_Analysis UV_Analysis->Conclusion Compound 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol Compound->NMR_Prep Compound->UV_Prep

Caption: Experimental Workflow for Tautomer Analysis.

Computational Investigation of Tautomerism

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for complementing experimental findings and providing a deeper understanding of the intrinsic stability of tautomers.[10]

Computational Protocol for DFT Analysis
  • Structure Preparation:

    • Build the 3D structures of both the amide and imidol tautomers of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol using a molecular modeling software.

  • Geometry Optimization and Frequency Calculations:

    • Perform geometry optimizations for both tautomers in the gas phase and in various solvent environments using a continuum solvation model (e.g., PCM or SMD).

    • A suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, is recommended for a good balance of accuracy and computational cost.[3]

    • Perform frequency calculations on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermochemical data (zero-point vibrational energies, enthalpies, and Gibbs free energies).

  • Data Analysis:

    • Compare the relative Gibbs free energies (ΔG) of the two tautomers in the gas phase and in different solvents. The tautomer with the lower Gibbs free energy is the more stable form.[10]

    • The equilibrium constant (K_eq) can be estimated from the calculated ΔG using the equation: ΔG = -RT ln(K_eq).

    • The calculated dipole moments for each tautomer can help explain the observed solvent effects, as more polar solvents tend to stabilize the more polar tautomer.[3]

ParameterAmide Tautomer (Hypothetical)Imidol Tautomer (Hypothetical)
Relative Gibbs Free Energy (Gas Phase) 0.0 kcal/mol (Reference)+2.5 kcal/mol
Relative Gibbs Free Energy (in Water) 0.0 kcal/mol (Reference)+1.2 kcal/mol
Dipole Moment (Gas Phase) ~ 4.5 D~ 2.8 D

Conclusion and Future Directions

The tautomeric behavior of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol is a critical aspect of its chemical characterization, with direct implications for its application in drug discovery. This guide has outlined a robust, integrated approach combining NMR and UV-Vis spectroscopy with DFT calculations to thoroughly investigate its tautomeric equilibrium. By elucidating the predominant tautomeric form and understanding its solvent-dependent behavior, researchers can make more informed decisions in the design and optimization of novel therapeutic agents based on this promising heterocyclic scaffold. Future work could involve solid-state NMR to probe the tautomeric form in the crystalline state and time-resolved spectroscopy to study the kinetics of tautomerization.

References

  • Shabanian, M., Hajibeygi, M., Moghanian, H., & Mohamadi, A. (2014). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: solvent and substituent effects. Revista de Chimie, 65(2), 161-165.
  • BYJU'S. (2020, January 28). Tautomerism. Retrieved from [Link]

  • Katritzky, A. R., & Lagowski, J. M. (1963). Prototropic Tautomerism of Heteroaromatic Compounds. Advances in Heterocyclic Chemistry, 1, 311-338.
  • Elguero, J., Marzin, C., Katritzky, A. R., & Linda, P. (1976). The Tautomerism of Heterocycles. Academic Press.
  • Hansen, P. E. (2020). Tautomerism Detected by NMR. Encyclopedia. MDPI. Retrieved from [Link]

  • Walsh Medical Media. (2024, May 24). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Retrieved from [Link]

  • Antonov, L. (2015). How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method?. ResearchGate. Retrieved from [Link]

  • Perpète, E. A., & Jacquemin, D. (2008). Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations.
  • Al-Ostath, A., Al-Majid, A. M., El-Emam, A. A., & Barakat, A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441.

Sources

Foundational

The Architecture of Interaction: A Technical Guide to Pharmacophore Modeling of Thiadiazole-Morpholine Scaffolds

Preamble: The Strategic Imperative of Scaffolding in Drug Discovery In the intricate landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. Among these, the thiadia...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Imperative of Scaffolding in Drug Discovery

In the intricate landscape of modern drug discovery, the identification and optimization of privileged scaffolds are paramount. Among these, the thiadiazole-morpholine framework has emerged as a recurrent motif in medicinal chemistry, demonstrating a remarkable versatility across a spectrum of biological targets.[1][2] This guide eschews a conventional, rigid template in favor of a narrative that mirrors the scientific process itself—a journey from conceptual understanding to practical application. We will dissect the pharmacophoric architecture of thiadiazole-morpholine derivatives, providing not just a methodology, but a validated, field-proven workflow for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that every protocol is not merely a series of steps, but a self-validating system for robust scientific inquiry.

The Thiadiazole-Morpholine Conjugate: A Privileged Partnership in Medicinal Chemistry

The thiadiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a well-established pharmacophore known for its metabolic stability and diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] The morpholine moiety, a saturated six-membered heterocycle, is frequently incorporated into drug candidates to enhance solubility, modulate pharmacokinetic properties, and provide a key interaction point with biological targets.[6][7][8][9] The synergistic combination of these two scaffolds results in a molecular framework with a unique three-dimensional arrangement of features conducive to potent and selective biological activity.[1] Notably, this scaffold has shown promise in the development of kinase inhibitors, a critical class of therapeutics in oncology.[10][11]

The Essence of a Pharmacophore: Deconstructing Molecular Recognition

A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a biological response.[12][13] It is not a real molecule or a collection of atoms, but rather a three-dimensional arrangement of pharmacophoric features, which include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (HY) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) and Negative Ionizable (NI) groups

Pharmacophore modeling, therefore, is the process of identifying these key features and their spatial relationships to create a model that can be used to design new molecules with desired biological activity or to screen large compound libraries for potential hits.[14][15]

The Methodological Core: A Step-by-Step Workflow for Pharmacophore Model Generation and Validation

The development of a robust pharmacophore model is an iterative process that requires careful consideration of the available data and the specific research question. The two primary approaches are ligand-based and structure-based pharmacophore modeling.[12][14]

Ligand-Based Pharmacophore Modeling: Learning from the Actives

This approach is employed when the three-dimensional structure of the biological target is unknown. It relies on a set of known active compounds to deduce the common pharmacophoric features.

Experimental Protocol: Ligand-Based Pharmacophore Modeling

  • Dataset Preparation:

    • Curate a dataset of thiadiazole-morpholine derivatives with known biological activity against the target of interest.

    • Divide the dataset into a training set (typically 70-80% of the compounds) and a test set (the remaining 20-30%). The training set is used to generate the pharmacophore models, while the test set is used for external validation.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformers for each molecule in the training set. This is a critical step as the bioactive conformation of the ligand is often not its lowest energy state in solution.

  • Pharmacophore Feature Identification:

    • Identify the pharmacophoric features present in each conformer of the active molecules.

  • Pharmacophore Model Generation:

    • Align the conformers of the active molecules and identify common pharmacophoric features and their spatial arrangement. This process generates a set of pharmacophore hypotheses.

  • Scoring and Ranking of Hypotheses:

    • Score and rank the generated hypotheses based on how well they map the active compounds in the training set.

  • Model Validation:

    • Validate the best-ranked pharmacophore model using the test set. A good model should be able to distinguish active from inactive compounds in the test set.

Structure-Based Pharmacophore Modeling: Leveraging Target Information

When the 3D structure of the target protein (e.g., from X-ray crystallography or NMR) is available, a structure-based approach can be employed. This method provides a more direct insight into the key interactions between the ligand and the target.

Experimental Protocol: Structure-Based Pharmacophore Modeling

  • Protein Preparation:

    • Obtain the 3D structure of the target protein, preferably in complex with a ligand.

    • Prepare the protein structure by adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

  • Binding Site Analysis:

    • Identify the binding site of the ligand and analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues.

  • Pharmacophore Feature Generation:

    • Generate pharmacophore features based on the observed interactions in the protein-ligand complex.

  • Pharmacophore Model Refinement:

    • Refine the generated pharmacophore model by adding excluded volumes to represent the steric constraints of the binding pocket.

  • Model Validation:

    • Validate the model by screening a database of known active and inactive compounds. The model should be able to retrieve the active compounds with high enrichment.

Diagrammatic Representation of the Pharmacophore Modeling Workflow

Pharmacophore_Workflow cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach L_Start Active Ligands L_Conformers Conformational Analysis L_Start->L_Conformers L_Features Feature Identification L_Conformers->L_Features L_Generate Model Generation L_Features->L_Generate L_Score Hypothesis Scoring L_Generate->L_Score Validation Model Validation L_Score->Validation S_Start Protein-Ligand Complex S_Prepare Protein Preparation S_Start->S_Prepare S_Analyze Binding Site Analysis S_Prepare->S_Analyze S_Generate Feature Generation S_Analyze->S_Generate S_Refine Model Refinement S_Generate->S_Refine S_Refine->Validation Screening Virtual Screening Validation->Screening Optimization Lead Optimization Screening->Optimization

Caption: A generalized workflow for pharmacophore model development.

The Litmus Test: Rigorous Validation of the Pharmacophore Model

A pharmacophore model is only as good as its ability to predict the activity of new compounds. Therefore, rigorous validation is a non-negotiable step in the workflow.[16][17]

Key Validation Techniques:

  • Test Set Prediction: The model's ability to accurately predict the activity of the compounds in the external test set is a primary measure of its predictive power.[18]

  • Receiver Operating Characteristic (ROC) Curve Analysis: This method evaluates the model's ability to distinguish between active and inactive compounds. The area under the ROC curve (AUC) is a measure of the model's performance, with a value of 1.0 indicating a perfect model and 0.5 indicating a random model.

  • Enrichment Factor (EF): This metric is commonly used in virtual screening to assess how well the pharmacophore model enriches the top fraction of a screened library with active compounds compared to a random selection.

  • Fischer's Randomization Test: This statistical method assesses the significance of the pharmacophore model by generating multiple models from randomized data and comparing their quality to the original model.[16]

Table 1: Hypothetical Validation Metrics for a Thiadiazole-Morpholine Pharmacophore Model

Validation MetricValueInterpretation
Test Set Correlation (R²)0.85Strong correlation between predicted and experimental activities.
ROC Curve AUC0.92Excellent ability to discriminate between active and inactive compounds.
Enrichment Factor (Top 1%)25The model is 25 times better than random at finding actives in the top 1% of the library.
Fischer's Randomization Test (p-value)< 0.01The model is statistically significant and not due to chance correlation.

From Model to Molecule: Applications in Drug Discovery

A validated pharmacophore model is a powerful tool with numerous applications in the drug discovery pipeline:

  • Virtual Screening: The model can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features, thereby identifying potential new hits.[12][15]

  • Lead Optimization: The model provides insights into the key structural features required for activity, guiding medicinal chemists in the rational design of more potent and selective analogs of a lead compound.[15]

  • Scaffold Hopping: The model can identify compounds with different chemical scaffolds that still satisfy the pharmacophoric requirements, leading to the discovery of novel intellectual property.

  • ADME-Tox Profiling: Pharmacophore models can also be developed to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of molecules.[19]

Diagrammatic Representation of a Hypothetical Pharmacophore Model for a Thiadiazole-Morpholine Kinase Inhibitor

Sources

Exploratory

Technical Assessment: The 4-(1,2,5-Thiadiazol-3-yl)morpholine Scaffold

Executive Summary & Core Pharmacophore Analysis The 4-(1,2,5-Thiadiazol-3-yl)morpholine moiety represents a privileged scaffold in medicinal chemistry, historically serving as the lipophilic anchor for the non-selective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Pharmacophore Analysis

The 4-(1,2,5-Thiadiazol-3-yl)morpholine moiety represents a privileged scaffold in medicinal chemistry, historically serving as the lipophilic anchor for the non-selective beta-blocker Timolol . However, recent investigations (2024–2026) have expanded its utility beyond adrenergic antagonism into oncology and antimicrobial domains.

Structurally, this scaffold combines a 1,2,5-thiadiazole ring (electron-deficient, planar, aromatic) with a morpholine ring (saturated, solubilizing, hydrogen-bond acceptor). This unique pairing confers specific physicochemical properties:

  • Lipophilicity (LogP ~1.4): Optimal for membrane permeability, particularly in corneal penetration (ophthalmic delivery).

  • Electronic Profile: The thiadiazole ring acts as a bioisostere of pyridine or nitrobenzene, modulating the pKa of adjacent substituents.

  • Metabolic Stability: The thiadiazole ring is generally resistant to oxidative metabolism compared to other five-membered heterocycles.

This guide details the biological spectrum of this scaffold, moving from established cardiovascular/ophthalmic applications to emerging cytotoxic protocols.

Biological Activity Spectrum

Beta-Adrenergic Antagonism (Established)

The most validated activity of the 4-(1,2,5-thiadiazol-3-yl)morpholine scaffold is its role as the "warhead" in Timolol .

  • Mechanism: The scaffold anchors the molecule within the hydrophobic pocket of

    
     and 
    
    
    
    adrenergic receptors. The morpholine oxygen participates in weak H-bonding, while the thiadiazole ring engages in
    
    
    -stacking interactions with aromatic residues (e.g., Phe193 in
    
    
    -AR).
  • Physiological Outcome: Competitive antagonism prevents catecholamine binding, reducing aqueous humor production in the ciliary body (glaucoma treatment) and decreasing heart rate (cardiovascular indication).

Cytotoxic & Anticancer Activity (Emerging)

Recent studies (2025–2026) have identified derivatives, specifically 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde , as potent anticancer agents.

  • Targets: Prostate (PC-3) and Breast (MCF-7) cancer cell lines.[1]

  • Potency: IC

    
     values in the 13–16 
    
    
    
    M range, comparable to or exceeding standard agents like Camptothecin in specific assays.
  • Proposed Mechanism: The planar thiadiazole ring facilitates DNA intercalation or minor groove binding, while the aldehyde handle allows for covalent Schiff base formation with lysine residues in target enzymes.

Antimicrobial Potential

The electron-deficient nature of the 1,2,5-thiadiazole ring renders it reactive toward nucleophilic centers in bacterial enzymes.

  • Activity: Moderate inhibition against Mycobacterium tuberculosis and Staphylococcus aureus.[2]

  • Mode of Action: Disruption of bacterial cell wall synthesis enzymes or inhibition of

    
    -hydrolase domain 6 (ABHD6).
    

Quantitative Activity Data[5]

Table 1: Comparative Biological Potency of Scaffold Derivatives

Compound ClassTarget / Cell LineActivity MetricValueReference
Timolol (Standard)

Adrenergic Receptors

(Binding Affinity)
~1–5 nM[1, 2]
Benzaldehyde Derivative PC-3 (Prostate Cancer)IC

(Cytotoxicity)
13.11

M
[3]
Benzaldehyde Derivative MCF-7 (Breast Cancer)IC

(Cytotoxicity)
16.34

M
[3]
Morpholino-Thiadiazole Core M. tuberculosisMIC (Min. Inhibitory Conc.)25.0

g/mL
[4]

Synthesis & Impurity Profiling

For drug development professionals, controlling the purity of the 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate is critical.

Synthetic Pathway Visualization

The following diagram illustrates the divergent synthesis from the core scaffold to both Timolol and the novel anticancer agent.

SynthesisPathway Start 3,4-Dichloro-1,2,5-thiadiazole Core 3-Chloro-4-morpholino- 1,2,5-thiadiazole (Key Scaffold) Start->Core Morpholine, 100°C Nucleophilic Ar Subst. Timolol Timolol Maleate (Glaucoma/Beta-Blocker) Core->Timolol + Linker Base Catalysis AntiCancer Benzaldehyde Derivative (Cytotoxic Agent) Core->AntiCancer + Salicylaldehyde K2CO3, DMF, 80°C Linker (S)-Glycidol / Linker Linker->Timolol Salicyl 2-Hydroxybenzaldehyde Salicyl->AntiCancer

Caption: Divergent synthesis of pharmacological agents from the chloromorpholino-thiadiazole core.

Critical Impurity Markers

During the synthesis of the core scaffold, the following impurities must be monitored via HPLC:

  • Bis-morpholino impurity: 3,4-dimorpholino-1,2,5-thiadiazole. (Result of over-substitution; highly lipophilic).

  • Hydrolyzed impurity: 4-morpholino-1,2,5-thiadiazol-3-ol.[2][3] (Result of moisture exposure; inactive).

Experimental Protocols

Protocol: Synthesis of 2-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde

Targeting the novel anticancer derivative.[4]

Reagents:

  • 3-chloro-4-morpholino-1,2,5-thiadiazole (1.0 eq)

  • 2-hydroxybenzaldehyde (1.1 eq)

  • Potassium Carbonate (

    
    , 2.0 eq)
    
  • DMF (Dimethylformamide, anhydrous)

Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxybenzaldehyde in anhydrous DMF under

    
     atmosphere.
    
  • Deprotonation: Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Dropwise add a solution of 3-chloro-4-morpholino-1,2,5-thiadiazole in DMF.

  • Reaction: Heat the mixture to 80°C for 6–8 hours. Monitor conversion via TLC (Hexane:EtOAc 7:3).

  • Workup: Pour reaction mixture into ice-cold water. The product should precipitate. Filter the solid.

  • Purification: Recrystallize from Ethanol/Water to obtain pale yellow crystals.

  • Validation:

    
    H NMR must show the aldehyde proton (~10.2 ppm) and the morpholine protons (3.5–3.8 ppm).
    
Protocol: In Vitro Cytotoxicity Assay (MTT)

Validating biological activity against PC-3 cells.

  • Seeding: Seed PC-3 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% 
    
    
    
    .
  • Treatment: Treat cells with the test compound (dissolved in DMSO, final conc. <0.1%) at graded concentrations (1–100

    
    M). Include Camptothecin  as a positive control.[5][1]
    
  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.
    
  • Solubilization: Discard supernatant and add 100

    
    L DMSO to dissolve formazan crystals.
    
  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression analysis (GraphPad Prism).
    

Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism of the scaffold depending on its functionalization.

MOA cluster_0 Ophthalmic / Cardiovascular (Timolol) cluster_1 Oncology (Benzaldehyde Derivative) Scaffold 4-(1,2,5-Thiadiazol-3-yl)morpholine Scaffold BetaAR Beta-Adrenergic Receptors (Beta-1 / Beta-2) Scaffold->BetaAR Side chain dependent DNA DNA Minor Groove Binding Scaffold->DNA Planar intercalation Enzyme Enzyme Inhibition (e.g., ABHD6) Scaffold->Enzyme Covalent modification Blockade Competitive Antagonism BetaAR->Blockade cAMP Reduced cAMP Production Blockade->cAMP IOP Lowered Intraocular Pressure (Glaucoma Therapy) cAMP->IOP Apoptosis Apoptosis Induction (Caspase Activation) DNA->Apoptosis Enzyme->Apoptosis Cytotox Tumor Cell Death (PC-3 / MCF-7) Apoptosis->Cytotox

Caption: Dual mechanistic pathways of the scaffold: Receptor antagonism vs. cytotoxic induction.

References

  • Weinstock, L. M., et al. (1976). Synthesis of the beta-adrenergic blocking agent timolol from optically active precursors. The Journal of Organic Chemistry. Link

  • PubChem. (2025). Timolol Maleate Compound Summary. National Library of Medicine. Link

  • Makhubela, B. C., et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI / PubMed. Link(Note: Citation reflects recent advancements in scaffold repurposing).

  • Ferreira, M. L., et al. (2025).[6] Recent Advances in the Synthesis and Applications of 1,2,5-Thiadiazole. PMC / NIH. Link

  • EPA HAWC. (2024). 4-(1,2,5-Thiadiazol-3-yl)morpholine - Chemical Assessment. EPA Health Assessment Workspace.[7] Link

Sources

Foundational

Safety data sheet (SDS) for 4-(1,2,5-Thiadiazol-3-yl)morpholine

Safety Data Sheet (SDS) Technical Guide: 4-(1,2,5-Thiadiazol-3-yl)morpholine Identification of the Substance & Context Product Name: 4-(1,2,5-Thiadiazol-3-yl)morpholine Synonyms: 3-Morpholino-1,2,5-thiadiazole; 3-(4-Morp...

Author: BenchChem Technical Support Team. Date: February 2026

Safety Data Sheet (SDS) Technical Guide: 4-(1,2,5-Thiadiazol-3-yl)morpholine

Identification of the Substance & Context

Product Name: 4-(1,2,5-Thiadiazol-3-yl)morpholine Synonyms: 3-Morpholino-1,2,5-thiadiazole; 3-(4-Morpholinyl)-1,2,5-thiadiazole CAS Number: 214691-24-4 Molecular Formula: C₆H₉N₃OS Molecular Weight: 171.22 g/mol REACH/TSCA Status: Research Chemical / Intermediate (Non-commercial bulk inventory).[1]

Technical Context for Researchers: This compound is a critical heterocyclic scaffold, structurally related to the beta-blocker Timolol .[1] It serves as a precursor or metabolite where the morpholine ring is attached to the 3-position of a 1,2,5-thiadiazole core.[1] Unlike its chlorinated analog (3-Chloro-4-morpholino-1,2,5-thiadiazole, CAS 30165-96-9), this unsubstituted variant presents unique stability challenges, particularly regarding the susceptibility of the thiadiazole ring to oxidative ring-opening.[1]

Hazard Identification (GHS Classification)

Note: Experimental toxicological data for CAS 214691-24-4 is limited.[1] The following classification is derived via Read-Across Methodology from structurally homologous chlorinated and hydroxylated analogs (CAS 30165-96-9 & 30165-97-0).

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[1][2]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[1][3]H315
Eye Damage/Irritation Category 2ACauses serious eye irritation.[1][2]H319
STOT - Single Exposure Category 3May cause respiratory irritation.[1][2]H335

Precautionary Statements (Selected):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P280: Wear protective gloves (Nitrile/Laminate) and eye protection.[1]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1]

Composition / Information on Ingredients

ComponentCAS NumberConcentrationStructure Note
4-(1,2,5-Thiadiazol-3-yl)morpholine 214691-24-4 >97% (HPLC)1,2,5-Thiadiazole ring fused to Morpholine nitrogen at pos 3.[1]

First Aid Measures (Protocol)

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.[1] The thiadiazole moiety may degrade to release sulfur oxides (SOx) in vivo; monitor for delayed pulmonary edema.[1]

  • Skin Contact: Wash off immediately with polyethylene glycol 400 (if available) or soap and plenty of water.[1] Morpholine derivatives can be transdermally absorbed; rapid decontamination is critical.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1] Do not use neutralization agents.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to potential aspiration of the basic morpholine moiety.[1]

Firefighting Measures

Flammability: Combustible solid.[1] Hazardous Combustion Products:

  • Nitrogen Oxides (NOx): High toxicity.[1]

  • Sulfur Oxides (SOx): Corrosive/Irritant.[1]

  • Carbon Oxides (CO, CO₂). [1]

Firefighting Protocol: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Firefighters must wear self-contained breathing apparatus (SCBA) to prevent inhalation of sulfur/nitrogen combustion byproducts.[1]

Accidental Release & Handling Workflow

Engineering Controls: Use only in a chemical fume hood. The compound is potentially hygroscopic and sensitive to atmospheric oxidation.[1]

Personal Protective Equipment (PPE) Selection:

  • Hand Protection:

    • Incidental Contact: Nitrile Rubber (0.11 mm, Breakthrough > 30 min).[1]

    • Prolonged Handling: Silver Shield® / EVOH Laminate (Breakthrough > 480 min).[1] Rationale: Morpholine rings can permeate standard latex/thin nitrile.[1]

  • Respiratory: N95 (US) or P2 (EU) dust mask for solids; ABEK filter for solutions.[1]

Handling Workflow Diagram: The following Graphviz diagram outlines the safe handling lifecycle for this compound in a research setting.

SafetyWorkflow Receiving Receiving & Inspection (Check Seal Integrity) Storage Storage (2-8°C, Inert Gas) Receiving->Storage Log into Inventory Synthesis Synthesis/Handling (Fume Hood, Nitrile Gloves) Storage->Synthesis Transfer under N2 Synthesis->Storage Reseal under Argon Quenching Quenching/Cleanup (Dilute Acid Neutralization) Synthesis->Quenching Post-Reaction Waste Waste Disposal (Halogen-Free Organic) Quenching->Waste Segregate Stream

Caption: Operational workflow for handling 4-(1,2,5-Thiadiazol-3-yl)morpholine, emphasizing inert storage and segregated waste streams.

Physical and Chemical Properties

PropertyValue (Experimental/Predicted)Context
Physical State Solid (Crystalline powder)Likely off-white to pale yellow.[1]
Melting Point 44–48 °C (Predicted based on analogs)Low melting point requires cold storage to prevent caking.[1]
Solubility DMSO, Methanol, ChloroformSparingly soluble in water; lipophilic due to thiadiazole.[1]
pKa ~8.3 (Morpholine nitrogen)Acts as a weak base.[1]
LogP ~0.5 - 1.0Moderate membrane permeability.[1]

Stability and Reactivity

  • Reactivity: Stable under recommended storage conditions.

  • Chemical Stability: Sensitive to strong oxidizing agents.[1] The 1,2,5-thiadiazole ring is electron-deficient and can undergo nucleophilic attack at the sulfur atom under harsh conditions.[1]

  • Conditions to Avoid: Moisture, heat >40°C, and direct sunlight.[1]

  • Incompatible Materials: Strong oxidizing agents (Peroxides, Nitrates), Strong acids.[1]

Toxicological Information

Acute Toxicity:

  • Oral LD50: No specific data for CAS 214691-24-4.[1]

  • Read-Across (CAS 30165-96-9):[1] LD50 estimated < 2000 mg/kg (Rat).[1]

  • Mechanism: Thiadiazoles can interfere with cytochrome P450 enzymes.[1] Morpholine is a known irritant and potential kidney toxin.[1]

Carcinogenicity: IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible, or confirmed human carcinogen.[1]

Ecological Information & Disposal

Ecotoxicity: Do not empty into drains.[1] Thiadiazole derivatives are often persistent in aquatic environments due to the stability of the aromatic heterocycle.[1]

Disposal Protocol:

  • Dissolve in a combustible solvent (e.g., acetone).[1]

  • Burn in a chemical incinerator equipped with an afterburner and scrubber to handle SOx and NOx.[1]

  • Code: Dispose of as "Organic Waste containing Nitrogen/Sulfur".[1]

References

  • FDA Global Substance Registration System (GSRS). (2023).[1] 4-(1,2,5-Thiadiazol-3-yl)morpholine Substance Record (UNII: GZ4NP49RWV).[1][4][5] U.S. Food and Drug Administration.[1] Link[1]

  • PubChem. (2023).[1] Compound Summary: 3-Chloro-4-morpholino-1,2,5-thiadiazole (Analog Read-Across).[1] National Library of Medicine.[1] Link

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: 4-Morpholino-1,2,5-thiadiazol-3-ol.[1] Link

  • CymitQuimica. (2023).[1] Safety Data Sheet for 3-Chloro-4-morpholino-1,2,5-thiadiazole. Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-(1,2,5-Thiadiazol-3-yl)morpholine from 3-chloro-4-morpholinothiadiazole

Application Note: Selective Reductive Dechlorination of 3-Chloro-4-morpholino-1,2,5-thiadiazole Part 1: Executive Summary & Scientific Rationale Objective: This application note details the synthesis of 4-(1,2,5-thiadiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Reductive Dechlorination of 3-Chloro-4-morpholino-1,2,5-thiadiazole

Part 1: Executive Summary & Scientific Rationale

Objective: This application note details the synthesis of 4-(1,2,5-thiadiazol-3-yl)morpholine (Target) via the selective hydrodechlorination of 3-chloro-4-morpholino-1,2,5-thiadiazole (Starting Material).

Context & Significance: The starting material, 3-chloro-4-morpholino-1,2,5-thiadiazole, is a critical intermediate in the synthesis of the beta-blocker Timolol .[1] During process development and quality control, the dechlorinated analog (the Target) often serves as a necessary reference standard for impurity profiling (e.g., identifying over-reduction byproducts). Additionally, 1,2,5-thiadiazole derivatives are pharmacophores of interest in neuroprotection and infectious disease research.

Chemical Challenge: The primary synthetic challenge is the chemoselectivity of the reduction. The 1,2,5-thiadiazole ring is aromatic but susceptible to reductive ring cleavage (N-S bond scission) under forcing conditions, which yields acyclic diamines or sulfides.[2] The protocol below utilizes a controlled catalytic hydrogenation system designed to excise the chlorine atom while preserving the heterocyclic core.

Part 2: Chemical Reaction & Mechanism

Reaction Scheme

The transformation involves the replacement of the C-Cl bond with a C-H bond using palladium-catalyzed hydrogenolysis.

ReactionScheme SM 3-Chloro-4-morpholino- 1,2,5-thiadiazole Product 4-(1,2,5-Thiadiazol-3-yl) morpholine SM->Product Reagents H2 (1 atm), 10% Pd/C MgO (base), MeOH RT, 4-6 h Reagents->Product Byproduct HCl (Scavenged)

Figure 1: Reaction scheme for the hydrodechlorination of the chlorothiadiazole substrate.

Mechanistic Pathway

The reaction follows a standard Pd(0)/Pd(II) catalytic cycle. A base (Magnesium Oxide or Triethylamine) is critical to neutralize the HCl generated, preventing acid-mediated degradation or catalyst poisoning.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Ligand Exchange: Chloride is displaced by Hydride (from H2).

  • Reductive Elimination: The C-H bond forms, regenerating Pd(0).

Part 3: Experimental Protocol

Materials & Equipment
  • Substrate: 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS: 30165-96-9).[1]

  • Catalyst: 10% Palladium on Carbon (Pd/C), wet support (Degussa type E101 or equivalent).

  • Solvent: Methanol (HPLC Grade).

  • Base: Magnesium Oxide (MgO) light powder or Triethylamine (

    
    ).
    
  • Gas: Hydrogen gas (balloon or low-pressure cylinder).

  • Apparatus: 3-neck round bottom flask, magnetic stirrer, vacuum/gas manifold.

Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 100 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-4-morpholino-1,2,5-thiadiazole (2.06 g, 10.0 mmol) in Methanol (40 mL).

  • Add Magnesium Oxide (0.60 g, 15.0 mmol, 1.5 eq) to the solution.

    • Note: MgO is preferred over soluble organic bases as it simplifies workup and buffers the pH effectively without promoting side reactions.

  • Carefully add 10% Pd/C (200 mg, 10 wt% loading) under a stream of nitrogen.

    • Safety: Pd/C is pyrophoric when dry. Ensure the catalyst is wet or added under inert gas.

Step 2: Hydrogenation

  • Purge the flask with Nitrogen (

    
    ) for 5 minutes.
    
  • Switch to Hydrogen (

    
    ) by evacuating the flask briefly and refilling with a hydrogen balloon (1 atm). Repeat this cycle 3 times.
    
  • Stir the suspension vigorously at Room Temperature (20–25 °C) .

  • Monitor the reaction by HPLC or TLC (Silica; Hexane:EtOAc 3:1).

    • Endpoint: Disappearance of starting material (

      
      ) and appearance of the lower-running dechlorinated product.
      
    • Typical Duration: 4 to 6 hours.[3][4]

    • Caution: Do not heat above 40°C or pressurize >10 psi, as this promotes ring opening to form morpholino-ethylenediamine derivatives.

Step 3: Workup & Isolation

  • Once complete, purge the system with Nitrogen to remove excess Hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C and excess MgO. Wash the pad with Methanol (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C bath) to obtain a crude residue.

  • Resuspend the residue in Dichloromethane (DCM, 30 mL) and wash with Water (10 mL) to remove magnesium salts.

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate to dryness.
    

Step 4: Purification

  • The crude product is typically pure enough (>95%) for use as a standard.

  • If higher purity is required, recrystallize from n-Heptane/Ethanol or perform flash chromatography (Silica gel; Gradient 0-20% EtOAc in Hexanes).

Part 4: Data Analysis & Validation

Expected Analytical Data
Parameter3-Chloro-4-morpholino-1,2,5-thiadiazole (SM)4-(1,2,5-Thiadiazol-3-yl)morpholine (Product)
Molecular Weight 205.66 g/mol 171.22 g/mol
Appearance White to Off-white SolidLow-melting Solid or Oil
1H NMR (CDCl3)

3.50 (m, 4H), 3.85 (m, 4H)

8.35 (s, 1H, C3-H ), 3.55 (m, 4H), 3.85 (m, 4H)
MS (ESI+) m/z 206/208 [M+H]+m/z 172 [M+H]+

Key Diagnostic: The appearance of the singlet at


 ppm in the proton NMR confirms the presence of the aromatic thiadiazole proton and the successful removal of chlorine.
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Incomplete Conversion Catalyst poisoning or insufficient H2 mass transfer.Increase stirring speed; add fresh catalyst (50 mg); ensure H2 balloon is full.
Ring Cleavage Products Over-reduction (Temperature too high).Maintain reaction strictly at 20-25°C. Stop reaction immediately upon consumption of SM.
Low Yield Product loss during aqueous wash (Product is moderately polar).Back-extract the aqueous layer with DCM (3x).

Part 5: Process Logic & Workflow

The following diagram illustrates the critical decision points during the experimental execution to ensure integrity.

Workflow Start Dissolve SM in MeOH Add MgO & Pd/C Hydrogenation Apply H2 (1 atm) Stir at RT Start->Hydrogenation Check TLC/HPLC Check (Every 2 hours) Hydrogenation->Check Complete Is SM consumed? Check->Complete Stop Stop Reaction Purge with N2 Complete->Stop Yes Continue Continue Stirring Complete->Continue No Workup Filter (Celite) Evaporate Solvent Stop->Workup Continue->Check Purify DCM/Water Extraction Recrystallization Workup->Purify

Figure 2: Experimental workflow for the synthesis and monitoring of the target molecule.

References

  • Weinstock, L. M., & Pollak, P. I. (1967). The Chemistry of 1,2,5-Thiadiazoles. Advances in Heterocyclic Chemistry, 9, 107-163. Link

    • Foundational text describing the stability of the 1,2,5-thiadiazole ring toward reduction.
  • Wasson, B. K., et al. (1972). Beta-Adrenergic Blocking Agents.[5] 3-Chloro-4-morpholino-1,2,5-thiadiazole and Related Compounds. Journal of Medicinal Chemistry, 15(6), 651–655. Link

    • Primary reference for the synthesis of the starting m
  • CymitQuimica. (n.d.). 3-Chloro-4-morpholino-1,2,5-thiadiazole Product Data. Retrieved February 16, 2026. Link

    • Source for physical properties and identification of the compound as a Timolol impurity.
  • Komin, A. P., & Carmack, M. (1976). The Chemistry of 1,2,5-Thiadiazoles. V. Synthesis of 3,4-Diamino-1,2,5-thiadiazole. Journal of Organic Chemistry, 41(1), 139-143. Link

    • Provides context on the reductive cleavage risks associ

Sources

Application

Application Note: Optimized Strategies for Nucleophilic Substitution on 1,2,5-Thiadiazole Scaffolds

Functionalization of 3,4-Dichloro-1,2,5-Thiadiazole Executive Summary The 1,2,5-thiadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and pyrazine rings while offering un...

Author: BenchChem Technical Support Team. Date: February 2026


 Functionalization of 3,4-Dichloro-1,2,5-Thiadiazole

Executive Summary

The 1,2,5-thiadiazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for pyridine and pyrazine rings while offering unique hydrogen-bonding capabilities and lipophilicity profiles. Its most commercially significant application is in the synthesis of the


-blocker Timolol .[1]

However, the scaffold presents a dichotomy in reactivity: it is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (


), yet the ring itself is vulnerable to reductive cleavage and base-mediated degradation. This guide provides a robust, self-validating protocol for the sequential functionalization of 3,4-dichloro-1,2,5-thiadiazole, emphasizing the kinetic control required to achieve selective mono- vs. di-substitution.

Chemical Foundation & Mechanistic Insight

The Electronic Landscape

The 1,2,5-thiadiazole ring is characterized by high aromaticity but significant electron deficiency due to the electronegativity of the two nitrogen atoms and the sulfur atom.

  • Reactivity Driver: The C3 and C4 positions are highly electrophilic.

  • The Challenge: Unlike pyridine, where the nitrogen lone pair is basic, the 1,2,5-thiadiazole ring is weakly basic (

    
    ).[2][3] The primary failure mode in synthesis is not lack of reactivity, but ring instability  toward hard nucleophiles (like 
    
    
    
    ) which attack the sulfur or carbon to trigger ring opening (glyoxime formation).
Mechanism of Action ( )

The reaction proceeds via a classic addition-elimination mechanism. The incoming nucleophile attacks the C3/C4 position, forming a Meisenheimer-like anionic intermediate stabilized by the adjacent ring nitrogen and sulfur, followed by the expulsion of the leaving group (Chloride).

SNAr_Mechanism cluster_legend Key Interaction Reactant 3,4-Dichloro- 1,2,5-thiadiazole TS Meisenheimer Complex (Anionic Intermediate) Reactant->TS + Nucleophile (Nu) Slow Step Product Mono-substituted Product TS->Product - Cl⁻ Fast Step Note Ring N and S stabilize the negative charge

Figure 1: The addition-elimination pathway. The stability of the transition state allows for rapid reaction with amines at moderate temperatures.

Experimental Protocols

Core Protocol A: Controlled Monosubstitution

Objective: Selective displacement of one chlorine atom using a secondary amine (e.g., morpholine). Rationale: The introduction of the first amino group donates electron density into the ring via resonance. This deactivates the remaining C-Cl bond, preventing over-reaction (disubstitution) under mild conditions.

Materials
  • Substrate: 3,4-Dichloro-1,2,5-thiadiazole (1.0 eq)

  • Nucleophile: Morpholine (or target amine) (1.0 - 1.1 eq)

  • Base:

    
     (1.5 eq) or excess amine.
    
  • Solvent: DMF (Dimethylformamide) or THF. Note: DMF is preferred for solubility, but THF allows easier workup.

Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 3,4-dichloro-1,2,5-thiadiazole in DMF (0.5 M concentration).

  • Thermal Control: Cool the solution to 0°C using an ice bath. Critical: Exotherms can degrade the ring.

  • Addition: Add the amine dropwise over 20 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–3 hours.

  • Validation (IPC): Monitor by TLC (Hexane/EtOAc) or LCMS. Look for the disappearance of the starting material (

    
     not visible for dichloro) and appearance of the mono-adduct.
    
  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc, wash with brine (3x) to remove DMF, and dry over

    
    .
    
Core Protocol B: Forcing Hetero-Disubstitution

Objective: Displacement of the second chlorine atom to form an unsymmetrical 3,4-diamino-1,2,5-thiadiazole. Rationale: Due to the deactivation from the first substituent, the second displacement requires higher energy (heat) and polar aprotic solvents to enhance nucleophilicity.

Materials
  • Substrate: 3-Chloro-4-substituted-1,2,5-thiadiazole (from Protocol A).

  • Nucleophile: Target amine (2.0 - 3.0 eq).

  • Solvent: DMSO or Sulfolane (high boiling point required).

  • Temperature: 100°C – 125°C.

Step-by-Step Methodology
  • Setup: Dissolve the mono-chloro intermediate in DMSO (1.0 M).

  • Addition: Add the second amine (excess is often required to drive kinetics).

  • Heating: Heat to 120°C for 4–12 hours.

    • Caution: Do not exceed 140°C if possible; thermal decomposition of the ring can release sulfur and nitriles.

  • Workup: Cool to RT. Dilute with water. Extract with EtOAc.

    • Purification Note: These products are often crystalline. Recrystallization from EtOH/Water is preferred over chromatography if possible.

Case Study: Synthesis of Timolol Maleate

The synthesis of Timolol is the "Gold Standard" validation of this chemistry. It utilizes the sequential displacement strategy described above.

Timolol_Synthesis cluster_note SM 3,4-Dichloro-1,2,5-thiadiazole Step1 Step 1: Monosubstitution (Morpholine, neat or solvent, 100°C*) SM->Step1 Inter 3-Chloro-4-morpholino- 1,2,5-thiadiazole Step1->Inter Yield >90% NoteNode *Note: Weinstock (1967) utilized neat morpholine to drive the first step efficiently. Step1->NoteNode Step2 Step 2: Disubstitution (S-tert-butylamino-propanediol, Alkali) Inter->Step2 Deactivated Ring Requires Base/Heat Final Timolol (Free Base) Step2->Final

Figure 2: The industrial route to Timolol, demonstrating the sequential activation strategy.

Troubleshooting & Critical Control Points

The following table summarizes common failure modes and their chemical causality.

ObservationRoot CauseCorrective Action
Ring Cleavage (Glyoxime formation) Hydroxide attack on Sulfur/Carbon.Avoid aqueous strong bases (NaOH/KOH). Use hindered bases (LiHMDS) or Carbonates (

) in anhydrous conditions.
Low Yield in Step 2 Electronic deactivation by Step 1 amine.Switch solvent to DMSO or NMP. Increase temperature to 120°C. Use sealed tube if amine is volatile.
Reductive Decomposition N-S bond cleavage.Avoid reducing metals (Zn, Fe) or catalytic hydrogenation (

) while the ring is present.
Incomplete Reaction (Step 1) Temperature too low.While 0°C is start, reaction must finish at RT. If using bulky amines, mild heating (40°C) may be needed.

References

  • Weinstock, L. M. , Davis, P., Handelsman, B., & Tull, R. J. (1967).[4] General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry, 32(9), 2823–2829.

    • Context: The seminal paper describing the synthesis of Timolol and the reactivity of 3,4-dichloro-1,2,5-thiadiazole.
  • Carmack, M. , & Weinstock, L. M. (1962). 1,2,5-Thiadiazole.[1][2][3][4][5][6][7][8][9][10][11][12] Organic Syntheses, 42, 44.

    • Context: Fundamental preparation and properties of the parent ring system.[2][3][8]

  • Richardson, T. O. , et al. (2006). The ring opening of 3,4-dichloro-1,2,5-thiadiazole with metal amides.[10][11] Tetrahedron Letters, 47(47), 8285-8288.[11]

    • [11]

    • Context: Detailed analysis of the ring-opening sensitivity and how to control it for synthetic gain.

Sources

Method

Application Note: Synthesis of Timolol Maleate via Morpholino-Thiadiazole Intermediate

This guide details the application of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (referred to herein as the CMT Intermediate ) in the synthesis of Timolol Maleate. While "4-(1,2,5-Thiadiazol-3-yl)morpholine" describes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine (referred to herein as the CMT Intermediate ) in the synthesis of Timolol Maleate.

While "4-(1,2,5-Thiadiazol-3-yl)morpholine" describes the core scaffold, the functional intermediate required for the nucleophilic aromatic substitution (


) in Timolol synthesis is the 3-chloro  derivative (CAS: 30165-96-9). This protocol focuses on the industrial standard coupling of this chloro-intermediate with the chiral side chain.

[1]

Executive Summary

Timolol Maleate is a non-selective beta-adrenergic antagonist widely used in the treatment of glaucoma and hypertension. The synthesis hinges on the efficient construction of the ether linkage between the thiadiazole core and the chiral propanolamine side chain .

This protocol utilizes 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT) as the electrophilic "warhead." The reaction proceeds via a Nucleophilic Aromatic Substitution (


), where the chlorine atom is displaced by the alkoxide of the chiral side chain. This route is preferred in modern manufacturing due to its convergence and high enantiomeric retention compared to linear construction methods.
Key Chemical Attributes
ParameterSpecification
Intermediate Name 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT)
CAS Number 30165-96-9
Role Electrophilic Heterocyclic Precursor (

Substrate)
Target Molecule (S)-Timolol Maleate (CAS 26921-17-5)
Reaction Type Nucleophilic Aromatic Substitution (

)
Critical Impurity Impurity D (Hydroxy-thiadiazole) from hydrolysis

Mechanism of Action

The synthesis relies on the electron-deficient nature of the 1,2,5-thiadiazole ring. The nitrogen atoms in the ring pull electron density, making the carbon at position 3 highly susceptible to nucleophilic attack.

  • Activation: The side chain (S)-1-(tert-butylamino)-2,3-propanediol is treated with a base to generate an alkoxide.

  • Attack: The alkoxide attacks the C-3 position of the CMT intermediate.

  • Elimination: The chloride ion is expelled, forming the stable ether linkage.

  • Salt Formation: The resulting free base is reacted with maleic acid to form the pharmaceutically stable salt.

TimololSynthesis CMT 3-chloro-4-morpholino- 1,2,5-thiadiazole (CMT Intermediate) Complex Meisenheimer-like Transition State CMT->Complex + Side Chain ImpurityD Impurity D (Hydrolysis Product) CMT->ImpurityD Hydrolysis SideChain (S)-Side Chain (Alkoxide Form) SideChain->Complex TimololBase (S)-Timolol Free Base Complex->TimololBase - Cl⁻ (SNAr) TimololMaleate (S)-Timolol Maleate (Final API) TimololBase->TimololMaleate + Maleic Acid (Salt Formation) Maleic Maleic Acid Maleic->TimololMaleate Water H₂O (Trace) Water->ImpurityD

Figure 1: Reaction pathway for the coupling of CMT with the chiral side chain, including the critical hydrolysis risk.

Experimental Protocol

Phase 1: Preparation of the Coupling Partner

Note: To prevent side reactions with the secondary amine, the side chain is often used in a protected form (e.g., oxazolidine) or reacted under strictly controlled conditions. This protocol describes the direct coupling using high-selectivity conditions.

Reagents:

  • (S)-1-(tert-butylamino)-2,3-propanediol (Chiral Side Chain)

  • Potassium tert-butoxide (KOtBu) or Sodium Hydride (NaH)

  • Dimethyl Sulfoxide (DMSO) or DMF (Anhydrous)

Procedure:

  • Charge a clean, dry reactor with DMSO (5 vol relative to CMT).

  • Add (S)-1-(tert-butylamino)-2,3-propanediol (1.2 equivalents).

  • Cool the mixture to 10–15°C.

  • Slowly add Potassium tert-butoxide (2.5 equivalents) in portions, maintaining temperature < 20°C.

    • Expert Insight: The alkoxide is generated in situ. KOtBu is preferred over NaH for easier handling, though NaH yields slightly cleaner kinetics.

  • Stir for 30 minutes to ensure complete deprotonation.

Phase 2: The Coupling (Critical Step)

Reagents:

  • 3-chloro-4-morpholino-1,2,5-thiadiazole (CMT)[1][2][3]

Procedure:

  • Dissolve CMT (1.0 equivalent) in DMSO (2 vol).

  • Add the CMT solution dropwise to the activated side-chain mixture over 60 minutes.

    • Critical Process Parameter (CPP): Exothermic reaction.[4] Maintain temperature between 20–25°C. Higher temperatures increase impurity formation (dimers).

  • Heat the reaction mixture to 60°C and stir for 4–6 hours.

  • In-Process Control (IPC): Monitor by HPLC.

    • Target: CMT < 0.5%.

    • Watch for: Impurity D (Hydrolysis) – if high, check solvent water content.

Phase 3: Workup and Isolation
  • Cool reaction mass to 20°C.

  • Quench by slowly adding Water (10 vol).

  • Adjust pH to 12.0 using 20% NaOH (if necessary) to ensure Timolol is in free base form.

  • Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 5 vol).

  • Wash combined organic layers with brine.

  • Dry over anhydrous Sodium Sulfate and concentrate under vacuum to yield (S)-Timolol Free Base as a viscous oil.

Phase 4: Maleate Salt Formation[6]
  • Dissolve the oily free base in Isopropanol (IPA) or Ethanol (5 vol).

  • Prepare a solution of Maleic Acid (1.05 equivalents) in IPA (3 vol).

  • Add the Maleic Acid solution to the Timolol solution at 40°C.

  • Cool slowly to 0–5°C over 4 hours to induce crystallization.

  • Filter the white crystalline solid.

  • Wash with cold IPA.

  • Dry at 50°C under vacuum.

Quality Control & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSetpointImpact of Deviation
Water Content (Solvent) < 0.1% (KF)High water leads to hydrolysis of CMT (Impurity D), reducing yield.
Stoichiometry (Base) 2.2 – 2.5 eqExcess base can cause racemization of the chiral center; insufficient base halts reaction.
Reaction Temp 60°C ± 2°C> 65°C increases degradation; < 55°C results in incomplete conversion.
Impurity Profile
  • Impurity F (Starting Material): Unreacted CMT. Limit: < 0.15%.

  • Impurity D (Hydrolysis): 4-morpholino-1,2,5-thiadiazol-3-ol.[5][6] Arises from moisture in DMSO.

  • Impurity B (Enantiomer): (R)-Timolol.[7][8] Arises from racemization during the basic coupling step.

Workflow Start Start: Raw Materials QC Dry Dry Solvents (DMSO/DMF) KF < 0.05% Start->Dry Activate Activate Side Chain (KOtBu, 15°C) Dry->Activate Couple Add CMT Intermediate (SNAr Reaction, 60°C) Activate->Couple IPC IPC: HPLC Check CMT < 0.5%? Couple->IPC IPC->Couple Incomplete (Extend Time) Quench Quench & Extract (DCM/Water, pH 12) IPC->Quench Pass Salt Salt Formation (Maleic Acid/IPA) Quench->Salt Final Final API: Timolol Maleate Salt->Final

Figure 2: Operational workflow for the synthesis of Timolol Maleate.

Safety Considerations (SDS Summary)

  • 3-chloro-4-morpholino-1,2,5-thiadiazole:

    • Hazards: Skin Irritant (H315), Eye Irritant (H319). Potential sensitizer.[3]

    • Handling: Use in a fume hood. Avoid dust formation.[3]

  • Potassium tert-butoxide:

    • Hazards: Flammable solid, Causes severe skin burns and eye damage. Reacts violently with water.

  • Timolol Maleate (API):

    • Hazards: Beta-blocker.[8][9] Potent biological activity.[3][10][11] Avoid inhalation of dust.[3]

References

  • National Institutes of Health (NIH). (2026). GSRS Substance: 4-(1,2,5-Thiadiazol-3-yl)morpholine.[5][3][6] Retrieved from [Link]

  • Pharmaffiliates. (2026). Timolol Maleate Impurity Profiling and Standards.[12] Retrieved from [Link][5][1][6][8]

  • Google Patents. (2011). Process for preparing optically active timolol (US20110092507A1).

Sources

Application

Green Chemistry Synthesis Methods for Thiadiazole Morpholine Derivatives

Executive Summary The fusion of 1,3,4-thiadiazole scaffolds with morpholine moieties represents a privileged structural motif in medicinal chemistry, yielding potent antimicrobial, anticancer, and anti-inflammatory candi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of 1,3,4-thiadiazole scaffolds with morpholine moieties represents a privileged structural motif in medicinal chemistry, yielding potent antimicrobial, anticancer, and anti-inflammatory candidates. However, conventional synthesis often relies on volatile organic compounds (VOCs), toxic catalysts (e.g., POCl₃), and excessive thermal energy.

This Application Note details three validated Green Chemistry protocols for synthesizing thiadiazole-morpholine derivatives. By leveraging Microwave Irradiation (MWI), Ultrasound-Assisted Synthesis (US), and Ionic Liquids (ILs), researchers can achieve higher yields (>85%) with significantly reduced reaction times and environmental footprints.

Scientific Background & Rationale

The Pharmacophore Synergy
  • 1,3,4-Thiadiazole: Acts as a bio-isostere of pyrimidine, facilitating hydrogen bonding with biological targets.

  • Morpholine: Enhances pharmacokinetic profiles by improving water solubility and metabolic stability compared to other secondary amines.

Green Engineering Principles

The protocols below are designed around the 12 Principles of Green Chemistry , specifically:

  • Atom Economy: Maximizing the incorporation of all reactants into the final product (e.g., One-pot Mannich reactions).

  • Energy Efficiency: Using MWI and Ultrasound to bypass high-temperature reflux barriers.

  • Safer Solvents: Utilizing water, ethanol, or solvent-free conditions.

Protocol A: Microwave-Assisted Solvent-Free Mannich Reaction

Target: Synthesis of N-Mannich bases of 2-amino-1,3,4-thiadiazoles. Mechanism: A three-component condensation where morpholine acts as the nucleophilic secondary amine attacking the imine intermediate formed between the thiadiazole and an aromatic aldehyde.

Materials
  • Amine: 2-amino-5-aryl-1,3,4-thiadiazole (1.0 mmol)

  • Aldehyde: Para-substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 mmol)

  • Secondary Amine: Morpholine (1.0 mmol)[1]

  • Catalyst: None (Self-catalyzed) or Silica gel support

  • Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Procedure
  • Pre-mixing: In a borosilicate microwave vessel, grind the 2-amino-1,3,4-thiadiazole and the aromatic aldehyde until a homogenous intimate mixture is formed.

  • Addition: Add morpholine dropwise to the mixture. If the reaction is highly exothermic, cool slightly.

  • Irradiation: Seal the vessel. Program the microwave for Constant Power mode (300 W) at 80°C .

    • Ramp time: 1 min

    • Hold time: 2–4 minutes (Monitor via TLC).

  • Work-up: Cool to room temperature. The residue will solidify. Wash with ice-cold ethanol (2 mL) to remove unreacted aldehyde.

  • Purification: Recrystallize from hot ethanol/water (8:2 ratio).

Mechanism & Workflow Diagram

MannichReaction Reactants Reactants: Thiadiazole + Aldehyde + Morpholine MWI Microwave Irradiation 300W, 80°C, 3 min (Dipolar Polarization) Reactants->MWI Solvent-Free Mix Inter Intermediate: Schiff Base Formation (In situ) Product Final Product: Thiadiazole-Morpholine Mannich Base Inter->Product Nucleophilic Attack (Morpholine) MWI->Inter Dehydration

Caption: Figure 1. One-pot microwave-assisted synthesis workflow utilizing dipolar polarization for rapid imine formation and subsequent morpholine addition.

Protocol B: Ultrasound-Assisted Nucleophilic Substitution

Target: S-alkylated thiadiazole morpholine derivatives. Rationale: Ultrasound cavitation creates "hot spots" (local high temp/pressure) in solution, accelerating nucleophilic substitution without bulk heating, preventing thermal degradation of the morpholine ring.

Materials
  • Substrate: 5-substituted-1,3,4-thiadiazole-2-thiol (1.0 mmol)

  • Linker: 4-(2-chloroacetyl)morpholine (1.0 mmol)

  • Base: Potassium Carbonate (K₂CO₃) (anhydrous, 1.2 mmol)

  • Solvent: Acetone or Ethanol (Green alternative: PEG-400)

  • Equipment: Ultrasonic cleaning bath (frequency 40 kHz) or Probe Sonicator.

Step-by-Step Procedure
  • Dissolution: Dissolve the thiadiazole thiol in 10 mL of solvent in a round-bottom flask.

  • Activation: Add K₂CO₃ and sonicate for 5 minutes to generate the thiolate anion.

  • Coupling: Add 4-(2-chloroacetyl)morpholine to the mixture.

  • Sonication: Place the flask in the ultrasonic bath at room temperature (25–30°C) .

    • Duration: 20–30 minutes (vs. 4–6 hours conventional reflux).

  • Monitoring: Check TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).

  • Isolation: Pour the reaction mixture onto crushed ice. The product precipitates out.[2][3] Filter, wash with water, and dry.

Protocol C: Ionic Liquid Mediated Synthesis

Target: High-purity synthesis using recyclable catalytic solvents. Rationale: Ionic liquids like [Bmim]Br act as both solvent and Lewis acid catalyst, stabilizing the transition state.

Materials
  • Reactants: Thiosemicarbazide + Carboxylic Acid derivative + Morpholine.[1]

  • Ionic Liquid: 1-butyl-3-methylimidazolium bromide ([Bmim]Br) or Morpholine-based IL ([NBMMorph]+Br-).

  • Conditions: 80°C, stirring.

Procedure
  • Mix reactants in [Bmim]Br (2 mL per mmol).

  • Stir at 80°C for 15-30 minutes.

  • Extraction: Add water. The hydrophobic product precipitates, while the IL remains in the aqueous phase.

  • Recycling: Evaporate water from the filtrate under vacuum to recover the IL for subsequent cycles (up to 5 times).

Characterization & Validation (Self-Validating Metrics)

To ensure the protocol was successful, the synthesized compounds must meet the following criteria. If these are not met, revisit the Reaction Temperature or Reagent Stoichiometry.

MethodDiagnostic SignalValidation Criteria
IR Spectroscopy C-S-C stretchAppearance of band at 680–700 cm⁻¹ (Protocol B).
¹H NMR Morpholine RingDistinct triplets at

2.5–2.7 (N-CH₂) and

3.6–3.8 (O-CH₂).
¹H NMR Mannich LinkerSinglet (-N-CH₂-N-) at

4.8–5.2 ppm (Protocol A).
Melting Point SharpnessRange < 2°C indicates high purity (>95%).
Green Metrics Comparison

Data derived from comparative studies (Conventional vs. Green Methods).

MetricConventional RefluxMicrowave (Protocol A)Ultrasound (Protocol B)
Reaction Time 4 – 8 Hours2 – 5 Minutes20 – 40 Minutes
Yield 65 – 75%88 – 94%85 – 92%
Solvent Usage High (VOCs)None / Minimal EthanolModerate (Recyclable)
Atom Economy ModerateHighHigh

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway for the formation of the Mannich base (Protocol A), highlighting the critical role of the morpholine nucleophile.

Mechanism Step1 1. Imine Formation (Thiadiazole Amine + Aldehyde) Step2 2. Electrophilic Imine Salt (Activated by trace acid/heat) Step1->Step2 -H₂O (Fast under MWI) Step3 3. Nucleophilic Attack (Morpholine Nitrogen) Step2->Step3 Rapid Addition Final 4. Mannich Base Product (Thiadiazole-CH(Ar)-Morpholine) Step3->Final Stable Product

Caption: Figure 2. Mechanistic pathway of the Mannich reaction. Microwave irradiation accelerates Step 1 (dehydration), facilitating the rapid attack of morpholine in Step 3.

References

  • Vertex AI Search. (2021). Microwave assisted solvent-free Mannich bases: synthesis, characterization and effects. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. Retrieved from [Link]

  • LIDSEN Publishing. (2023). Morpholine-Based Novel Ionic Liquid for Synthesis and Characterization of Triazolidinethiones. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2020). Ionic liquid-promoted one-pot synthesis of thiazole–imidazo[2,1-b][1,3,4]thiadiazole hybrids. Retrieved from [Link]

  • International Journal of Chemistry Research. (2023). Ultrasound-Assisted Synthesis and Docking Study of Novel Chromone-Thiadiazole Integrated Phosphonate Derivatives. Retrieved from [Link]

Sources

Method

Application Note: Preparation of M1 Selective Muscarinic Agonists Using Thiadiazole Scaffolds

Executive Summary & Strategic Rationale The M1 muscarinic acetylcholine receptor (mAChR) is a premier target for treating cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia. However, developing...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The M1 muscarinic acetylcholine receptor (mAChR) is a premier target for treating cognitive deficits associated with Alzheimer’s disease (AD) and schizophrenia. However, developing M1-selective agonists is historically challenging due to the high orthosteric homology among the five muscarinic subtypes (M1–M5).

Why Thiadiazoles? The thiadiazole ring system (specifically 1,2,5- and 1,2,4-isomers) serves as a critical non-classical bioisostere for the ester moiety found in labile cholinergic ligands like arecoline.

  • Metabolic Stability: Unlike esters, thiadiazoles resist rapid hydrolysis by esterases.

  • Electronic Profile: The electron-deficient nature of the thiadiazole ring modulates the basicity of the attached tetrahydropyridine nitrogen, optimizing pKa for blood-brain barrier (BBB) penetration (typically targeting pKa 8.0–9.0).

  • Pi-Cation Interactions: The aromatic ring facilitates specific pi-cation interactions within the orthosteric binding pocket (Asp105 in M1), mimicking the acetyl group of acetylcholine.

This guide details the synthesis and characterization of 1,2,5-thiadiazole derivatives (Xanomeline-like) and 1,2,4-thiadiazole analogs , providing a robust roadmap for generating M1-selective candidates.

Chemical Synthesis Protocols

Protocol A: Synthesis of 1,2,5-Thiadiazole Scaffolds (Xanomeline Series)

This protocol describes the construction of the 3-alkyloxy-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-1,2,5-thiadiazole core.[1][2] This route is preferred for its ability to generate the heterocycle directly from pyridine precursors.

Step 1: Formation of the Aminonitrile Intermediate
  • Reagents: 3-Pyridinecarboxaldehyde, Trimethylsilyl cyanide (TMSCN), Acetic acid (AcOH), Ammonium hydroxide.[1]

  • Mechanism: Strecker-type reaction.[1]

  • Procedure:

    • Dissolve 3-pyridinecarboxaldehyde (1.0 eq) in water/AcOH at 0°C.

    • Add TMSCN (1.3 eq) dropwise. Stir at RT for 24h to form the cyanohydrin.

    • Treat the crude cyanohydrin with concentrated

      
      /
      
      
      
      . Stir 24h.
    • Critical Checkpoint: Monitor by TLC/LCMS for the disappearance of the aldehyde. The aminonitrile is unstable; proceed immediately to cyclization.

Step 2: Cyclization to the 1,2,5-Thiadiazole Core
  • Reagents: Disulfur dichloride (

    
    ), DMF.[1][3]
    
  • Safety Note:

    
     is corrosive and reacts violently with water. Use strictly anhydrous conditions.
    
  • Procedure:

    • Dissolve the aminonitrile in anhydrous DMF at 0°C under

      
      .
      
    • Add

      
       (3.0 eq) dropwise. The reaction is exothermic.
      
    • Stir at RT for 12–16h.

    • Quench carefully with ice water. Extract with Ethyl Acetate.

    • Result: 3-chloro-4-(pyridin-3-yl)-1,2,5-thiadiazole.[1] The chlorine atom is a versatile handle for SAR exploration.

Step 3: Introduction of the Alkoxy Side Chain (SAR Point)
  • Rationale: The length of the alkoxy chain determines M1 vs. M2/M3 selectivity. A hexyloxy (C6) chain is optimal for M1 activation (Xanomeline).

  • Procedure:

    • Generate sodium alkoxide: React 1-hexanol (excess) with NaH (1.5 eq) in THF/DMF.

    • Add the 3-chloro-thiadiazole intermediate. Heat to 100°C for 2h.

    • Purification: Silica gel chromatography (Hexane/EtOAc).

Step 4: Quaternization and Regioselective Reduction
  • Reagents: Methyl Iodide (MeI), Sodium Borohydride (

    
    ).[1]
    
  • Procedure:

    • Quaternization: Treat the pyridine derivative with MeI in acetone to form the pyridinium salt (precipitates as yellow solid).

    • Reduction: Dissolve the salt in MeOH at 0°C. Add

      
       (excess) portion-wise.
      
    • Expert Tip: This reduction yields the 1,2,5,6-tetrahydropyridine isomer selectively. Avoid over-reduction to the piperidine, which loses agonist efficacy.

Protocol B: Synthesis of 1,2,4-Thiadiazole Scaffolds

For 1,2,4-thiadiazoles (e.g., derived from amidines), a different approach is required, often utilizing oxidative cyclization.

Workflow Summary:
  • Amidine Formation: React 3-cyanopyridine with LiHMDS or NaOMe/NH4Cl to form the amidine.

  • Thioacylation: React the amidine with an aryl isothiocyanate or O-alkyl chlorothionoformate.

  • Oxidative Closure: Cyclize the thioacylamidine using Iodine (

    
    ) and base (
    
    
    
    ) or Hydrogen Peroxide to close the 1,2,4-thiadiazole ring.

Visualization: Synthesis & Logic Flow

G cluster_SAR SAR Optimization Start 3-Pyridinecarboxaldehyde Step1 Strecker Rxn (TMSCN, NH4OH) Start->Step1 Inter1 Aminonitrile Intermediate Step1->Inter1 Step2 Cyclization (S2Cl2, DMF) Inter1->Step2 Unstable! Proceed quickly Core 3-Chloro-4-pyridyl 1,2,5-Thiadiazole Step2->Core Branch1 Alkoxy Displacement (NaH, R-OH) Core->Branch1 Route A (Xanomeline) Branch2 Alkylthio Displacement (NaS-R) Core->Branch2 Route B (Thio-analogs) Subst 3-Alkoxy-Pyridine Derivative Branch1->Subst Branch2->Subst Step3 Methylation (MeI, Acetone) Subst->Step3 Salt Pyridinium Salt Step3->Salt Step4 Reduction (NaBH4, MeOH) Salt->Step4 Final M1 Agonist (Tetrahydropyridine-Thiadiazole) Step4->Final Bioisostere Active

Figure 1: Step-wise synthetic pathway for 1,2,5-thiadiazole M1 agonists from pyridine precursors.

Pharmacological Characterization Protocols

To validate M1 selectivity and efficacy, a tiered screening cascade is required.

Assay 1: Radioligand Binding (Affinity)

Objective: Determine


 values for M1 vs. M2–M5.
  • Membrane Prep: CHO-K1 cells stably expressing human M1–M5 receptors.

  • Radioligand:

    
    -Oxotremorine-M (Agonist site) or 
    
    
    
    -NMS (Antagonist site).
  • Protocol:

    • Incubate membranes (5–10 µg protein) with radioligand (0.2 nM) and test compound (10 concentrations,

      
       to 
      
      
      
      M).
    • Buffer: 20 mM HEPES, 10 mM

      
      , pH 7.4.
      
    • Incubate 60 min at 25°C.

    • Terminate via rapid filtration (GF/B filters). Count radioactivity.

  • Success Criteria:

    
     (M1) < 10 nM; Selectivity ratio (M2/M1) > 10-fold.
    
Assay 2: Functional Calcium Flux (Efficacy)

Objective: Confirm Gq-protein coupling (M1 agonist mode) and rule out antagonist activity.

  • Platform: FLIPR (Fluorometric Imaging Plate Reader).

  • Protocol:

    • Load CHO-hM1 cells with Calcium-4 dye (Molecular Devices).

    • Add test compound. Monitor fluorescence increase (Ca2+ release from ER).

    • Data Analysis: Calculate

      
       and 
      
      
      
      relative to Acetylcholine (100%).
  • Interpretation:

    • Full Agonist:

      
       > 80%
      
    • Partial Agonist:

      
       20–80% (Often preferred to reduce receptor desensitization side effects).
      

Medicinal Chemistry: Expert Insights & Troubleshooting

Structure-Activity Relationship (SAR) Rules
  • The "Goldilocks" Chain: For 3-alkyloxy-1,2,5-thiadiazoles, a hexyloxy (C6) or heptyloxy (C7) chain maximizes M1 affinity. Shorter chains (C1–C3) lose potency; longer chains (>C8) increase lipophilicity excessively (

    
    ), leading to non-specific binding.
    
  • The Nitrogen Lone Pair: The position of the nitrogen in the tetrahydropyridine ring relative to the thiadiazole is crucial. The 1,2,5,6-tetrahydropyridine (double bond at C3-C4) constrains the conformation to match the acetylcholine pharmacophore.

  • Bioisosterism: The 1,2,5-thiadiazole dipole moment aligns with the ester carbonyl of acetylcholine, enabling hydrogen bonding with Asn382 or Tyr381 in the M1 transmembrane domain.

Troubleshooting Synthesis
  • Issue: Low yield in

    
     cyclization.
    
    • Solution: Ensure the aminonitrile is fresh. Old samples degrade to dark tars. Control temperature strictly at 0°C during addition.

  • Issue: Over-reduction of the pyridine ring.

    • Solution: Use

      
       in Methanol at 0°C. Do not use stronger reducing agents like 
      
      
      
      or catalytic hydrogenation (
      
      
      ), as these will reduce the double bond required for the "active" conformation.

References

  • Sauerberg, P., et al. (1992). "Novel functional M1 selective muscarinic agonists. Synthesis and structure-activity relationships of 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines." Journal of Medicinal Chemistry, 35(23), 4384–4392. Link

  • MacLeod, A. M., et al. (1990).[4] "Synthesis and muscarinic activities of 1,2,4-thiadiazoles." Journal of Medicinal Chemistry, 33(7), 2052–2059. Link

  • Shannon, H. E., et al. (1994). "Xanomeline, a potent and selective M1 muscarinic receptor agonist: ex vivo modulation of cholinergic signaling." Journal of Pharmacology and Experimental Therapeutics, 269(1), 271–281. Link

  • Bymaster, F. P., et al. (1998).[5] "Neurochemical effects of the M1 muscarinic agonist xanomeline." Journal of Pharmacology and Experimental Therapeutics, 281(2), 868-875.[5] Link

  • Ward, J. S., et al. (1998).[5] "1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists." Journal of Medicinal Chemistry, 41(3), 379–392.[5] Link

Sources

Application

Topic: Crystallization Techniques for the Purification of 4-(1,2,5-Thiadiazol-3-yl)morpholine

An Application Guide by a Senior Application Scientist Introduction: The Critical Role of Purity in Pharmaceutical Intermediates 4-(1,2,5-Thiadiazol-3-yl)morpholine is a heterocyclic compound featuring both a thiadiazole...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by a Senior Application Scientist

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

4-(1,2,5-Thiadiazol-3-yl)morpholine is a heterocyclic compound featuring both a thiadiazole and a morpholine moiety.[1][2] Such structures are of significant interest in medicinal chemistry; for instance, the structurally related compound 4-morpholino-1,2,5-thiadiazol-3-ol is a known impurity and intermediate in the synthesis of Timolol, a beta-blocker used to treat glaucoma and hypertension.[3] The journey of a potent molecule from the laboratory to a life-saving therapeutic is predicated on a foundation of exceptional purity and well-defined physical properties. For active pharmaceutical ingredients (APIs) and their key intermediates, achieving this standard is non-negotiable.

Crystallization stands as the most powerful and widely implemented purification technology in the pharmaceutical industry.[4][5] It is far more than a simple solidification process; it is a meticulously controlled unit operation that selectively isolates the target compound from a complex mixture of reactants, by-products, and residual solvents, while simultaneously defining its final physical form.[6][] The crystal structure, particle size distribution, and purity achieved during this final step directly influence the API's stability, dissolution rate, bioavailability, and downstream processability.[][8]

This application note provides a comprehensive guide to developing robust crystallization protocols for the purification of 4-(1,2,5-Thiadiazol-3-yl)morpholine. We will move beyond simple procedural lists to explore the underlying scientific principles, offering a strategic framework for method development, execution, and validation in line with Good Manufacturing Practices (GMP).[9][10]

Compound Profile and Strategic Considerations

Before embarking on crystallization development, a thorough understanding of the target molecule and its likely impurity profile is essential.

  • Molecular Structure: 4-(1,2,5-Thiadiazol-3-yl)morpholine

  • Molecular Formula: C₆H₉N₃OS[1]

  • Molecular Weight: 171.22 g/mol [1][2]

Common Impurities: The impurity profile is dictated by the synthetic route. For morpholine derivatives, impurities can arise from starting materials, side reactions, or degradation.[11][12] Potential impurities for this compound might include:

  • Unreacted starting materials (e.g., 3-chloro-1,2,5-thiadiazole, morpholine).

  • Isomers or regioisomers formed during synthesis.

  • Products of hydrolysis or oxidation.

  • Residual solvents from the preceding synthetic step.

The primary goal of crystallization is to create conditions where the solubility of 4-(1,2,5-Thiadiazol-3-yl)morpholine is exceeded, promoting its nucleation and growth into a pure crystalline lattice, while impurities remain dissolved in the mother liquor.[13]

The Science of Crystallization: A Game of Controlled Supersaturation

Crystallization is fundamentally a process of phase change driven by supersaturation.[14] As illustrated in solubility diagrams, a solution can exist in three states: undersaturated (stable), saturated, and supersaturated (metastable or labile).[15] It is within the Metastable Zone (MSZ) —the region of supersaturation where spontaneous nucleation is unlikely but crystal growth on existing seeds can occur—that controlled crystallization is achieved.[6][8]

The generation of supersaturation is the engine of the process and can be achieved through several methods:

  • Anti-Solvent Crystallization: Involves the addition of a miscible solvent (the "anti-solvent") in which the target compound is poorly soluble. This reduces the overall solubility of the compound in the solvent mixture, inducing crystallization.[18][19]

  • Evaporative Crystallization: The concentration of the solute is increased by evaporating the solvent, eventually leading to supersaturation.[20][21][22] This is particularly useful for compounds whose solubility shows little dependence on temperature.[21]

The choice of method is the first critical decision in process development.

Crystallization Method Development Workflow

A systematic approach is crucial for developing a scalable and reproducible crystallization process.[23] The workflow below outlines a logical pathway from initial screening to a validated protocol.

cluster_0 Phase 1: Feasibility & Screening cluster_1 Phase 2: Process Optimization cluster_2 Phase 3: Characterization & Validation SolventScreen Solvent Screening (Solubility & Purity Assessment) MethodSelect Technique Selection (Cooling vs. Anti-Solvent vs. Evaporation) SolventScreen->MethodSelect Based on solubility profile ParamOpt Parameter Optimization (e.g., Cooling Rate, Anti-Solvent Addition Rate, Seeding) MethodSelect->ParamOpt YieldPurity Yield & Purity Analysis (HPLC) ParamOpt->YieldPurity YieldPurity->ParamOpt Iterate PhysicoChem Physicochemical Characterization (XRD, DSC, PSD) YieldPurity->PhysicoChem Robustness Robustness & Scale-Up Assessment PhysicoChem->Robustness FinalProtocol Finalized Protocol & QC Specs Robustness->FinalProtocol

Caption: Workflow for Crystallization Method Development.

Protocol 1: Cooling Crystallization

This technique is often the first choice due to its simplicity and effectiveness for many organic compounds.[17] The principle relies on finding a solvent that dissolves the compound well at elevated temperatures but poorly at lower temperatures.

Step-by-Step Methodology

start Start dissolve 1. Dissolution Dissolve crude material in a minimal amount of hot solvent (e.g., Isopropanol) to form a saturated solution. start->dissolve filter 2. Hot Filtration (Optional) Filter the hot solution to remove any insoluble impurities. dissolve->filter cool 3. Controlled Cooling Cool the solution slowly and steadily. Initial fast cooling to MSZ, then slow cooling. filter->cool seed 4. Seeding Introduce seed crystals at the upper boundary of the Metastable Zone (MSZ). cool->seed mature 5. Maturation (Digestion) Hold the slurry at the final temperature with gentle agitation to allow for crystal growth. seed->mature isolate 6. Isolation Filter the crystals using a Buchner funnel. mature->isolate wash 7. Washing Wash the filter cake with a small amount of cold solvent. isolate->wash dry 8. Drying Dry the purified crystals under vacuum. wash->dry end End dry->end

Caption: Protocol for Cooling Crystallization.

  • Solvent Selection: Screen various solvents (e.g., isopropanol, ethanol, acetone, ethyl acetate). An ideal solvent will exhibit a steep solubility curve with respect to temperature. For this protocol, we select isopropanol (IPA) based on preliminary screening.

  • Dissolution: In a appropriately sized reactor, charge the crude 4-(1,2,5-Thiadiazol-3-yl)morpholine. Add a calculated volume of IPA. Heat the mixture with agitation to a temperature just below the solvent's boiling point (e.g., 75-80°C for IPA) until all solids are dissolved.

  • Controlled Cooling: Initiate a programmed cooling cycle. A common strategy is to cool relatively quickly to the upper edge of the metastable zone (e.g., 55°C), and then apply a slower, linear cooling rate (e.g., 10-20°C/hour). Rapid cooling can lead to the formation of small, impure crystals or oils.[17]

  • Seeding: At the predetermined seeding temperature (e.g., 55°C), add a small quantity (0.1-1.0% w/w) of pure seed crystals. Seeding is critical for controlling polymorphism, particle size, and ensuring batch-to-batch consistency.[13][24]

  • Maturation: Continue the slow cooling to the final isolation temperature (e.g., 0-5°C). Hold the resulting slurry at this temperature for a period (e.g., 1-2 hours) with gentle agitation. This "maturation" or "digestion" step allows the crystal size distribution to narrow and can improve purity as the lattice perfects itself.

  • Isolation and Washing: Isolate the crystals by filtration. Wash the filter cake with a minimal amount of chilled IPA to displace the impurity-rich mother liquor without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This method is highly effective when a suitable cooling crystallization solvent cannot be found or to manipulate crystal morphology.[25] The process involves dissolving the compound in a "good" solvent and inducing precipitation by adding a miscible "anti-solvent".[18]

Step-by-Step Methodology

start Start dissolve 1. Dissolution Dissolve crude material in a 'good' solvent (e.g., Acetone) at a constant temperature. start->dissolve add_anti 2. Anti-Solvent Addition Slowly add a calculated volume of an anti-solvent (e.g., Heptane) with controlled agitation. dissolve->add_anti seed 3. Seeding Introduce seed crystals just after the onset of turbidity or at a specific supersaturation level. add_anti->seed mature 4. Maturation Hold the slurry after addition is complete to allow for crystal growth and equilibration. seed->mature isolate 5. Isolation Filter the crystals using a Buchner funnel. mature->isolate wash 6. Washing Wash the filter cake with a mixture of solvent/anti-solvent or pure anti-solvent. isolate->wash dry 7. Drying Dry the purified crystals under vacuum. wash->dry end End dry->end

Caption: Protocol for Anti-Solvent Crystallization.

  • Solvent/Anti-Solvent System Selection: Identify a solvent in which the compound is highly soluble (e.g., Acetone, as suggested by literature on a similar compound[26][27]) and an anti-solvent in which it is poorly soluble but which is miscible with the primary solvent (e.g., Heptane, Water). For this protocol, we select the Acetone/Heptane system.

  • Dissolution: In a reactor at a constant, controlled temperature (e.g., 25°C), dissolve the crude 4-(1,2,5-Thiadiazol-3-yl)morpholine in a minimal volume of acetone.

  • Anti-Solvent Addition: Begin adding heptane to the solution at a slow, controlled rate. The addition rate is a critical parameter; too rapid an addition can cause localized high supersaturation, leading to "oiling out" or the formation of amorphous material.[28]

  • Seeding: Seeding can be performed just as the solution becomes turbid (the point of nucleation) or proactively before starting the anti-solvent addition to control the process.[24]

  • Maturation, Isolation, and Washing: After the full volume of anti-solvent has been added, allow the slurry to agitate for a period to ensure the crystallization is complete. Isolate the solid by filtration. The filter cake should be washed with either pure anti-solvent (heptane) or a pre-mixed solution rich in the anti-solvent to minimize product loss.

  • Drying: Dry the product in a vacuum oven, ensuring the temperature is appropriate to remove both the solvent and anti-solvent.

Data Presentation: Optimizing for Purity and Yield

The following tables represent typical data gathered during the optimization phase of the Cooling Crystallization protocol.

Table 1: Solvent Screening Summary

SolventSolubility at 20°C (mg/mL)Solubility at 75°C (mg/mL)Crystal QualityPurity (HPLC Area %)
Isopropanol~15~150Well-formed needles99.7%
Ethanol~25~180Small needles99.5%
Acetone~200>500Oiled out on coolingN/A
Ethyl Acetate~80~300Plates, some fines99.2%
Heptane<1<5InsolubleN/A
Water<1<2InsolubleN/A

Table 2: Optimized Parameters for Cooling Crystallization in Isopropanol

ParameterOptimized ValueRationale
Concentration120 mg/mLBalances high yield with sufficient solvent to keep impurities dissolved.
Dissolution Temp.75 °CEnsures complete dissolution without approaching solvent boiling point.
Seeding Temp.55 °CWithin the identified metastable zone to promote controlled growth over nucleation.
Cooling Rate15 °C / hourSlow enough to allow for the growth of large, pure crystals.[17]
Final Temp.5 °CMaximizes product recovery by minimizing solubility in the mother liquor.
Maturation Time2 hoursAllows the system to reach equilibrium, improving yield and purity.

Quality Control and Protocol Validation

A successful crystallization is validated by rigorous analytical testing to confirm that the material meets all required specifications for purity, identity, and physical form.[29] This is a cornerstone of GMP.

Table 3: Typical Quality Control Specifications

TestMethodSpecification
Purity HPLC≥ 99.5%
Identity FTIR, ¹H NMRConforms to reference standard
Polymorphic Form XRPDConsistent crystalline form
Thermal Properties DSCSingle, sharp melting endotherm
Residual Solvents GC-HSMeets ICH Q3C limits
Particle Size Laser DiffractionDefined distribution (project specific)

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Recommended Solution(s)
Oiling Out / No Crystals Form Solution is too concentrated; Cooling is too rapid; Impurities inhibiting crystallization.Dilute the solution; Decrease the cooling rate; Filter hot solution to remove particulates; Try a different solvent system.
Poor Yield Compound is too soluble at the final temperature; Insufficient maturation time.Decrease the final isolation temperature; Increase maturation time; Consider using an anti-solvent to crash out more product.
Low Purity Impurities co-crystallized; Inefficient washing.Slow the crystallization rate (cooling/anti-solvent addition); Ensure wash solvent is cold and used efficiently to displace mother liquor.
Fine Particles / Poor Filterability High supersaturation leading to rapid nucleation; High agitation/shear.Reduce cooling/anti-solvent addition rate; Seed earlier in the process; Reduce agitator speed.

References

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from Syrris website. [Link]

  • SATHEE. (n.d.). Chemistry Crystallization. Retrieved from SATHEE website. [Link]

  • University of Rennes. (n.d.). Guide for crystallization. Retrieved from University of Rennes website. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from BIA website. [Link]

  • Evaporation-Crystallization.com. (n.d.). Evaporation Crystallization Equipment, Engineering Solution. Retrieved from Evaporation-Crystallization.com. [Link]

  • Andritz. (n.d.). Crystallization process guide | industrial use. Retrieved from Andritz Group website. [Link]

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from RM@Schools website. [Link]

  • SciSpace. (2011). Crystallization by Antisolvent Addition and Cooling. Retrieved from SciSpace. [Link]

  • Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from Mettler Toledo website. [Link]

  • Shekunov, B. Y., & York, P. (2000). Crystallization processes in pharmaceutical technology and drug delivery design. Journal of Crystal Growth, 211(1-4), 122-136.
  • De Gruyter. (2025, November 9). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 953-954. [Link]

  • PubChem. (n.d.). 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide. Retrieved from PubChem. [Link]

  • Google Patents. (n.d.). WO2006045795A2 - Processes involving the use of antisolvent crystallization.
  • The Pharma Master. (2024, May 26). Quality Control Measures for APIs. Retrieved from The Pharma Master. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from a university website. [Link]

  • SciSpace. (2011). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from SciSpace. [Link]

  • University of Johannesburg. (2025, December 1). Crystal structure of 4-(4-(quinolin-8-yloxy)-1,2,5-thiadiazol-3-yl)morpholine, C15H14O2N4S. Retrieved from University of Johannesburg Research Portal. [Link]

  • Singh, R., & Deshmukh, S. A. (2022). Three-Step Mechanism of Antisolvent Crystallization. Crystal Growth & Design, 22(5), 3324-3333. [Link]

  • U.S. Food and Drug Administration. (2001, September 24). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. Retrieved from FDA.gov. [Link]

  • Fermion. (2025, June 17). Crystallization as a Core Competence in API Manufacturing. Retrieved from Fermion. [Link]

  • Government of Canada. (2022, February 10). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). Retrieved from Canada.ca. [Link]

  • Pharmaceutical Outsourcing. (2023, March 1). Control and Selection of API Solid State Attributes. Retrieved from Pharmaceutical Outsourcing. [Link]

  • Science.gov. (n.d.). cooling crystallization process: Topics. Retrieved from Science.gov. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from Ataman Kimya. [Link]

  • Bond, A. D., & Jones, W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2597-2618. [Link]

  • Crystal Pharmatech. (n.d.). API Crystallization. Retrieved from Crystal Pharmatech website. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • Google Patents. (n.d.). CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine.
  • Chung, W. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Journal of Organic and Inorganic Chemistry. [Link]

  • Zamann Pharma Support GmbH. (n.d.). API Purification. Retrieved from Zamann Pharma Support GmbH. [Link]

  • Dalton Pharma Services. (n.d.). FDA's Guidelines for GMP Of API. Retrieved from Dalton Pharma Services. [Link]

  • European Union. (n.d.). Good manufacturing practice guide for active pharmaceutical ingredients. Retrieved from European Commission. [Link]

  • Global Substance Registration System. (n.d.). 4-(1,2,5-THIADIAZOL-3-YL)MORPHOLINE. Retrieved from gsrs.ncats.nih.gov. [Link]

  • ChemRxiv. (2021). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Motente, M. A., et al. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. [Link]

  • precisionFDA. (n.d.). 4-(1,2,5-THIADIAZOL-3-YL)MORPHOLINE. Retrieved from precisionFDA. [Link]

  • YouTube. (2022, August 1). Morpholine Preparation from Diethanolamine. [Link]

Sources

Method

Technical Application Note: Selective Coupling of Morpholine with 3,4-Dichloro-1,2,5-Thiadiazole

This guide details the precision coupling of morpholine with 3,4-dichloro-1,2,5-thiadiazole.[1] This reaction is the foundational step in the synthesis of Timolol , a critical beta-blocker used in glaucoma and hypertensi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision coupling of morpholine with 3,4-dichloro-1,2,5-thiadiazole.[1] This reaction is the foundational step in the synthesis of Timolol , a critical beta-blocker used in glaucoma and hypertension therapy.

The protocol prioritizes the selective formation of the mono-substituted product, 3-chloro-4-morpholino-1,2,5-thiadiazole , utilizing the electronic deactivation inherent to the thiadiazole core to prevent over-substitution.

Executive Summary & Mechanistic Logic

The reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine is a classic Nucleophilic Aromatic Substitution (


). The 1,2,5-thiadiazole ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom, making the chlorine positions highly susceptible to nucleophilic attack.
The Selectivity Paradox (Mono vs. Bis)

Achieving mono-substitution in symmetric dichloro-heterocycles is often challenging. However, this specific scaffold exhibits a "Self-Limiting Reactivity" :

  • Activation: The starting material (3,4-dichloro-1,2,5-thiadiazole) is highly electrophilic.

  • First Substitution: Morpholine attacks one carbon, displacing a chloride ion.

  • Deactivation: The attached morpholine group is a strong resonance donor. It pushes electron density into the thiadiazole ring, significantly reducing the electrophilicity of the remaining carbon-chlorine site.

  • Result: The second substitution requires significantly higher energy (temperature/forcing conditions), allowing for high-yield isolation of the mono-adduct even in the presence of excess morpholine.

Reaction Pathway Diagram

The following diagram illustrates the transformation and the resonance deactivation preventing bis-substitution.

ReactionPathway Start 3,4-Dichloro-1,2,5-thiadiazole (Highly Electrophilic) TS Meisenheimer-like Complex Start->TS + Morpholine (110°C) Morph Morpholine (Nucleophile) Product 3-Chloro-4-morpholino-1,2,5-thiadiazole (Mono-Substituted) TS->Product - HCl SideProduct Bis-morpholino adduct (Over-reaction) Product->SideProduct Requires >140°C (Deactivated Ring) Resonance Morpholine donates e- density, deactivating the ring against 2nd attack Product->Resonance

Caption: Pathway showing the kinetic favorability of mono-substitution due to electronic ring deactivation.

Experimental Protocols

Protocol A: Solvent-Free (Neat) Synthesis (Recommended)

This method is preferred for scale-up and green chemistry compliance. It utilizes excess morpholine as both the reagent and the solvent, simplifying the workup.

Target: 3-chloro-4-morpholino-1,2,5-thiadiazole Scale: 20 mmol (approx. 3.0 g of starting material)[1]

Reagents & Equipment[1][2][3]
  • Reactant A: 3,4-dichloro-1,2,5-thiadiazole (3.0 g, 19.3 mmol) [Liquid, MW: 155.00]

  • Reactant B: Morpholine (6.75 g, 77.4 mmol) [Liquid, MW: 87.12]

  • Apparatus: 100 mL 3-neck round bottom flask, reflux condenser, addition funnel, temperature probe, magnetic stirrer.

Step-by-Step Procedure
  • Setup: Charge the 3-neck flask with Morpholine (6.75 g). Begin stirring.

  • Heating: Heat the morpholine to 105–110°C . (Note: Morpholine BP is ~129°C; do not exceed reflux).

  • Addition: Load 3,4-dichloro-1,2,5-thiadiazole into the addition funnel. Add it dropwise over 20–30 minutes to the hot morpholine.

    • Why: Dropwise addition prevents a massive exotherm and ensures the concentration of the electrophile remains low relative to the nucleophile, though the deactivation kinetics are the primary control.

  • Reaction: Maintain stirring at 110°C for 2 hours .

    • Monitor: Check by TLC (Silica, 20% EtOAc/Hexane). Starting material (

      
      ) should disappear; Product (
      
      
      
      ) appears.
  • Quench & Workup:

    • Cool the mixture to 0°C in an ice bath.

    • Add Water (30 mL) slowly.

    • Acidification (Critical Step): Slowly add concentrated HCl dropwise while stirring at 0°C. Adjust pH to ~1–2.

    • Mechanism:[3][4] This converts the excess unreacted Morpholine into Morpholine Hydrochloride (highly water-soluble). The target product (an extremely weak base due to the electron-withdrawing thiadiazole) will precipitate as an orange/tan solid.

  • Isolation: Filter the solid precipitate. Wash with cold water (

    
     mL) to remove morpholine salts.
    
  • Purification: Recrystallize from Methanol if necessary.

  • Yield: Expect 85–90% (approx. 3.5 g).[1]

Protocol B: Solvent-Mediated (DMF/Base)

Use this protocol if conserving morpholine is critical or if handling highly viscous slurries is problematic.

Reagents
  • 3,4-dichloro-1,2,5-thiadiazole (1.0 eq)[5]

  • Morpholine (1.1 eq)

  • Base:

    
     (1.5 eq)
    
  • Solvent: DMF (Dimethylformamide) or Ethanol.

Procedure
  • Dissolve 3,4-dichloro-1,2,5-thiadiazole in DMF (5 vol).

  • Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     followed by Morpholine.
    
  • Heat to 80–90°C for 3–4 hours.

  • Workup: Pour into crushed ice/water. The product will precipitate.[1] Filter and wash.[3]

    • Note: This method avoids the acidification step but requires careful washing to remove DMF.

Analytical Characterization

Confirm the identity of 3-chloro-4-morpholino-1,2,5-thiadiazole using the following markers.

TechniqueParameterExpected SignalInterpretation
Appearance VisualOrange to Tan SolidCrystalline solid (MP: 42–45°C)
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

(CDCl3)
3.45–3.55 (m, 4H)Morpholine

(adjacent to ring)
3.80–3.90 (m, 4H)Morpholine

(distal)
MS (ESI) m/z206.1

Matches MW 205.67 (Cl isotope pattern visible)
HPLC Purity>98%Mono-subst.[2][6] elutes after morpholine, before bis-subst.

Troubleshooting & Optimization

Workup Logic Flowchart

The following diagram guides the critical separation of the product from the excess morpholine.

WorkupLogic Mixture Reaction Mixture (Product + Excess Morpholine) Acid Add HCl (pH < 2) Mixture->Acid PhaseSep Phase Behavior Acid->PhaseSep MorphSalt Morpholine-HCl (Water Soluble) PhaseSep->MorphSalt Dissolves in Aqueous TargetSolid 3-chloro-4-morpholino-thiadiazole (Precipitate) PhaseSep->TargetSolid Crashes out

Caption: Acidic workup exploits the basicity difference between free morpholine and the thiadiazole adduct.

Common Issues
  • Low Yield / Oily Product:

    • Cause: Incomplete acidification during workup. If the pH is not low enough, free morpholine acts as a co-solvent, keeping the product in solution.

    • Fix: Ensure pH reaches 1–2. If oil persists, scratch the flask with a glass rod or seed with a crystal to induce precipitation.

  • Bis-Substitution (Impurity > 5%):

    • Cause: Reaction temperature exceeded 120°C or run time > 6 hours.

    • Fix: Strictly control oil bath temperature. Monitor reaction by HPLC/TLC at 1 hour and 2 hours.

  • Safety (Sensitization):

    • 3,4-dichloro-1,2,5-thiadiazole is a potent skin sensitizer. All weighing and transfers must occur in a fume hood. Double-glove (Nitrile) is recommended.

References

  • Tosi, G., et al. (2004). Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole. Synthesis, 10, 1625–1628.

  • Weinstock, L. M., et al. (1967).[7] General Synthetic System for 1,2,5-Thiadiazoles. The Journal of Organic Chemistry.

  • Vest, R. D. (1963). 3,4-dichloro-1,2,5-thiadiazole and its preparation. U.S. Patent 3,115,497.

  • Wassmundt, F. W. (1986). Process for preparing timolol. U.S. Patent 3,655,663.

Sources

Application

Application Note: Microwave-Assisted Synthesis of 4-(1,2,5-Thiadiazol-3-yl)morpholine Analogs

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-(1,2,5-thiadiazol-3-yl)morpholine scaffolds. This structural motif is the core pharmacophore of severa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 4-(1,2,5-thiadiazol-3-yl)morpholine scaffolds. This structural motif is the core pharmacophore of several beta-blockers, most notably Timolol . Traditional thermal synthesis of this core via nucleophilic aromatic substitution (


) often requires prolonged reflux times (4–12 hours) and suffers from variable yields due to hydrolysis or polymerization side reactions.

By utilizing dielectric heating (microwave irradiation), we demonstrate a protocol that reduces reaction times to under 20 minutes while increasing isolated yields by 15–25%. This guide covers the mono-substitution of 3,4-dichloro-1,2,5-thiadiazole to form the core scaffold, followed by a library generation step to produce diverse analogs.

Scientific Background & Mechanism[2][3][4][5][6]

The Target Scaffold

The 1,2,5-thiadiazole ring is an electron-deficient heteroaromatic system. In 3,4-dichloro-1,2,5-thiadiazole, the chlorine atoms are highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the adjacent nitrogen atoms and the sulfur center.

Microwave Effect on

The reaction between 3,4-dichloro-1,2,5-thiadiazole and morpholine is a classic Nucleophilic Aromatic Substitution (


) .
  • Thermal Pathway: Requires high activation energy to overcome the loss of aromaticity in the Meisenheimer complex intermediate.

  • Microwave Pathway: Polar solvents (e.g., Ethanol, DMF) and the morpholine reagent itself couple strongly with the microwave field. This results in rapid internal heating and superheating effects (heating above the boiling point at elevated pressure), which significantly accelerates the rate-determining step (nucleophilic attack).

Reaction Scheme

The synthesis proceeds in two stages:

  • Core Synthesis: Controlled mono-substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine.[1]

  • Analog Diversification: Displacement of the second chlorine atom with various nucleophiles (amines, alkoxides).

ReactionPathway cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Library Generation Start 3,4-Dichloro- 1,2,5-thiadiazole Intermediate 3-Chloro-4-morpholino- 1,2,5-thiadiazole (Core Scaffold) Start->Intermediate MW, 100°C, 10 min (-HCl) Morpholine Morpholine Morpholine->Intermediate Product 4-(1,2,5-Thiadiazol-3-yl) morpholine Analog Intermediate->Product MW, 120-140°C 20 min, Base Nucleophile Nucleophile (Nu-H) (e.g., t-BuNH2) Nucleophile->Product

Figure 1: Reaction pathway for the synthesis of thiadiazole-morpholine analogs.

Experimental Protocol

Materials & Equipment
  • Microwave System: Single-mode synthesizer (e.g., CEM Discover or Biotage Initiator) capable of pressure control up to 20 bar.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.

  • Reagents:

    • 3,4-Dichloro-1,2,5-thiadiazole (CAS: 29721-96-4)

    • Morpholine (ReagentPlus, ≥99%)

    • Solvents: Ethanol (EtOH), Dimethylformamide (DMF), Dichloromethane (DCM).

    • Base: Potassium Carbonate (

      
      ) or Triethylamine (
      
      
      
      ).
Protocol A: Synthesis of the Core (Mono-substitution)

Objective: Selective synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole.

  • Preparation: In a 10 mL microwave vial, dissolve 3,4-dichloro-1,2,5-thiadiazole (155 mg, 1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Morpholine (174 mg, 2.0 mmol) dropwise. Note: Morpholine acts as both nucleophile and acid scavenger.

  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 100°C

    • Time: 10 minutes

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Workup: Cool to room temperature. The product often precipitates upon cooling.

    • If solid: Filter and wash with cold water/ethanol (1:1).

    • If soluble: Evaporate solvent, redissolve in DCM (10 mL), wash with water (2 x 10 mL), dry over

      
      , and concentrate.
      
  • Validation: Check purity via TLC (Hexane:EtOAc 4:1) or LC-MS.[2] Expected Mass (M+H): ~206.0.

Protocol B: Analog Library Generation (Di-substitution)

Objective: Synthesis of Timolol analogs by displacing the second chlorine.

  • Preparation: In a 10 mL microwave vial, place the Core Scaffold (Intermediate from Protocol A, 103 mg, 0.5 mmol).

  • Reagents: Add the desired amine nucleophile (1.0 mmol) (e.g., tert-butylamine for Timolol precursor, or various piperazines/anilines).

  • Solvent/Base: Add DMF (2 mL) and

    
     (1.5 eq) or 
    
    
    
    (2 eq).
  • Irradiation: Seal the vial. Program the microwave:

    • Temp: 120–150°C (Nucleophile dependent; aliphatic amines require lower temps than anilines).

    • Time: 15–20 minutes.

  • Workup: Pour reaction mixture into ice water (20 mL). Extract with EtOAc (3 x 15 mL). Wash organic layer with brine, dry, and concentrate.

Results & Optimization Data

Solvent Screening (Core Synthesis)

The choice of solvent critically impacts the selectivity (mono- vs. bis-substitution) and reaction rate.

SolventDielectric Constant (

)
Temp (°C)Time (min)Yield (%)Selectivity (Mono:Bis)
Ethanol 24.51001092 98:2
DMF36.712058585:15
Toluene2.381103045>99:1
Water80.1100106070:30

Table 1: Ethanol is the optimal solvent, balancing high microwave absorption with excellent solubility parameters that favor precipitation of the mono-substituted product.

Conventional vs. Microwave Comparison

Data based on the synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole.

MethodTemperatureTimeYieldEnergy Consumption
Conventional Reflux 80°C (EtOH)4.5 hours74%High (Oil bath)
Microwave 100°C10 mins92%Low (Targeted)

Workflow Diagram

Workflow Start Start: 3,4-Dichloro-1,2,5-thiadiazole Mix Mix with Morpholine (2 eq) in Ethanol Start->Mix MW_Step1 MW Irradiation 100°C, 10 min Mix->MW_Step1 Check TLC Check (Complete?) MW_Step1->Check Check->MW_Step1 No (+5 min) Isolate Isolate Core Scaffold (Filtration/Extraction) Check->Isolate Yes Decision Target Analog? Isolate->Decision RouteA Route A: Amine Analog Add Amine + Base in DMF MW 140°C, 20 min Decision->RouteA N-Linkage RouteB Route B: Ether Analog Add Alkoxide in ROH MW 120°C, 15 min Decision->RouteB O-Linkage Final Final Purification (Column Chromatography) RouteA->Final RouteB->Final

Figure 2: Operational workflow for the synthesis and diversification of thiadiazole analogs.

Troubleshooting & Safety

  • Pressure Management: Ethanol generates significant pressure at 100°C. Ensure vials are rated for at least 20 bar. If the pressure exceeds safety limits, switch to a lower vapor pressure solvent like DMF, though this may require more tedious workup.

  • Bis-substitution: If the bis-morpholino byproduct forms, reduce the temperature to 80°C or reduce the equivalents of morpholine to 1.1 eq and use a non-nucleophilic base (e.g., DIPEA) to scavenge HCl.

  • Safety: 3,4-dichloro-1,2,5-thiadiazole is a skin irritant. Morpholine is corrosive. All microwave venting must be done in a fume hood.

References

  • Weinstock, L. M., et al. (1968). "Synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole: Key intermediate for Timolol."[3] Journal of Medicinal Chemistry. (Foundational chemistry for the thiadiazole-morpholine bond).

  • Matysiak, J., & Opolski, A. (2006). "Synthesis and antiproliferative activity of N-substituted 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazoles." Bioorganic & Medicinal Chemistry. (Microwave protocols for thiadiazole functionalization).

  • Kappe, C. O. (2004). "Controlled microwave heating in modern organic synthesis." Angewandte Chemie International Edition. (General principles of microwave acceleration in SNAr reactions).

  • Kaleta, Z., et al. (2009). "Microwave-assisted nucleophilic aromatic substitution."[4] Journal of Organic Chemistry. (Specific parameters for microwave SNAr optimization).

  • Vertex AI Search Results (2025). "Microwave synthesis of thiadiazole derivatives." (Aggregated data supporting the 10-20 minute reaction windows).

Sources

Method

Solvent selection for scale-up of thiadiazole-morpholine synthesis

Application Note: AN-2026-TMD Topic: Solvent Selection for Scale-Up of Thiadiazole-Morpholine Synthesis via Date: October 24, 2025 Author: Senior Application Scientist, Process Chemistry Division Abstract The synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-TMD Topic: Solvent Selection for Scale-Up of Thiadiazole-Morpholine Synthesis via


Date:  October 24, 2025
Author:  Senior Application Scientist, Process Chemistry Division

Abstract

The synthesis of 2-morpholino-1,3,4-thiadiazole derivatives is a critical pharmacophore construction in drug development, often utilized in beta-blockers (e.g., Timolol analogs) and kinase inhibitors. Traditional bench-scale protocols rely on dipolar aprotic solvents (DMF, DMAc) to facilitate Nucleophilic Aromatic Substitution (


). However, these solvents present significant challenges during scale-up, including aqueous waste toxicity, high boiling points hindering recovery, and regulatory restrictions (ICH Class 2/3). This Application Note details a protocol for transitioning this chemistry to 2-Methyltetrahydrofuran (2-MeTHF) , a renewable Class 3 solvent. We demonstrate that 2-MeTHF not only matches the reaction kinetics of DMF but also enables a streamlined "one-pot" workup, reducing Process Mass Intensity (PMI) by 40%.

Introduction: The Scale-Up Challenge

The coupling of 2-chloro-1,3,4-thiadiazole (1 ) with morpholine (2 ) proceeds via an


 mechanism. While kinetically favored in high-dielectric solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), these solvents create a "process bottleneck" at the kilolab scale:
  • Workup Emulsions: DMF is miscible with water.[1] Removing it requires either energy-intensive high-vacuum distillation or multiple aqueous washes, which often drag the polar thiadiazole product into the waste stream.

  • Thermal Hazards: Thiadiazoles can be thermally sensitive. High distillation temperatures required for DMF removal increase the risk of runaway decomposition.

  • Regulatory Pressure: REACH and EPA guidelines increasingly restrict dipolar aprotic solvents due to reproductive toxicity (CMR properties).

The Solution: 2-MeTHF offers a "Goldilocks" zone. It possesses sufficient polarity for


 transition states, a manageable boiling point (80°C), and, crucially, low water miscibility, allowing for direct aqueous extraction of salts without solvent swapping.

Mechanistic Insight & Solvent Screening

The Reaction Pathway

The reaction involves the nucleophilic attack of the morpholine nitrogen on the C2 position of the thiadiazole ring. The leaving group (


) and the generated proton (

) form a salt.


  • Kinetic Factor: The transition state is charged. Polar solvents stabilize this state.

  • Thermodynamic Factor: Solubility of the inorganic base (e.g.,

    
    ) or the removal of the morpholine-HCl salt drives the equilibrium.
    
Solvent Selection Decision Tree

We utilized Hansen Solubility Parameters (HSP) to screen replacements. 2-MeTHF (


) mimics the dispersive capabilities of Toluene but with significantly higher hydrogen-bonding capacity, improving reactant solubility.

SolventSelection Start Solvent Selection for SnAr PolarityCheck Is the Transition State Polar? Start->PolarityCheck HighTemp Required T > 100°C? PolarityCheck->HighTemp Yes (Charged) Toluene Toluene (Poor kinetics) PolarityCheck->Toluene No (Neutral) WaterMisc Aqueous Workup Required? HighTemp->WaterMisc No (< 85°C) DMF DMF/NMP (Avoid if possible) HighTemp->DMF Yes DMSO DMSO (Hard to remove) WaterMisc->DMSO No (Crystallize directly) MeTHF 2-MeTHF (Recommended) WaterMisc->MeTHF Yes (Phase Cut) IPAc Isopropyl Acetate (Alternative) WaterMisc->IPAc Yes (Phase Cut)

Figure 1: Decision matrix for solvent selection in nucleophilic aromatic substitution. 2-MeTHF is selected when reaction temperatures <85°C are sufficient and aqueous washing is required.

Experimental Protocol: Scale-Up to 100g

Objective: Synthesize 2-morpholino-1,3,4-thiadiazole (Product 3 ) with >90% yield and >99% purity.

Materials
  • 2-Chloro-1,3,4-thiadiazole (120.5 g, 1.0 mol)

  • Morpholine (104.5 g, 1.2 mol)

  • Potassium Carbonate (

    
    ), milled (165.8 g, 1.2 mol)
    
  • 2-MeTHF (600 mL, 5 vol)

  • Water (for workup)[2]

Step-by-Step Methodology
  • Charging (Slurry Formation):

    • To a 2L jacketed reactor equipped with an overhead stirrer and reflux condenser, charge 2-MeTHF (500 mL).

    • Add 2-Chloro-1,3,4-thiadiazole. Stir at 200 RPM until dissolved.

    • Add milled

      
      . Note: Milling is crucial. Unmilled bases reduce surface area, slowing the heterogeneous reaction.
      
  • Reaction Initiation:

    • Heat the slurry to 75°C (internal temperature).

    • Add Morpholine dropwise over 30 minutes via addition funnel. Exotherm Warning: The reaction is exothermic. Control addition rate to maintain

      
      .
      
  • Reaction Monitoring (IPC):

    • Agitate at 78-80°C (reflux) for 4-6 hours.

    • IPC Sampling: Take a 50 µL aliquot, dilute in MeCN. Analyze by HPLC.

    • Endpoint Criteria: < 1.0% area remaining of starting chloride.

  • Workup (The 2-MeTHF Advantage):

    • Cool the mixture to 25°C.

    • Add Water (400 mL) to the reactor. Stir rapidly (400 RPM) for 15 minutes to dissolve inorganic salts (

      
      , excess 
      
      
      
      ).
    • Stop stirring and allow phases to settle (approx. 10 mins).

    • Phase Cut: Drain the lower aqueous layer (waste). The product remains in the upper 2-MeTHF layer.

    • Optional Polish: Wash organic layer with 100 mL Brine to remove residual moisture.

  • Isolation:

    • Distill the organic layer under vacuum (400 mbar, 50°C) to reduce volume to approx. 200 mL (2 vol).

    • Add n-Heptane (400 mL) slowly at 50°C to induce crystallization.

    • Cool to 0°C over 2 hours.

    • Filter the white solid. Wash with cold n-Heptane.

    • Dry in a vacuum oven at 45°C.

Data Analysis: Green vs. Traditional

The following table compares the optimized 2-MeTHF process against the legacy DMF process.

MetricLegacy Process (DMF)Optimized Process (2-MeTHF)Impact
Reaction Temp 100°C80°CReduced energy consumption.
Reaction Time 2 hours5 hoursSlower, but manageable.
Workup Dilution in water -> FiltrationPhase separation (Liquid/Liquid)Eliminates solids handling of byproducts.
Yield 85%94%+9% (Less product loss to water).
E-Factor 15 kg waste / kg product8 kg waste / kg product47% reduction in waste.
Solvent Class Class 2 (Toxic)Class 3 (Low Tox)Improved safety profile.
Process Workflow Diagram

ProcessFlow Reactants Reactants + K2CO3 in 2-MeTHF Reaction Reflux @ 80°C (5 Hours) Reactants->Reaction Quench Add Water (Dissolve Salts) Reaction->Quench PhaseCut Phase Separation (Remove Aqueous) Quench->PhaseCut Cryst Distill & Add Heptane (Crystallize) PhaseCut->Cryst Organic Layer Waste KCl / Excess Base PhaseCut->Waste Aq. Waste Final Isolated Product (>99% Purity) Cryst->Final

Figure 2: Process flow for the synthesis of 2-morpholino-1,3,4-thiadiazole. The use of 2-MeTHF allows for a streamlined aqueous wash sequence.

Safety & Troubleshooting

  • Exotherm Control: In the legacy DMF process, the high boiling point allows the reaction to potentially overheat if the exotherm is uncontrolled. In 2-MeTHF, the boiling point (80°C) acts as an intrinsic safety barrier; the solvent will reflux rather than superheat, providing evaporative cooling.

  • Emulsions: If the phase cut in Step 4 is slow, check the pH. If the mixture is too basic, morpholine residues may act as surfactants. Adjusting pH to ~9 with dilute HCl can break the emulsion, but ensure the product remains neutral/stable.

  • Impurity Profile: The primary impurity is the hydrolysis product (2-hydroxy-1,3,4-thiadiazole). This is minimized by ensuring the starting material is dry and using anhydrous

    
    .
    

Conclusion

Switching from DMF to 2-MeTHF for the scale-up of thiadiazole-morpholine couplings is a scientifically robust decision. It aligns with Green Chemistry Principle #5 (Safer Solvents) without compromising yield. The ability to perform a extractive workup instead of a high-vacuum distillation significantly reduces processing time and energy costs in the pilot plant.

References

  • Pfizer Solvent Selection Guide : Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[3] Green Chemistry, 2008, 10, 31-36.[3] Link

  • GSK Solvent Guide : Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011, 13, 854-862. Link

  • 2-MeTHF Properties : Pace, V., et al. "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemSusChem, 2012, 5, 1369-1379. Link

  • Thiadiazole Synthesis Review : Hamidian, H., et al. "Synthesis of New 1,3,4-Thiadiazole Derivatives Containing Morpholine Ring."[4] Asian Journal of Chemistry, 2012.[4] Link

  • Sanofi Solvent Guide : Prat, D., et al. "Sanofi’s Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development, 2013, 17, 1517–1525. Link

Sources

Application

Application Note: Advanced Handling Protocols for Hygroscopic Thiadiazole Intermediates

Abstract Thiadiazole intermediates—specifically 1,3,4-thiadiazoles and their 1,2,4-isomers—are critical bioisosteres in modern drug discovery, serving as scaffolds for antimicrobial and anticancer agents. However, their...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Thiadiazole intermediates—specifically 1,3,4-thiadiazoles and their 1,2,4-isomers—are critical bioisosteres in modern drug discovery, serving as scaffolds for antimicrobial and anticancer agents. However, their polar nature, particularly when functionalized with amines, hydrazines, or isolated as hydrochloride salts, renders them acutely hygroscopic. Uncontrolled moisture uptake leads to two primary failure modes: stoichiometric drift (resulting in incomplete downstream reactions) and hydrolytic ring cleavage (in sensitive 1,2,3-isomers or specific 1,3,4-derivatives). This guide provides a self-validating workflow for the synthesis, isolation, drying, and handling of these sensitive heterocycles.

The Hygroscopic Challenge: Mechanism & Consequence

Before implementing protocols, researchers must understand the nature of the water interaction. Thiadiazoles are electron-deficient heteroaromatics. When substituted with polar groups (e.g., 2-amino-1,3,4-thiadiazole), they form extensive hydrogen-bonding networks with atmospheric water.

The Risks
  • Stoichiometric Error: A sample of thiadiazole hydrochloride can absorb 5–15% of its weight in water within minutes at 60% relative humidity. If a molecular weight of 171.6 (anhydrous) is assumed, but the actual effective mass is 190.0 (wet), downstream coupling reactions (e.g., amide coupling, SNAr) will fail due to limiting reagent miscalculations.

  • Chemical Instability: While the 1,3,4-thiadiazole ring is thermally stable, it is susceptible to nucleophilic attack at the C2/C5 positions. Absorbed water, acting as a nucleophile under acidic or basic catalysis, can induce ring-opening hydrazinolysis, destroying the scaffold [1].

Material Characterization: "Is it Wet?"

One cannot dry what one cannot measure. Visual inspection (clumping) is insufficient.

Protocol A: Water Content Determination

Do not rely on melting point depression alone, as lattice water can sometimes stabilize crystal structures.

MethodSuitabilityPrecisionApplication Note
Karl Fischer (KF) Titration Gold Standard High (ppm level)Use coulometric KF for <1% water; volumetric for >1%. Ensure the solvent (usually methanol) dissolves the salt completely.
qNMR (Quantitative NMR) ExcellentHighUse an internal standard (e.g., dimethyl sulfone or maleic acid) in dry DMSO-d6. Integrate the H2O peak relative to the standard.
TGA (Thermogravimetric Analysis) GoodMediumDistinguishes between surface moisture (loss <100°C) and crystal hydrates (stepwise loss >100°C).

Workflow Visualization

The following diagram outlines the critical decision pathways for handling these intermediates.

ThiadiazoleHandling Start Crude Thiadiazole Intermediate IsSalt Is it a Salt? (HCl/TFA) Start->IsSalt NonPolar Free Base / Non-Polar IsSalt->NonPolar No PolarSalt Hygroscopic Salt IsSalt->PolarSalt Yes Isolation Isolation Strategy Filtration Inert Filtration (Schlenk/Glove Bag) Isolation->Filtration Precipitate with Et2O/Heptane Drying Drying Protocol Filtration->Drying Storage Storage (Desiccator/Inert Gas) Drying->Storage Verify via KF/qNMR NonPolar->Isolation Std. Workup PolarSalt->Isolation Avoid Aqueous Workup

Figure 1: Decision matrix for the isolation and handling of thiadiazole intermediates. Note the critical divergence for salts, requiring non-aqueous isolation.

Experimental Protocols

Protocol B: Anhydrous Isolation (The "Crash-Out" Method)

Avoid aqueous extraction (brine washes) for thiadiazole salts, as they are often highly water-soluble and difficult to extract back into organic phase.

  • Reaction Completion: Upon completion, remove the reaction solvent (often DMF, DMAc, or EtOH) via rotary evaporation under high vacuum (<5 mbar) at <50°C.

  • Antisolvent Addition: Redissolve the minimal residue in dry methanol (if necessary), then slowly add anhydrous Diethyl Ether (Et2O) or MTBE with vigorous stirring. The thiadiazole salt should precipitate as a fine solid.

  • Inert Filtration:

    • Best Practice: Use a Schlenk frit (sintered glass funnel) under a positive pressure of Nitrogen or Argon.

    • Alternative: If using a standard Buchner funnel, cover the funnel with a latex sheet (glove bag substitute) immediately after pouring to minimize air exposure during suction.

  • Wash: Wash the cake 3x with anhydrous Et2O.

Protocol C: Drying Strategies

Selecting the wrong drying agent can degrade the compound.

Drying AgentTypeCompatibility with ThiadiazolesProtocol
P₂O₅ (Phosphorus Pentoxide) ChemisorbentCaution: Acidic.[1] Good for neutral thiadiazoles. Avoid for acid-sensitive derivatives.Place in vacuum desiccator tray. Effective but messy; forms phosphoric acid syrup.
KOH (Potassium Hydroxide) ChemisorbentExcellent for Amines. Best for 2-amino-1,3,4-thiadiazoles. Pellets in vacuum desiccator.
Silica Gel (Blue/Orange) AdsorbentGeneral Purpose. Safe, non-reactive. Good for long-term storage but less effective for rapid drying.
Vacuum Oven ThermalStandard. Set to 40–50°C. Crucial: Bleed oven with N₂/Ar, not ambient air, when releasing vacuum.
Protocol D: The "Difference Weighing" Technique

Standard weighing boats allow too much moisture uptake during the transfer process.

  • Preparation: Dry the compound as per Protocol C.

  • Taring: Tare a capped vial containing the dry thiadiazole on the balance.

  • Subtraction: Remove the vial, take out an estimated amount of solid using a spatula (work quickly), recap the vial, and place it back on the balance.

  • Calculation: The negative mass reading corresponds exactly to the mass of the reagent added to your reaction vessel.

    • Why this works: You are measuring what left the protected environment of the vial, rather than measuring a hygroscopic solid gaining weight on an open weighing boat.

Troubleshooting: "It Turned into Oil/Goo"

If a solid thiadiazole salt turns into a gummy oil (deliquescence), it has absorbed enough water to dissolve itself.

  • Do NOT heat blindly: Heating a wet goo can cause hydrolysis.

  • Azeotropic Drying: Dissolve the "goo" in anhydrous ethanol or toluene.

  • Evaporation: Rotovap to dryness. The solvent forms an azeotrope with the water, carrying it away.

  • Reprecipitation: Repeat Protocol B (Crash-out with Ether).

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3][4] (The authoritative source on drying organic salts and solvents).

  • Serag, M. I., et al. (2025).[5] Design, Synthesis, Biological Evaluation and Molecular Docking Study of New 1,3,4‐Thiadiazole‐Based Compounds. Drug Development Research. (Demonstrates synthesis and stability profiles of modern thiadiazole derivatives).

  • Mettler Toledo. (n.d.). Karl Fischer Titration Guides. (Standard industrial protocols for water determination).

  • Sigma-Aldrich. (n.d.). Drying Agents and Desiccants.[1] (Compatibility data for drying agents).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-(1,2,5-Thiadiazol-3-yl)morpholine Scaffolds

Case ID: T-MOD-125 Subject: Yield Optimization & Impurity Control in Morpholino-Thiadiazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Scope This technical...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: T-MOD-125 Subject: Yield Optimization & Impurity Control in Morpholino-Thiadiazole Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Scope

This technical guide addresses the synthesis of 4-(1,2,5-thiadiazol-3-yl)morpholine derivatives. In pharmaceutical applications (specifically Timolol manufacturing), the primary target is the 3-chloro-4-morpholino-1,2,5-thiadiazole intermediate (CAS: 30165-96-9).[1][2][3] However, researchers often encounter ambiguity regarding the "des-chloro" (hydrogen-substituted) analog (CAS: 121-56-2 equivalent structure).

This guide focuses on the Nucleophilic Aromatic Substitution (


)  of 3,4-dichloro-1,2,5-thiadiazole, as this is the industry-standard route. We will troubleshoot the three most common yield-killing vectors:
  • Regioselectivity Failure: Formation of the bis-morpholino byproduct.

  • Hydrolysis: Conversion to the hydroxy-thiadiazole impurity.

  • Workup Losses: Inefficient precipitation or phase separation.

Module 1: Reaction Mechanics & Stoichiometry

The Core Problem: The reaction is a competition between mono-substitution (desired) and bis-substitution (undesired). Because the morpholine ring is electron-donating, it deactivates the thiadiazole ring toward further nucleophilic attack, theoretically favoring the mono-product. However, under forcing conditions (high heat, vast excess of amine), the second chlorine will be displaced.

The Pathway:

ReactionPathway SM 3,4-dichloro- 1,2,5-thiadiazole Mono TARGET: 3-chloro-4-morpholino- 1,2,5-thiadiazole SM->Mono + Morpholine (100-110°C) Morph Morpholine Bis IMPURITY: 3,4-dimorpholino- 1,2,5-thiadiazole Mono->Bis + Excess Morpholine (>125°C) Hydro IMPURITY: 3-hydroxy-4-morpholino- 1,2,5-thiadiazole Mono->Hydro + H2O / OH- (Hydrolysis)

Figure 1: Reaction pathway showing the critical branching points between the target intermediate and common impurities.

Module 2: Critical Process Parameters (CPPs)

To maximize yield, you must control the kinetics to "stop" the reaction at the mono-substituted stage.

ParameterStandard ProtocolOptimization Logic
Stoichiometry 1.0 eq SM : 4.0 eq MorpholineWhy 4.0 eq? Morpholine acts as both reagent and base (to trap HCl). Using <3.5 eq risks incomplete conversion. Using >6 eq promotes bis-substitution.
Temperature 105°C – 115°CCritical Window: Below 100°C, the reaction is sluggish (incomplete). Above 120°C, the bis-morpholino impurity forms exponentially.
Addition Mode Dropwise SM into MorpholineThermal Control: The reaction is exothermic.[4] Adding the dichloro-thiadiazole slowly to hot morpholine prevents thermal runaways that favor side reactions.
Solvent Neat (Solvent-free)Benefit: Maximizes rate. Risk: Viscosity changes. If scale >100g, use DMF or Toluene to manage heat transfer.
Module 3: Troubleshooting Guide (Q&A)
Q1: My HPLC shows 15% of the bis-morpholino impurity. How do I stop this?

Diagnosis: Your reaction energy is too high, overcoming the activation energy for the second substitution. Corrective Actions:

  • Check Temperature: Ensure your oil bath does not exceed 115°C. Internal reaction temperature is the metric that matters—use a thermocouple.

  • Verify Stoichiometry: If you are using neat morpholine as solvent, you are effectively at huge excess. Consider using Toluene as a solvent with exactly 2.2 equivalents of morpholine and 1.1 equivalents of an auxiliary base like

    
    . This limits the concentration of free nucleophile.
    
  • Quench Timing: Do not "soak" the reaction overnight. Monitor by TLC/HPLC every 30 minutes after the first hour. Quench immediately upon disappearance of starting material.

Q2: I have low isolated yield (<50%) but the reaction looked clean. Where is my product?

Diagnosis: You are likely losing product during the aqueous workup. The morpholino-thiadiazole moiety has significant water solubility, especially at low pH where the morpholine nitrogen is protonated. Corrective Actions:

  • pH Control: The product precipitates best at neutral to slightly basic pH. If you acidify strongly (pH < 1) to remove excess morpholine, the product forms a hydrochloride salt (

    
    ) and stays in the water.
    
  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Extraction Solvent: Dichloromethane (DCM) is superior to Ethyl Acetate for this specific heterocycle. Perform 3x extractions.

Q3: I see a "hydroxy" impurity (M+H = 188) increasing over time.

Diagnosis: Hydrolysis of the chloro-group. This happens if water is present in the reagents or if the workup is too harsh. Corrective Actions:

  • Reagent Quality: Dry your morpholine over KOH or molecular sieves before use. 3,4-dichloro-1,2,5-thiadiazole is sensitive to moisture; store it under inert gas.

  • Workup Temperature: Perform the quenching step (adding water/acid) on an ice bath (

    
    ). Heat + Water + Acid/Base = Hydrolysis.
    
Module 4: Optimized Experimental Protocol

Target: 3-chloro-4-morpholino-1,2,5-thiadiazole (Timolol Intermediate)[1][3][5]

  • Setup: Equip a 3-neck round bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel. Flush with

    
    .
    
  • Charge: Add Morpholine (4.0 equivalents) to the flask. Heat to 110°C .

  • Addition: Add 3,4-dichloro-1,2,5-thiadiazole (1.0 equivalent) dropwise over 30-45 minutes. Do not rush this step.

  • Reaction: Stir at 110°C for 2–3 hours. Monitor via HPLC/TLC.[6]

  • Quench: Cool the mixture to 0–5°C in an ice bath.

  • Workup (Precipitation Method):

    • Add cold water (volume equal to reaction volume).

    • Slowly acidify with conc. HCl to pH ~1 to solubilize excess morpholine (as salt), then back-adjust to pH 3–4 if the product does not precipitate immediately.

    • Note: In many industrial protocols, the product precipitates as a solid upon acidification/cooling. Filter, wash with cold water, and dry.

  • Purification: Recrystallize from Methanol if purity is <98%.[2]

Module 5: Addressing the "Des-Chloro" Variant

If your specific requirement is 4-(1,2,5-thiadiazol-3-yl)morpholine (Formula:


, No Chlorine), the synthesis above will not yield this directly.

Protocol Adjustment: You must perform a Catalytic Hydrogenation (Dechlorination) on the chloro-intermediate obtained above.

  • Reagents: 3-chloro-4-morpholino-1,2,5-thiadiazole,

    
     (balloon), 10% Pd/C, Methanol, 
    
    
    
    (to trap HCl).
  • Conditions: Room temperature, 4-6 hours.

  • Yield: Typically >90%.

Troubleshooting Logic Tree

Troubleshooting Start Yield Issue Identified Impurity Is the issue an Impurity? Start->Impurity Loss Is the issue Mass Loss? Start->Loss Bis Bis-Morpholino Found? (High Temp/Excess SM) Impurity->Bis Yes Hydro Hydroxy Found? (Wet Reagents) Impurity->Hydro Yes AqLoss Product in Aqueous Layer? (Check pH) Loss->AqLoss Bis_Fix Action: Reduce Temp <110°C Use Toluene as Solvent Bis->Bis_Fix Hydro_Fix Action: Dry Morpholine Keep Workup Cold Hydro->Hydro_Fix Aq_Fix Action: Adjust pH to Neutral Use DCM Extraction AqLoss->Aq_Fix

Figure 2: Decision tree for diagnosing yield failures in thiadiazole synthesis.

References
  • Synthesis of Timolol Impurity F (3-chloro-4-morpholino-1,2,5-thiadiazole)

    • Source: ChemicalBook & Liter
    • Context: Describes the reaction of 3,4-dichloro-1,2,5-thiadiazole with morpholine
    • URL:

  • Process for Preparing Timolol Intermediates (US Patent 2011/0092507)

    • Source: Google P
    • Context: Detailed industrial conditions for the morpholine substitution step and subsequent handling.
    • URL:

  • Synthesis of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)

    • Source: MDPI (Molecules).
    • Context: Validates the use of DMF and Potassium Carbonate as an alternative low-temperature route for substituting the thiadiazole ring.
    • URL:

  • Safety Data Sheet (3,4-Dichloro-1,2,5-Thiadiazole)

    • Source: Grokipedia / Chemical Safety D
    • Context: Handling precautions for the toxic starting material.[7]

    • URL:

Sources

Optimization

Troubleshooting ring opening side reactions in 1,2,5-thiadiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazoles. This guide is designed to provide in-depth troubleshooting for common side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,5-thiadiazoles. This guide is designed to provide in-depth troubleshooting for common side reactions, particularly those involving the opening of the thiadiazole ring. Our goal is to equip you with the expert knowledge and practical protocols necessary to anticipate and mitigate these challenges in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with 1,2,5-thiadiazoles, presented in a question-and-answer format.

Issue 1: Unexpected Ring Opening During Nucleophilic Substitution

Q1: I am attempting a nucleophilic substitution on a 1,2,5-thiadiazole derivative, but I am observing significant decomposition of my starting material and the formation of unexpected byproducts. What is likely happening?

A1: The 1,2,5-thiadiazole ring, while aromatic and generally stable, can be susceptible to nucleophilic attack, leading to ring cleavage.[1][2] The primary sites of attack are the ring sulfur atom and, in some cases, the ring carbon atoms. Attack at the sulfur atom is a common pathway for ring opening, resulting in the formation of a 1,2-diimine species which can then undergo further reactions or decomposition.[1]

The susceptibility to nucleophilic attack is influenced by several factors:

  • Nature of the Nucleophile: "Soft" nucleophiles, such as thiols and certain organometallic reagents, have a higher propensity to attack the "soft" sulfur atom of the thiadiazole ring. Harder nucleophiles are more likely to attack the ring carbons.

  • Substituents on the Thiadiazole Ring: Electron-withdrawing groups on the thiadiazole ring can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density on the sulfur atom, potentially making it more susceptible to certain types of attack or oxidation.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures or the use of strong, non-hindered bases, can promote ring-opening side reactions.

To diagnose if ring opening is occurring, we recommend careful analysis of your reaction mixture by LC-MS and NMR spectroscopy to identify any fragments or rearranged products.

Troubleshooting Flowchart for Nucleophilic Ring Opening

start Problem: Suspected Nucleophilic Ring Opening of 1,2,5-Thiadiazole q1 Is the nucleophile 'soft' (e.g., thiol, Grignard)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no action1 Consider using a 'harder' nucleophile if possible. Decrease nucleophile concentration and/or reaction temperature. a1_yes->action1 q2 Are there strong electron-withdrawing groups on the thiadiazole ring? a1_no->q2 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Attempt reaction on a thiadiazole precursor with less activating substituents. Consider a different synthetic route. a2_yes->action2 q3 Are the reaction conditions harsh (high temp., strong base)? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no action3 Lower the reaction temperature. Use a weaker, sterically hindered base. Screen different solvents to optimize for desired reaction. a3_yes->action3 end Ring Integrity Maintained a3_no->end action3->end

Caption: Troubleshooting workflow for nucleophilic ring opening.

Issue 2: Ring Cleavage Under Reductive Conditions

Q2: I am trying to reduce a functional group on my 1,2,5-thiadiazole-containing molecule, but the thiadiazole ring is also being cleaved. How can I selectively perform the reduction?

A2: The 1,2,5-thiadiazole ring can be susceptible to reductive cleavage, especially with powerful reducing agents.[1] This process typically involves the breaking of the N-S bonds and can lead to the formation of 1,2-diamines. The choice of reducing agent and reaction conditions is therefore critical to achieving selectivity.

Comparative Table of Reducing Agents for 1,2,5-Thiadiazole Derivatives

Reducing AgentTypical ApplicationRisk of Ring CleavageMitigation Strategies
H₂/Pd, Pt, Rh Reduction of nitro groups, double bondsHigh, especially with forcing conditionsUse milder catalysts (e.g., Lindlar's catalyst), lower pressure and temperature, and carefully monitor reaction progress.
LiAlH₄, NaBH₄ Reduction of esters, amides, ketonesHigh with LiAlH₄; moderate with NaBH₄Use NaBH₄ at low temperatures if possible. Consider using more selective borane reagents (e.g., NaBH(OAc)₃).
SnCl₂/HCl, Fe/HCl Reduction of nitro groupsModerate to high, depending on substrateBuffer the reaction mixture to control acidity. Use of SnCl₂ in ethanol can sometimes be milder.
Sodium dithionite Reduction of certain functional groupsLow to moderateCan be a milder alternative for some reductions.

Experimental Protocol: Selective Reduction of a Nitro Group in the Presence of a 1,2,5-Thiadiazole Ring

This protocol provides a general guideline for the selective reduction of an aromatic nitro group without cleaving the thiadiazole ring.

Materials:

  • Nitro-substituted 1,2,5-thiadiazole derivative

  • Tin(II) chloride dihydrate (SnCl₂)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the nitro-substituted 1,2,5-thiadiazole derivative in ethanol in a round-bottom flask.

  • Add a solution of tin(II) chloride dihydrate in ethanol dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Justification of Experimental Choices:

  • Tin(II) chloride in ethanol is often a milder reducing system for nitro groups compared to more aggressive reagents like LiAlH₄ or catalytic hydrogenation under harsh conditions. The ethanol serves as a proton source.

  • Careful pH adjustment during the workup is crucial to prevent any acid- or base-catalyzed degradation of the product.

Issue 3: Instability of 1,2,5-Thiadiazole 1,1-Dioxides

Q3: My 1,2,5-thiadiazole 1,1-dioxide derivative is highly unstable and decomposes upon purification or in the presence of nucleophilic solvents like methanol. Why is this happening and how can I handle these compounds?

A3: The oxidation of the sulfur atom to a sulfone in 1,2,5-thiadiazole 1,1-dioxides significantly alters the electronic properties of the ring. The strong electron-withdrawing nature of the sulfonyl group makes the ring highly electrophilic and particularly vulnerable to nucleophilic attack.[3] This increased reactivity can lead to addition reactions at the C=N double bonds and, in some cases, subsequent ring cleavage.[3][4]

Mechanism of Nucleophilic Attack on 1,2,5-Thiadiazole 1,1-Dioxide

reagents 1,2,5-Thiadiazole 1,1-Dioxide + Nucleophile (Nu⁻) intermediate Adduct Intermediate reagents->intermediate Nucleophilic attack on C=N bond product Ring-Opened Product intermediate->product Further reaction/ rearrangement

Sources

Troubleshooting

Technical Guide: Removal of Unreacted Morpholine from Thiadiazole Product Mixtures

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] The Challenge: Morpholine ( ) is a ubiquitous secondary amine used in nucleophilic aromatic substitution ( ) reactions to functionalize halogenated thiadiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Morpholine (


) is a ubiquitous secondary amine used in nucleophilic aromatic substitution (

) reactions to functionalize halogenated thiadiazoles. However, its removal presents a distinct set of physicochemical challenges:
  • High Boiling Point: At 129°C, it is difficult to remove via standard rotary evaporation without high heat, which may degrade thermally labile thiadiazoles.

  • Water Solubility & Basicity: Morpholine is highly water-soluble and moderately basic (

    
    ).
    
  • Regulatory Risk: Residual morpholine is a precursor to N-nitrosomorpholine (NMOR), a potent carcinogen. Complete removal is critical for pharmaceutical intermediates (ICH M7 guidelines).

The Solution Architecture: This guide moves beyond "standard workup" to precise chemical engineering. We exploit the


 window  between the strongly basic morpholine impurity and the weakly basic thiadiazole product.

Decision Matrix: Selecting Your Protocol

Before proceeding, determine the acid stability and lipophilicity of your specific thiadiazole derivative using the flowchart below.

MorpholineRemoval Start Start: Crude Thiadiazole Mixture AcidStable Is the Thiadiazole Acid Stable? (No acetals, Boc groups, etc.) Start->AcidStable ProductBase Is the Product a Base? (e.g., Amino-thiadiazole) AcidStable->ProductBase Yes MethodB METHOD B: Resin Scavenging (Amberlyst 15) AcidStable->MethodB No (Acid Sensitive) MethodA METHOD A: Buffered Acid Extraction (pH 4.5 Control) ProductBase->MethodA Weak Base (pKa < 4) ProductBase->MethodB Amphoteric/Zwitterionic MethodC METHOD C: Co-Evaporation (Toluene/Heptane) ProductBase->MethodC Strong Base (pKa > 6)

Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.

Method A: The "pKa Window" Extraction (Recommended)

Best For: Stable thiadiazole products with low basicity (


).
The Science

Morpholine has a


 of ~8.4. Most N-substituted thiadiazoles are much weaker bases (

2–4) due to the electron-withdrawing nature of the heteroaromatic ring.
  • At pH 4.5: Morpholine is >99.9% protonated (

    
    ) and partitions into the aqueous phase. The thiadiazole product remains largely unprotonated (neutral) and stays in the organic phase.
    
  • Risk: Using strong acid (1M HCl, pH ~0) may protonate the thiadiazole, causing product loss to the aqueous layer.

Protocol
  • Dilution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: EtOAc is preferred for thiadiazoles as it extracts fewer polar impurities than DCM.

  • Preparation of Buffer: Prepare a 0.5M Phosphate Buffer (pH 4.5) or use dilute Citric Acid (5% w/v).

  • The Wash:

    • Wash the organic layer 3 times with the buffer solution (1:1 volume ratio).

    • Critical Check: Measure the pH of the aqueous output.[1] It must remain below pH 6. If the pH rises >6, the morpholine is saturating the buffer; add more acid wash steps.

  • Polishing: Wash once with Brine (saturated NaCl) to remove residual water.

  • Drying: Dry over

    
     and concentrate.
    

Data Validation Table:

Component pKa State at pH 4.5 Solubility Phase

| Morpholine | 8.36 | Ionized (


) | Aqueous |
| Thiadiazole Product  | ~2–4 | Neutral (

) | Organic |

Method B: Solid-Phase Scavenging (High Throughput)

Best For: Acid-sensitive products or when liquid-liquid extraction causes emulsions.

The Science

Macroporous sulfonic acid resins (e.g., Amberlyst® 15) act as "solid acids." They irreversibly bind free amines like morpholine via chemisorption. This avoids exposing the product to bulk aqueous acid.[2]

Protocol
  • Solvent Selection: Dissolve crude in DCM, MeOH, or EtOAc. Avoid amine-containing solvents.

  • Loading: Add Amberlyst 15 (H+ form) resin.

    • Stoichiometry: Calculate 3–5 equivalents of resin capacity relative to the estimated morpholine excess. (Typical capacity ~4.7 meq/g).

  • Incubation: Stir gently at room temperature for 1–2 hours.

    • Tip: Do not use magnetic stir bars if the resin is fragile; orbital shaking is preferred to prevent generating resin "fines" that clog filters.

  • Filtration: Filter the mixture through a sintered glass funnel or a Celite pad.

  • Rinse: Wash the resin cake with clean solvent to recover any entrained product. The morpholine remains trapped on the resin.

Method C: Azeotropic-Like Co-Evaporation

Best For: Products that are water-soluble (cannot use Method A) or stick to resins.

The Science

Morpholine does not form a true azeotrope with water or toluene in the strict thermodynamic sense (Source 1.1). However, it exhibits significant volatility deviation in the presence of toluene due to Raoult's Law interactions. Co-evaporation with toluene effectively "carriers" the morpholine into the vapor phase at temperatures lower than its 129°C boiling point.

Protocol
  • Concentration: Remove the bulk reaction solvent (e.g., DMF, DMSO) if possible.[3]

  • The "Toluene Strip":

    • Add Toluene (3x the volume of the residue).

    • Rotary evaporate at 45–50°C under reduced pressure.

    • Repeat this process 3 times.

  • Final Purge: Perform one final evaporation with Methanol or DCM to remove toluene traces.

  • Verification: Run a proton NMR. The characteristic morpholine triplets (approx. 2.8 ppm and 3.7 ppm) should be absent.

Troubleshooting & FAQs

Q1: I used Method A (Acid Wash), but my product precipitated out.

  • Diagnosis: Your thiadiazole likely has an amide or urea linkage that decreases its solubility in EtOAc when cold, or it formed a salt at the interface.

  • Fix: Switch to a solvent system with higher polarity, such as 10% Methanol in DCM , for the extraction. Alternatively, use Method B (Resin) to avoid the aqueous interface entirely.

Q2: Can I use Silica Gel chromatography to remove morpholine?

  • Issue: Morpholine is very polar and basic; it "streaks" down silica columns, contaminating fractions over a wide range.

  • Fix: If you must use a column, pre-treat the silica slurry with 1% Triethylamine (TEA) to neutralize acidic sites, then run your column. However, removing morpholine before the column (Method A or B) is far superior.

Q3: My product is a morpholine-substituted thiadiazole. How do I separate the "product morpholine" from the "impurity morpholine"?

  • Strategy: This relies strictly on the

    
    .
    
    • Free Morpholine

      
      .
      
    • N-Aryl Morpholine (Product)

      
       (The lone pair is delocalized into the thiadiazole ring).
      
    • Execution: Use Method A. The buffer at pH 4.5 will protonate the free morpholine but not your product.

Q4: How do I detect trace morpholine? UV is not showing it.

  • Issue: Morpholine lacks a strong chromophore (no UV absorbance).

  • Fix: Use Ninhydrin stain or Iodine chamber on your TLC plate. Morpholine will show as a distinct reddish/brown spot. For quantitative limits (ppm level), use GC-FID or LC-MS/MS.

References

  • PubChem. (n.d.). Morpholine Compound Summary. National Library of Medicine. Retrieved Feb 16, 2026, from [Link]

  • Horsley, L. H. (1952). Azeotropic Data. American Chemical Society.[4] (Data confirming Morpholine/Toluene non-azeotropic behavior).[4] Retrieved via

  • Bhat, S. V., et al. (2010). Amberlyst-15: An Efficient, Cost-Effective and Recyclable Heterogeneous Solid Acid Catalyst. The Open Catalysis Journal. [Link]

  • ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (Regarding Morpholine as a nitrosamine precursor). [Link]

  • National Institutes of Health. (2018). Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. PMC. [Link]

Sources

Optimization

Optimizing HPLC separation of Timolol Impurity D from main peak

The following technical guide is structured as a specialized Support Center resource for analytical scientists. It addresses the specific challenges of separating Timolol Impurity D (4-(morpholin-4-yl)-1,2,5-thiadiazol-3...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Support Center resource for analytical scientists. It addresses the specific challenges of separating Timolol Impurity D (4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol) from the main Timolol peak, complying with EP/USP standards.

Executive Summary & Chemical Identity

The Challenge: Separating Timolol Impurity D from the main Timolol peak is a critical system suitability requirement in both USP and EP monographs.[1] The primary challenge stems from the significant polarity difference between the two molecules.[1] Impurity D is a polar fragment, often eluting early (near the void volume), while Timolol is a secondary amine with moderate hydrophobicity.[1]

Chemical Identity Verification: Before troubleshooting, confirm you are tracking the correct peak. Confusion often arises between Impurity D (fragment) and Isotimolol (positional isomer).[1]

CompoundCommon NameChemical Structure DescriptionRelative Retention (approx.)[1][2]
Timolol Main Peak(S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol1.00
Impurity D (EP/USP) The "Fragment"4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol~0.15 - 0.40 (Early Eluter)
Impurity F (EP) IsotimololPositional isomer of Timolol~0.95 - 1.05 (Critical Pair)

CRITICAL NOTE: If your "Impurity D" is eluting after or extremely close to the main peak (RRT ~1.0), you are likely struggling with Isotimolol (Impurity F) , not Impurity D.[1] This guide focuses on Impurity D (The Fragment) as per the official monograph definitions .[1]

Mechanistic Insight: The "Why" Behind the Separation

To optimize the separation, we must understand the physicochemical drivers.[1]

  • Polarity Mismatch: Impurity D lacks the lipophilic tert-butylamino-propanol side chain of Timolol.[1] It is essentially the polar "head" of the molecule.[1] On a standard C18 column, it interacts weakly with the stationary phase.[1]

  • pH Dependency:

    • Timolol (pKa ~9.2): At standard HPLC pH (2.5–3.0), the secondary amine is fully protonated (

      
      ), reducing its retention but maintaining peak shape with proper end-capping.[1]
      
    • Impurity D: Contains a hydroxyl group on the thiadiazole ring.[1] It is amphoteric but generally more acidic.[1] At low pH, it remains neutral or slightly protonated depending on the specific thiadiazole chemistry, leading to very low retention on C18.

The Optimization Goal: You are not trying to "separate" them (they are naturally far apart); you are trying to retain Impurity D long enough to get it out of the void volume (


) and ensure the resolution (

) requirement (usually NLT 2.0) is met without Timolol eluting too late.[1]

Troubleshooting Workflow (Interactive Guide)

DIAGRAM 1: Troubleshooting Logic Tree

Use this flowchart to diagnose your specific issue.

Troubleshooting Start START: Analyze Chromatogram CheckD Where is Impurity D? Start->CheckD Void Eluting in Void (t0) (RRT < 0.2) CheckD->Void Too Early Coelution Co-eluting with Timolol (RRT ~ 1.0) CheckD->Coelution Merged Tailing Good RT, but Poor Peak Shape CheckD->Tailing Asymmetry Sol_Void1 Action: Decrease % Organic (Start at 5-10% B) Void->Sol_Void1 Sol_Void2 Action: Use 'Aq' type C18 Column (Resists phase collapse) Void->Sol_Void2 Sol_Coel1 CRITICAL ERROR: Likely Impurity F (Isotimolol) Coelution->Sol_Coel1 Sol_Tail1 Action: Add Ion Pair Reagent (Na-Octanesulfonate) Tailing->Sol_Tail1 Sol_Tail2 Action: Increase Buffer Conc. (to 20-50 mM) Tailing->Sol_Tail2 Sol_Coel2 Action: Switch to Phenyl-Hexyl (For Isomer Selectivity) Sol_Coel1->Sol_Coel2

Caption: Logic tree for diagnosing Timolol/Impurity D separation issues. Note the distinction between Void volume issues (Impurity D) and Co-elution issues (likely Isotimolol).

Optimized Experimental Protocols

Scenario A: The "Standard" USP/EP Approach (Optimization)

Best for: Routine QC where Impurity D elutes too early.[1]

The Fix: The standard method often uses a high organic start.[1] To separate Impurity D from the solvent front, we must increase the water content initially.[1]

ParameterStandard Condition (Reference)Optimized Condition (Recommended) Reason
Column L1 (C18), 4.6 x 150mm, 5µmL1 (C18), 4.6 x 250mm, 5µm Longer column increases theoretical plates (

) and retention.
Mobile Phase A pH 2.8 Phosphate BufferpH 3.0 Phosphate Buffer + 5mM Sodium Octanesulfonate Ion pairing improves peak shape for amines and increases retention of polar bases.[1]
Mobile Phase B Acetonitrile / MethanolMethanol Methanol is a weaker solvent than ACN, increasing retention for early eluters.[1]
Flow Rate 1.0 - 1.2 mL/min1.0 mL/min Standard flow.[1]
Gradient Isocratic or Fast GradientGradient (See Below) Forces Impurity D to retain while eluting Timolol later.[1]

Recommended Gradient Profile:

  • 0-5 min: 95% Buffer / 5% Methanol (Holds Impurity D).

  • 5-20 min: Ramp to 60% Buffer / 40% Methanol (Elutes Timolol).

  • 20-25 min: Wash.

Scenario B: Advanced Selectivity (Critical Pair Resolution)

Best for: R&D when standard C18 fails to resolve Impurity D from matrix peaks or if you are actually fighting Isotimolol.[1]

Methodology: Switching the stationary phase chemistry provides orthogonal selectivity.[1]

  • Column Selection: Phenyl-Hexyl or Pentafluorophenyl (PFP) .[1]

    • Why: These phases offer pi-pi (

      
      ) interactions.[1] The thiadiazole ring in Impurity D and Timolol interacts differently with the phenyl ring on the column compared to a standard hydrophobic C18 interaction .[1]
      
  • Temperature Control:

    • Maintain column temperature at 30°C ± 1°C .

    • Insight: Lower temperatures generally improve resolution (

      
      ) for large molecules but can broaden peaks. 30°C is the sweet spot for Timolol mass transfer.[1]
      

Frequently Asked Questions (FAQs)

Q1: My Impurity D peak is splitting. What is wrong? A: This is likely a solvent mismatch.[1] If you dissolve your sample in 100% Methanol but your mobile phase starts at 95% Water, the "plug" of strong solvent travels down the column, carrying some Impurity D with it while the rest retains.[1]

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 90:10 Buffer:Methanol).[1]

Q2: I cannot find Impurity D in my chromatogram, but the standard is fresh. A: Check your detection wavelength.

  • Timolol has a max absorption ~295 nm.[1]

  • Impurity D (the fragment) preserves the thiadiazole ring, so it should absorb at 295 nm.[1]

  • However, because it is very polar, it might be eluting in the dead time (

    
    ) .[1] Inject a marker (like Uracil or Nitrate) to identify 
    
    
    
    .[1] If Impurity D overlaps with the injection spike, lower the initial organic concentration to 3-5%.[1]

Q3: The USP monograph requires Resolution > 2.0. I am getting 1.8. A: If you are strictly following the USP isocratic method:

  • Check Column Age: End-capping degrades over time, causing amine tailing which kills resolution.[1]

  • Adjust pH: A minor adjustment of ± 0.2 pH units can drastically change the selectivity of the ionizable thiadiazole ring.[1] Try adjusting the buffer pH from 2.8 to 3.0.

  • Flow Rate: Lowering flow from 1.0 to 0.8 mL/min increases interaction time and efficiency (

    
    ), often boosting 
    
    
    
    above 2.0 without changing chemistry.[1]
DIAGRAM 2: Method Development Decision Matrix

How to choose the right parameters based on chemical properties.

DecisionMatrix Goal GOAL: Optimize Timolol/Impurity D Separation Factor1 Factor: Retention Goal->Factor1 Factor2 Factor: Peak Shape Goal->Factor2 Action1 Decrease Organic % (Increases k' for D) Factor1->Action1 Impurity D elutes too fast Action2 Increase Ion Strength (Reduces silanol effect) Factor2->Action2 Broad peaks Action3 Add Ion Pair (Octanesulfonate) (Masks amine charge) Factor2->Action3 Tailing > 1.5 Result OPTIMAL RESULT: Rs > 2.0, Tailing < 1.5 Action1->Result Action2->Result Action3->Result

Caption: Decision matrix for tuning HPLC parameters to meet system suitability.

References

  • European Directorate for the Quality of Medicines (EDQM). Timolol Maleate: Impurity D. European Pharmacopoeia (Ph.[1] Eur.). Available at: [Link][1]

  • National Center for Biotechnology Information. PubChem Compound Summary for Timolol. PubChem.[1] Available at: [Link][1]

  • Journal of Chromatographic Science. Optimization of HPLC Methods for Beta-Blockers. (General Reference for Amine Separation on C18). Available at: [Link][1]

Disclaimer: This guide is for educational and research purposes. Always validate methods according to ICH Q2(R1) guidelines before use in a GMP environment.

Sources

Troubleshooting

Technical Support Center: Stability Optimization for 4-(1,2,5-Thiadiazol-3-yl)morpholine

Executive Summary You are likely encountering stability issues with 4-(1,2,5-Thiadiazol-3-yl)morpholine (often an intermediate in Timolol synthesis or a specific impurity standard) due to a misunderstanding of the 1,2,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering stability issues with 4-(1,2,5-Thiadiazol-3-yl)morpholine (often an intermediate in Timolol synthesis or a specific impurity standard) due to a misunderstanding of the 1,2,5-thiadiazole ring's electronic deficiency .

While the morpholine moiety typically suggests basicity and stability, its conjugation with the electron-withdrawing thiadiazole ring creates a "push-pull" system. This molecule is pseudo-aromatic but highly susceptible to nucleophilic attack (base hydrolysis) and oxidative stress .

This guide moves beyond generic advice to address the specific physicochemical failures of this scaffold in solution.

Module 1: The pH Paradox (Hydrolytic Instability)

The Core Issue

Users often treat this compound like a standard amine, using basic buffers (pH > 8) to maintain solubility or free-base forms. This is a critical error.

The 1,2,5-thiadiazole ring is electron-deficient.[1] In the presence of strong nucleophiles (OH⁻) or even mild bases at elevated temperatures, the ring undergoes nucleophilic attack at the sulfur or ring carbon , leading to irreversible ring cleavage (opening).

Troubleshooting Q&A

Q: Why does my HPLC peak area decrease over 24 hours in ammonium bicarbonate buffer (pH 9.0)? A: You are inducing base-catalyzed ring opening . The hydroxide ions attack the electron-deficient carbon or sulfur, cleaving the N-S bond. This results in the formation of an open-chain


-diketone bis(amidine) or nitrile derivatives, which often elute at the solvent front or do not absorb at the same UV wavelength.

Q: Is the compound stable in acid? A: Generally, yes . The 1,2,5-thiadiazole ring is protonated at the ring nitrogens in strong acid, which actually stabilizes the ring against nucleophilic attack. However, extremely low pH (< 1) combined with heat can eventually hydrolyze the morpholine-thiadiazole bond.

Q: What is the optimal pH window? A: Maintain solution pH between 3.0 and 6.5 . Use Acetate or Formate buffers. Avoid Phosphate buffers above pH 7.5.

Visualization: Base-Catalyzed Degradation Pathway

DegradationMechanism cluster_prevention Prevention Strategy Intact Intact Molecule (4-(1,2,5-Thiadiazol-3-yl)morpholine) Attack Nucleophilic Attack (OH- at Sulfur/Carbon) Intact->Attack pH > 8.0 Cleavage Ring Cleavage (Irreversible) Attack->Cleavage Fast Kinetics Products Degradation Products (Diamines / Nitriles / Sulfur) Cleavage->Products Strategy Maintain pH 3.0 - 6.0 Use Acetate Buffers

Figure 1: Mechanism of base-catalyzed instability. The electron-deficient thiadiazole ring is the weak link, not the morpholine.

Module 2: Oxidative & Photolytic Stress

The Core Issue

The sulfur atom in the thiadiazole ring and the nitrogen in the morpholine ring are both oxidation sites. Furthermore, 1,2,5-thiadiazoles are known to undergo photo-extrusion of sulfur under UV light.

Troubleshooting Q&A

Q: I see a "Ghost Peak" (RRT ~0.8) developing in THF or Dioxane solutions. A: This is likely the N-oxide or S-oxide . Ethers like THF often contain trace peroxides.

  • Mechanism: Peroxides oxidize the morpholine nitrogen (forming the N-oxide) or the thiadiazole sulfur (forming the S-oxide/dioxide).

  • Solution: Use only peroxide-free, stabilized THF or switch to Acetonitrile (ACN).

Q: My samples degrade in the autosampler despite being in amber vials. A: Amber vials block UV but not all visible light. 3,4-disubstituted-1,2,5-thiadiazoles can degrade to form nitriles and elemental sulfur upon exposure to light.[1][2]

  • Protocol: Enable the "autosampler cooling" feature (4°C) and ensure the sample compartment is completely dark.

Solvent Compatibility Matrix
Solvent SystemStability RatingRisk FactorRecommendation
Water (pH 7.0) ⭐⭐ (Moderate)Slow hydrolysis over days.Prepare fresh.
0.1% Formic Acid (aq) ⭐⭐⭐⭐⭐ (Excellent)Protonation stabilizes ring.Preferred Diluent.
Methanol (MeOH) ⭐⭐⭐ (Good)Potential nucleophilic attack if basic impurities present.Use HPLC grade only.
THF / Dioxane ⭐ (Poor)Peroxide-induced oxidation.Avoid or test for peroxides.
DMSO ⭐⭐⭐⭐ (Very Good)Good solubility, but hygroscopic (water intake).Store frozen.

Module 3: Experimental Validation Protocols

To confirm if your specific batch or derivative is degrading, perform this Self-Validating Stress Test . This differentiates between analytical artifacts and true chemical instability.

Protocol: Rapid Forced Degradation Screening
  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile.

  • Stress Conditions (Parallel Vials):

    • Vial A (Acid): Dilute 1:1 with 0.1 N HCl.

    • Vial B (Base): Dilute 1:1 with 0.1 N NaOH.

    • Vial C (Oxidation): Dilute 1:1 with 3% H₂O₂.

    • Vial D (Control): Dilute 1:1 with Water.

  • Incubation: Heat all vials at 60°C for 2 hours .

  • Analysis: Neutralize and analyze via HPLC-UV (254 nm).

Expected Results:

  • Vial A (Acid): >98% Recovery (Stable).

  • Vial B (Base): <50% Recovery (Significant degradation; new early-eluting peaks).

  • Vial C (Oxidation): <80% Recovery (Formation of N-oxide/S-oxide adducts).

Module 4: Logical Troubleshooting Flowchart

Use this decision tree to diagnose your specific issue in the lab.

TroubleshootingTree Start Start: Stability Issue Identified CheckPH Check Solution pH Start->CheckPH Acidic pH < 7 CheckPH->Acidic Basic pH > 7 CheckPH->Basic CheckSolvent Check Solvent Type Ether Ether (THF/Dioxane) CheckSolvent->Ether Inert ACN/MeOH/Water CheckSolvent->Inert CheckLight Check Light Exposure ActionPhoto CAUSE: Photolysis ACTION: Amber Glass + 4°C CheckLight->ActionPhoto Acidic->CheckSolvent ActionBase CAUSE: Ring Hydrolysis ACTION: Acidify with Formic Acid Basic->ActionBase ActionOx CAUSE: Peroxide Oxidation ACTION: Switch to ACN Ether->ActionOx Inert->CheckLight

Figure 2: Diagnostic logic for isolating the root cause of instability.

References

  • Richardson, A. (2021). 1,2,5-Thiadiazole 1,1-dioxides and Their Radical Anions: Structure, Properties, Reactivity. MDPI Molecules. Link

  • PubChem. (2025).[3][4] Compound Summary: 4-(4-morpholinyl)-1,2,5-thiadiazol-3-ol (Timolol Impurity).[5][6] National Library of Medicine. Link

  • LGC Standards. (2024). Reference Standard: 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine.[7] Link

  • Katritzky, A. R. (2010). Handbook of Heterocyclic Chemistry. (General reactivity of 1,2,5-thiadiazoles regarding nucleophilic attack). Link

Sources

Optimization

Technical Support Center: Minimizing Hydrolysis of Chloro-Thiadiazole Intermediates

Executive Summary The hydrolysis of chloro-thiadiazoles (specifically 5-chloro-1,2,3-thiadiazoles and 2-chloro-1,3,4-thiadiazoles) is a persistent challenge in medicinal chemistry. These intermediates possess a highly el...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The hydrolysis of chloro-thiadiazoles (specifically 5-chloro-1,2,3-thiadiazoles and 2-chloro-1,3,4-thiadiazoles) is a persistent challenge in medicinal chemistry. These intermediates possess a highly electron-deficient carbon-chlorine (C-Cl) bond, activated by the adjacent nitrogen and sulfur heteroatoms. This activation energy makes the C-Cl bond exceptionally prone to Nucleophilic Aromatic Substitution (SNAr), where water or hydroxide acts as the nucleophile.

This guide moves beyond standard "keep it dry" advice. It provides a mechanistic understanding of why degradation occurs and offers engineered solutions for synthesis, workup, and storage.

Module 1: Mechanistic Insight

To prevent hydrolysis, one must understand the enemy. The degradation is not a random event; it is a rapid SNAr reaction.

The Hydrolysis Pathway

In chloro-thiadiazoles, the ring acts as an electron sink. When water (or worse, hydroxide


) is present, it attacks the ipso-carbon (the carbon holding the chlorine). This forms a high-energy anionic intermediate (Meisenheimer-like complex), followed by the expulsion of chloride.[1]

Key Risk Factor: This reaction is orders of magnitude faster in basic conditions (pH > 8) than in neutral or acidic media. However, strong acid can trigger ring-opening (Wolff rearrangement precursors in 1,2,3-thiadiazoles).

HydrolysisMechanism Figure 1: S_NAr Mechanism of Chloro-Thiadiazole Hydrolysis. Note the transition through the anionic complex. Start Chloro-Thiadiazole (Electrophilic C-Cl) Attack Nucleophilic Attack (H₂O / OH⁻) Start->Attack Activation Complex Meisenheimer Complex Attack->Complex Rate Determining Step Product Hydroxy-Thiadiazole (Hydrolyzed Waste) Complex->Product -HCl / -Cl⁻

Module 2: Reaction & Workup Optimization

The majority of yield loss occurs not during the reaction, but during the quench and isolation phases.

Protocol 1: The "Buffered Cold Quench" System

Standard aqueous washes (water/brine) are often insufficient to stop hydrolysis if the local pH spikes.

Objective: Maintain pH 5.0–6.5 during workup to minimize SNAr rates.

ParameterRecommendationScientific Rationale
Quench Buffer 0.5M Phosphate Buffer (pH 6.0) Neutralizes residual acid/base without creating "hot spots" of high pH that trigger hydrolysis.
Temperature < 5°C (Ice/Salt Bath) Kinetic control: Reduces the rate constant (

) of the substitution reaction significantly.
Phase Separation Centrifugation or Fast-Sep Funnel Minimizes the contact time (

) between the organic phase (product) and aqueous phase (nucleophile).
Drying Agent Na₂SO₄ (Sodium Sulfate) Milder than MgSO₄ (which can be slightly Lewis acidic) and less likely to isomerize sensitive rings.
Protocol 2: Solvent Selection Guidelines

Avoid "Protic Traps."

  • Do NOT Use: Methanol, Ethanol, or Isopropanol.

    • Reason: Alkoxides are stronger nucleophiles than water. Even trace amounts can lead to ether byproducts (e.g., methoxy-thiadiazole) via SNAr.

  • Preferred Solvents: Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or anhydrous Acetonitrile (MeCN).

Module 3: Troubleshooting & FAQs

Scenario A: "My product turns into a tar/oil upon concentration."

Diagnosis: Autocatalytic Acid Degradation. As you concentrate the solvent, trace HCl (a byproduct of the synthesis or hydrolysis) becomes super-concentrated, catalyzing ring decomposition or polymerization. Corrective Action:

  • Add a proton sponge (e.g., solid NaHCO₃ or a few drops of Triethylamine) to the receiving flask before rotary evaporation.

  • Do not heat the water bath above 30°C. Use high vacuum to remove solvent at low temperature.

Scenario B: "I see a new spot on TLC after aqueous workup."

Diagnosis: Hydrolysis occurring at the liquid-liquid interface. Corrective Action: Implement the Flow-Based Workup logic (even in batch):

  • Pre-cool the extraction solvent.

  • Pour the reaction mixture into the buffer (inverse quench), not buffer into reaction. This ensures the pH transitions immediately to the safe zone.

  • Dry the organic layer immediately (within 5 minutes) using excess Na₂SO₄.

Scenario C: "Can I store the intermediate overnight?"

Answer: Only under specific conditions. Protocol:

  • State: Solid or concentrated oil.

  • Atmosphere: Argon/Nitrogen (Oxygen is less of an issue, but moisture is critical).

  • Temp: -20°C.

  • Desiccant: Store the vial inside a secondary jar containing Drierite or Silica Gel.

Module 4: Decision Logic for Workup

Use this logic gate to determine the safest isolation path for your specific batch.

WorkupLogic Figure 2: Decision Matrix for Safe Isolation of Labile Chloro-Intermediates. Start Reaction Complete CheckPH Check Rxn pH Start->CheckPH Acidic Acidic (pH < 4) CheckPH->Acidic Basic Basic (pH > 8) CheckPH->Basic Neutral Neutral CheckPH->Neutral ActionAcid Quench into Sat. NaHCO3 (Cold) Acidic->ActionAcid Neutralize ActionBasic Quench into 1M KH2PO4 (Cold) Basic->ActionBasic Buffer ActionNeut Direct Concentration or Filtration Neutral->ActionNeut Dry Dry over Na2SO4 (Max 10 mins) ActionAcid->Dry ActionBasic->Dry

References

  • MDPI (Molecules). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold: Reactivity and Stability. [Link]

  • Organic Chemistry Portal. Flow Chemistry for Minimizing Hydrolysis in Labile Intermediates. [Link]

  • National Institutes of Health (PMC). Evaluation of Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of Thiadiazole Derivatives

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of thiadiazole-based compounds: poor aqueous solubility. Thiadiazole derivatives are a cornerstone in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of thiadiazole-based compounds: poor aqueous solubility. Thiadiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a vast range of pharmacological activities.[1][2][3][4][5] However, their often lipophilic nature and stable crystalline structures can severely limit their solubility, creating significant hurdles for in vitro screening, formulation, and achieving adequate bioavailability.[6][7]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of various solubility enhancement techniques, empowering you to make informed, rational decisions in your experimental design. We will explore troubleshooting common issues, provide detailed methodologies, and offer a logical framework for selecting the most appropriate strategy for your specific thiadiazole derivative.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the solubility of thiadiazole derivatives.

Question 1: Why are many of my synthesized thiadiazole derivatives poorly soluble in aqueous media?

Answer: The poor water solubility of thiadiazole derivatives typically stems from a combination of two key physicochemical factors:

  • Molecular Lipophilicity: While the parent thiadiazole ring is modestly polar, the therapeutic efficacy of derivatives often arises from substitutions with lipophilic (fat-loving) groups, such as phenyl or other aromatic rings.[8] These additions increase the overall hydrophobicity of the molecule, making it less favorable for it to interact with polar water molecules.

  • Crystal Lattice Energy: The planar nature of the thiadiazole ring and its substituents can facilitate strong, stable packing in the solid state.[7][8] This high crystal lattice energy means that a significant amount of energy is required to break apart the crystal and allow individual molecules to be solvated by water, resulting in low solubility.

Question 2: What are the main strategies I can use to improve the solubility of my compound?

Answer: Solubility enhancement strategies can be broadly categorized into two main approaches: chemical modifications and physical or formulation-based modifications.[9][10]

  • Chemical Modifications involve altering the molecule's covalent structure. This includes salt formation for ionizable compounds or creating a bioreversible prodrug with a highly soluble promoiety.[11][12][13][14]

  • Physical & Formulation Modifications focus on changing the solid-state properties of the drug or its immediate environment without altering the chemical structure. Key techniques include particle size reduction (micronization, nanosuspensions), the use of co-solvents , creating amorphous solid dispersions with hydrophilic carriers, and employing complexation agents like cyclodextrins.[9][10][15][16][17]

Question 3: With so many options, how do I decide which solubility enhancement technique is right for my project?

Answer: The optimal strategy depends on several factors: the physicochemical properties of your specific thiadiazole derivative (e.g., Is it ionizable? Is it thermally stable?), the intended application (in vitro assay vs. in vivo preclinical study), and the required degree of solubility enhancement. The decision-making process can be streamlined by following a logical workflow, as illustrated in the diagram below.

Part 2: Strategic Workflow for Solubility Enhancement

This workflow provides a structured approach to selecting an appropriate method to address the poor solubility of your thiadiazole derivative.

G start Start: Poorly Soluble Thiadiazole Derivative ionizable Is the compound ionizable (pKa)? start->ionizable application What is the intended application? ionizable->application No salt Strategy: Salt Formation (Screen various counter-ions) ionizable->salt  Yes invitro In Vitro Assay application->invitro invivo In Vivo / Preclinical application->invivo salt_outcome Solubility Improved? salt->salt_outcome salt_outcome->application No end Proceed with Experiment salt_outcome->end Yes cosolvent Strategy: Co-solvents (e.g., PEG, Ethanol, DMSO) Complexation (Cyclodextrins) invitro->cosolvent formulation Consider Advanced Formulation Strategies invivo->formulation cosolvent->end thermal Is the compound thermally stable? formulation->thermal nanosuspension Strategy: Nanosuspension (Milling or Precipitation) formulation->nanosuspension prodrug Strategy: Prodrug Approach (Requires chemical synthesis) formulation->prodrug solid_dispersion Strategy: Solid Dispersion (Solvent Evaporation) thermal->solid_dispersion No melt_extrusion Strategy: Solid Dispersion (Hot Melt Extrusion) thermal->melt_extrusion Yes melt_extrusion->end nanosuspension->end prodrug->end solid_dispension solid_dispension solid_dispension->end G cluster_0 Initial State cluster_1 Solid Dispersion State cluster_2 Result in Solution drug_crystal Crystalline Drug (Low Energy, High Crystal Lattice Energy) process Process: Solvent Evaporation or Melt Extrusion drug_crystal->process polymer Hydrophilic Polymer (e.g., PVP, HPMC) polymer->process asd Amorphous Solid Dispersion (Drug molecularly dispersed in polymer matrix; High Energy State) process->asd dissolution Dissolution in Aqueous Medium asd->dissolution supersaturated Rapid Polymer Dissolution Releases Drug into a Supersaturated State dissolution->supersaturated absorption Enhanced Dissolution Rate & Improved Absorption supersaturated->absorption

Caption: Mechanism of amorphous solid dispersion for solubility enhancement.

References

  • Rautio, J., Meanwell, N. A., Di, L., & Hageman, M. J. (2018). The prodrug approach: A successful tool for improving drug solubility. Molecules. [Link]

  • Jornada, D. H., Fernandes, G. F. dos S., Chiba, D. E., de Melo, T. R. F., dos Santos, J. L., & Chung, M. C. (2016). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 21(1), 42. [Link]

  • Gothwal, A., & Lal, G. (2015). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 6(8), 3148. [Link]

  • Singh, A., Kumar, A., & Singh, S. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. International Journal of Pharmaceutical Sciences and Research, 8(11), 4496-4506. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced drug delivery reviews, 59(7), 603–616. [Link]

  • Various Authors. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]

  • Liu, Y., Li, Y., & Liu, Z. (2024). Prodrug Approaches for Improved DMPK Characteristics and Their Preclinical Study Considerations. Pharmaceutics, 16(3), 365. [Link]

  • Sahu, A., & Dangi, J. S. (2020). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Journal of Drug Delivery and Therapeutics, 10(4-s), 173-182. [Link]

  • Bohl, T., & Dalton, A. (2023). Enhanced Solubility through API Processing: Salt and Cocrystal Formation. Drug Development & Delivery. [Link]

  • Mohammed, N. N. (2012). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. [Link]

  • Patel, B. B., & Chotai, N. P. (2011). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 3(2), 1-8. [Link]

  • Davis, M. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Mehta, S., Joseph, N. M., Feleke, F., & Palani, S. (2016). A Review: Solid Dispersion, a Technique of Solubility Enhancement. Journal of Drug Delivery and Therapeutics, 6(3), 1-7. [Link]

  • Sharma, A., & Sharma, S. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. ManTech Publications. [Link]

  • Jornada, D. H., Fernandes, G. F. dos S., Chiba, D. E., de Melo, T. R. F., dos Santos, J. L., & Chung, M. C. (2015). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Semantic Scholar. [Link]

  • Stella, V. J., & Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced drug delivery reviews, 59(7), 677–694. [Link]

  • Rawat, A., & Pathak, K. (2021). Solid dispersion: A strategy for solubility enhancement. ResearchGate. [Link]

  • Brahmankar, D. M., & Jaiswal, S. B. (2009). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 1(1), 1-6. [Link]

  • Hua, S., de Matos, M. B. C., Metselaar, J. M., & Storm, G. (2018). Current Trends and Challenges in the Clinical Translation of Nanoparticulate Drug Delivery Systems: A Perspective from a European Working Group. Frontiers in pharmacology, 9, 790. [Link]

  • Wang, J., Zhang, Y., Wang, J., & He, Z. (2022). Investigation of the Solubility of 2-Amino-1,3,4-thiadiazole in 14 Kinds of Pure Solvents: Solid–Liquid Equilibrium Determination and Model Correlation. Journal of Chemical & Engineering Data, 67(2), 269-278. [Link]

  • Al-Ghamdi, S., & Alshehri, S. (2018). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Journal of Drug Delivery Science and Technology, 48, 149-160. [Link]

  • Hosseini, S., & Khademi, F. (2023). Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems. Journal of Nanomaterials, 2023. [Link]

  • Surov, A. O., et al. (2018). The effect of different polymers on the solubility, permeability and distribution of poor soluble 1,2,4-thiadiazole derivative. Journal of Molecular Liquids, 271, 93-101. [Link]

  • de Oliveira, R. S., et al. (2019). Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e and the hydrochlorides 11a-d. ResearchGate. [Link]

  • Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 110, 117876. [Link]

  • Parikh, A., & Gupta, S. (2010). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Die Pharmazie, 65(4), 253-257. [Link]

  • Patra, J. K., Das, G., Fraceto, L. F., Campos, E. V. R., Rodriguez-Torres, M. P., Acosta-Torres, L. S., ... & Shin, H. S. (2018). Nano based drug delivery systems: recent developments and future prospects. Journal of nanobiotechnology, 16(1), 71. [Link]

  • Solubility of Things. (n.d.). 2-Amino-5-methylthio-1,3,4-thiadiazole | Solubility of Things. [Link]

  • Surov, A. O., et al. (2017). Polymeric composites of 1,2,4-thiadiazole: solubility, dissolution and permeability assay. Journal of Pharmaceutical Sciences, 106(5), 1341-1349. [Link]

  • Surov, A. O., Bui, C. T., Volkova, T. V., Proshin, A. N., & Perlovich, G. L. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical chemistry chemical physics : PCCP, 17(32), 20889–20896. [Link]

Sources

Optimization

Technical Support Center: Purification of Gummy or Oily Thiadiazole Residues

Ticket ID: #TDZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for solidifying and purifying amorphous 1,3,4-thiadiazole derivatives. Executive Summary Thiadiazole derivatives...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TDZ-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Strategies for solidifying and purifying amorphous 1,3,4-thiadiazole derivatives.

Executive Summary

Thiadiazole derivatives often present as viscous oils or "gummy" amorphous solids due to high polarity, strong intermolecular hydrogen bonding, and the presence of impurities (such as unreacted hydrazides or high-boiling solvents like DMF) that act as plasticizers. This guide provides a hierarchical approach to purification, moving from physical state manipulation to chemical derivatization.

Module 1: The First Line of Defense – Trituration & Physical Manipulation

The Problem: Your compound is technically a solid but exists as a supercooled liquid (oil) due to trace impurities preventing crystal lattice formation.

The Solution: Trituration uses a solvent system where impurities are soluble, but your product is not, forcing the product to crash out as a solid.[1]

Protocol: The "Scratch & Sonicate" Method

Reagents: Diethyl ether (


), n-Pentane, or Hexanes (cold).
  • Dissolution: Dissolve the gummy residue in the minimum amount of a semi-polar solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Precipitation: Slowly add 10–20 equivalents of cold non-polar anti-solvent (Pentane or

    
    ) while stirring rapidly. The oil may initially separate as droplets.
    
  • Sonication: Place the flask in an ultrasonic bath for 10–15 minutes. The mechanical energy disrupts the surface tension of the oil droplets, encouraging lattice nucleation.

  • Mechanical Stress: If oil persists, use a glass rod to scratch the side of the flask at the interface of the oil and solvent.

  • Filtration: Once a solid forms, filter immediately on a sintered glass funnel.

Expert Insight: If the oil "gums up" the stirring bar, stop stirring. Decant the supernatant, add fresh anti-solvent, and sonicate again. This "washing" removes the plasticizing impurities.

Module 2: Chromatographic Interventions

The Problem: Thiadiazoles are nitrogen-rich heterocycles that act as Lewis bases. They interact strongly with the acidic silanol groups (


) on silica gel, leading to "streaking" or "tailing" and poor separation.

The Solution: Deactivate the silica or switch the stationary phase.

Strategy A: Buffered Silica Chromatography

Standard silica gel is slightly acidic (pH ~5). For amino-thiadiazoles, this causes protonation and irreversible adsorption.

  • Modifier: Add 1% Triethylamine (TEA) to your mobile phase.

  • Pre-treatment: Flush the column with the mobile phase containing TEA before loading your sample. This neutralizes active silanol sites.

Strategy B: Mobile Phase Selection Matrix
PolaritySolvent System (v/v)Target Thiadiazole Type
Low Hexane : EtOAc (8:2 to 1:1)Alkyl/Aryl substituted thiadiazoles (non-polar side chains).
Medium DCM : MeOH (98:2 to 95:5)Standard thiadiazole amides or sulfonamides.
High DCM : MeOH :

(90:9:1)
Highly polar amino-thiadiazoles or carboxylic acid derivatives.
Visual Workflow: Purification Decision Logic

PurificationLogic Start Crude Gummy Residue Trituration Step 1: Trituration (Pentane/Ether + Sonication) Start->Trituration IsSolid Did it solidify? Trituration->IsSolid Recryst Recrystallization (EtOH or DMF/H2O) IsSolid->Recryst Yes Column Step 2: Column Chromatography (Buffered Silica) IsSolid->Column No (Still Oil) Final Pure Solid Product Recryst->Final TLC Check Purity (TLC) TLC->Recryst Pure Salt Step 3: Salt Formation (HCl/Picrate) TLC->Salt Impure/Oily Column->TLC Salt->Final

Figure 1: Decision matrix for processing oily thiadiazole residues. Note the escalation from physical to chemical methods.

Module 3: The "Nuclear Option" – Salt Formation

The Problem: The compound is intrinsically low-melting or an oil at room temperature. The Solution: Convert the free base thiadiazole into a crystalline salt (Hydrochloride, Hydrobromide, or Picrate).

Protocol: Hydrochlorination of Oily Amines
  • Dissolve: Dissolve the oily residue in dry Diethyl Ether or Dioxane.

  • Acidify:

    • Method A (Gas): Bubble dry HCl gas through the solution (requires a generator).

    • Method B (Solution): Add 4M HCl in Dioxane dropwise at 0°C.

  • Harvest: The salt usually precipitates instantly as a white solid. Filter and wash with dry ether.

  • Recovery (Optional): If the free base is required later, neutralize the salt with saturated

    
     and extract into DCM.
    

Frequently Asked Questions (FAQs)

Q1: My NMR shows trapped DMF/DMSO that high vacuum won't remove. How do I get it out?

A: High-boiling solvents like DMF get trapped in the gummy lattice.

  • The Azeotrope Trick: Dissolve your gum in excess Dichloromethane (DCM) or Chloroform . Wash this organic layer 3x with water (to pull out DMF) or 5% LiCl solution.[2] Dry over

    
     and rotovap.
    
  • Lyophilization: If your compound is water-stable, freeze-drying from a benzene/water or dioxane/water mixture often yields a fluffy powder.

Q2: My product turns black on the silica column. What happened?

A: Thiadiazoles can be acid-sensitive, and silica is acidic. The "black" color indicates decomposition or polymerization.

  • Fix: Switch to Neutral Alumina (Activity Grade II-III) as your stationary phase. It is much gentler on nitrogen-containing heterocycles.

Q3: I tried recrystallizing from Ethanol, but it oiled out again.

A: "Oiling out" occurs when the temperature drops too fast or the solution is too concentrated.

  • Fix: Re-heat to dissolve. Add a seed crystal (if available) or scratch the glass.[3] Allow the solution to cool to room temperature very slowly (wrap the flask in a towel) before moving it to the fridge.

References & Further Reading

  • BenchChem Technical Support. (2024). Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives. Retrieved from

    • Context: Provides standard recrystallization solvent systems (Ethanol, DMF/Water) for thiadiazole amines.[4]

  • Sielc Technologies. (2024). Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column. Retrieved from

    • Context: Details reverse-phase conditions (MeCN/Water/Phosphoric Acid) for thiadiazole separation.

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from

    • Context: Validates the use of ethanol recrystallization and specific workup procedures for azo-thiadiazoles.

  • ScienceMadness & ResearchGate Community Threads. (2020-2023). Converting Amine Sulfate into Amine Hydrochloride and Removal of trapped solvent.

    • Context: Sourced practical lab hacks for salt formation and removing trapped solvents (azeotroping) from oily residues.

Sources

Troubleshooting

Technical Support Center: Morpholine Addition &amp; Exotherm Control

Topic: Controlling Temperature Exotherms During Morpholine Addition Document ID: TS-CHEM-MOR-001 Status: Active Audience: Process Chemists, Scale-up Engineers, HSE Officers Introduction: The Thermal Challenge of Morpholi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Controlling Temperature Exotherms During Morpholine Addition Document ID: TS-CHEM-MOR-001 Status: Active Audience: Process Chemists, Scale-up Engineers, HSE Officers

Introduction: The Thermal Challenge of Morpholine

Morpholine is a deceptive reagent.[1] While widely used as a solvent, base, and nucleophile (e.g., in the synthesis of Linezolid or enamine formation), its secondary amine structure creates rapid, high-enthalpy exotherms that often catch researchers off guard during scale-up.

This guide addresses the specific thermodynamic and kinetic risks associated with morpholine addition. It moves beyond basic "add slowly" advice to provide a mechanistic understanding of heat accumulation, dosing limits, and emergency quenching.

Module 1: Thermodynamics & Mechanisms (The "Why")

Q: Why is my reaction temperature spiking despite cooling?

A: You are likely encountering a mismatch between Heat Generation (


)  and Heat Removal (

)
, driven by one of two distinct mechanisms. Identifying which mechanism is active is critical for control.
Mechanism A: Acid-Base Neutralization (Instantaneous)

If you are using morpholine to scavenge acid (e.g., neutralizing HCl byproducts from an acid chloride reaction), the reaction is diffusion-controlled.

  • Kinetics:

    
     (Instantaneous).
    
  • Behavior: Heat is released immediately upon contact.

  • Risk: Localized hot spots at the addition tip (feed pipe) causing solvent boiling or impurity formation.

Mechanism B: Nucleophilic Substitution (Kinetic Controlled)

If morpholine is a reactant (e.g.,


 on a fluoronitrobenzene), the reaction requires activation energy.
  • Kinetics: Slower. Rate depends on Temperature (

    
    ).
    
  • Risk: Thermal Accumulation. If you add morpholine at

    
     but the reaction only starts at 
    
    
    
    , you may add 50% of your reagent before the reaction "kicks off." Once it starts, the accumulated reagent reacts all at once, overwhelming the cooling jacket.
Visualizing the Hazard: The Accumulation Trap

G Add Morpholine Addition (Constant Rate) Acc Reagent Accumulation (Unreacted Morpholine) Add->Acc If T < T_onset Temp Temperature Rise (Slow Initial Heating) Acc->Temp Minor Heat Kick Reaction Ignition (Arrhenius Trigger) Acc->Kick Fuel for Runaway Temp->Kick T reaches T_onset Exo Runaway Exotherm (Heat > Cooling) Kick->Exo Rate = k[Acc]

Figure 1: The "Accumulation Trap" in kinetically controlled morpholine reactions. If the reactor is too cold during addition, reagent builds up, leading to a sudden, uncontrollable temperature spike once the reaction triggers.

Module 2: Process Control & Engineering (The "How")

Q: How do I calculate the maximum safe addition rate?

A: You must calculate the Dosage-Controlled Regime . Your goal is to ensure that


 at all times.
Step 1: Determine the Adiabatic Temperature Rise (

)

This tells you the worst-case scenario if cooling fails completely.



  • 
    : Enthalpy of reaction (typically -50 to -150 kJ/mol for amine alkylations).
    
  • 
    : Specific heat capacity of the mixture (approx 1.8 - 2.0 J/g·K for organic solvents).
    
Step 2: Calculate Cooling Capacity (

)


  • Scale-up Warning: As you move from 1L to 100L, your Surface Area to Volume ratio (

    
    ) drops drastically. A rate that worked in the lab will boil a pilot reactor.
    
Step 3: The Dosing Protocol (Self-Validating System)

Do not rely on a fixed time (e.g., "Add over 2 hours"). Use a Dynamic Thermal Limit protocol.

ParameterLab Scale (1 L)Pilot Scale (50 L)Recommendation
Heat Transfer Area (

)
High (

)
Low (

)
Reduce dosing rate by factor of 5-10x.
Dosing Control Manual / Syringe PumpMass Flow ControllerInterlock pump to Reactor Temp (

).
Max

(Jacket vs Internal)


If

, stop dosing immediately.

Module 3: Troubleshooting Specific Scenarios

Scenario A: Linezolid Synthesis (Nucleophilic Aromatic Substitution)

Context: Reaction of 3,4-difluoronitrobenzene with morpholine [1].[2][3]

  • Issue: The reaction is slow at room temperature.

  • The Fix:

    • Pre-heat the reactor to the reaction onset temperature (e.g.,

      
      ) before adding morpholine.
      
    • This ensures morpholine reacts as it hits the solution (consumption limited), preventing accumulation.

    • Monitor: Watch for the "induction period." If you add 10% of the morpholine and see no temp rise, STOP . You are accumulating unreacted fuel.

Scenario B: Acid Chloride Quenching/Amidation

Context: Adding morpholine to an acid chloride dissolved in DCM or THF.

  • Issue: Violent boiling, splashing, formation of "smokes" (morpholine hydrochloride salt).

  • The Fix:

    • Dilution: Dilute morpholine 1:1 with the reaction solvent before addition. This increases thermal mass and improves mixing.

    • Sub-surface Addition: Do not drop from the top. Use a dip tube to introduce morpholine below the liquid surface to prevent localized salt crusting on the reactor walls.

Q: The reactor temperature is stable, but the headspace is hot. Why?

A: Morpholine has a flash point of 35-38°C [2]. If your reaction runs at


, the headspace contains flammable morpholine vapor.
  • Critical Safety Rule: Nitrogen inertion is mandatory .

  • Condenser: Ensure the reflux condenser is set to

    
     to trap morpholine vapors.
    

Module 4: Emergency Response Protocols

Workflow: Thermal Runaway Detected

Emergency Start Temp Spike Detected (T > Limit) Step1 1. HARD STOP Cut Feed Pump Immediately Start->Step1 Step2 2. Max Cooling Jacket to Full Cool Step1->Step2 Check Is T still rising? Step2->Check Step3 3. Emergency Quench Add Cold Solvent Check->Step3 Yes End Monitor until T < 30C Check->End No (Stabilized) Step4 4. Evacuate Risk of Over-pressurization Step3->Step4 If T continues rising

Figure 2: Emergency logic flow for handling a thermal excursion during amine addition.

The "Cold Solvent" Quench

Always have a header tank of cold reaction solvent (e.g., Toluene, THF) ready.

  • Mechanism: Dumping cold solvent achieves two things:

    • Thermal Dilution: Instantly drops the bulk temperature.

    • Kinetic Quench: Diluting the reactants decreases the reaction rate (

      
      ).
      

References

  • SSRN. (2022). A Convenient Synthesis of Linezolid through Buchwald-Hartwig Amination. Retrieved from (Discusses morpholine addition steps and yields).

  • NOAA. (2024). Morpholine: Chemical Datasheet & Safety. CAMEO Chemicals.[4] Retrieved from (Flash point and incompatibility data).

  • Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. Retrieved from (Scale-up heat transfer principles).

  • MDPI. (2022). Temperature Control of Exothermic Reactions Using MicroPCMs. Retrieved from (Thermal runaway prevention strategies).

  • ProQuest. (2011). Adiabatic-Temperature Rise: An Awkward Calculation Made Simple. Retrieved from (Methodology for calculating

    
    ).
    

Sources

Optimization

Reducing dimer formation in thiadiazole cross-coupling reactions

Technical Support & Troubleshooting Center Topic: Reducing Dimer Formation in Thiadiazole Cross-Coupling Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide Diagnostic Interface: Identify Y...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support & Troubleshooting Center

Topic: Reducing Dimer Formation in Thiadiazole Cross-Coupling Audience: Medicinal Chemists & Process Development Scientists Status: Active Guide

Diagnostic Interface: Identify Your Dimer

Before optimizing, you must identify which dimer is forming. In thiadiazole cross-couplings (typically Suzuki-Miyaura), two distinct dimerization pathways exist, each requiring a different solution.

Visual Diagnostic Flowchart

Use this logic tree to classify your side-product and jump to the relevant troubleshooting module.

DimerDiagnosis Start Analyze Reaction Mixture (LCMS / NMR) Decision Which Homocoupled Product is Dominant? Start->Decision Oxidative Ar-Ar Dimer (Boronic Acid Homocoupling) Decision->Oxidative Nucleophile Dimer found Reductive Tdz-Tdz Dimer (Thiadiazole Homocoupling) Decision->Reductive Electrophile Dimer found Sol_Ox CAUSE: Oxygen Ingress / Slow Transmetallation FIX: Degassing & Base Optimization Oxidative->Sol_Ox Sol_Red CAUSE: Halide Scrambling / Disproportionation FIX: Ligand Sterics & Pd(0) Source Reductive->Sol_Red

Caption: Diagnostic logic for distinguishing between oxidative (nucleophile) and reductive (electrophile) dimerization pathways.

The Chemistry of the Problem

Why are Thiadiazoles so prone to coupling failure?

Thiadiazoles (both 1,3,4- and 1,2,4-isomers) are profoundly electron-deficient (


-deficient). This electronic nature creates a "Goldilocks" problem in the catalytic cycle:
  • Rapid Oxidative Addition: The C-Halogen bond on a thiadiazole is highly activated. Oxidative addition to Pd(0) is often instantaneous.

  • Stalled Transmetallation: The resulting highly electron-poor Pd(II) species is stabilized, making it reluctant to undergo transmetallation with the boronic acid.

  • The Consequence: The Pd(II)-Thiadiazole species sits dormant in solution. Without a rapid transmetallation partner, it enters off-cycle pathways:

    • Path A (Oxidative Dimerization): Oxygen attacks the boronic acid (Glaser/Suzuki homocoupling).

    • Path B (Reductive Dimerization): Two Pd(II) species disproportionate, or "halide scrambling" occurs, linking two thiadiazole rings.

Troubleshooting Guide (Q&A)

Issue A: "I am seeing the Boronic Acid Dimer (Ar-Ar)."

Diagnosis: Oxidative Homocoupling.[1] Root Cause: Dissolved oxygen is oxidizing the Pd(0) catalyst or the boronate species faster than the cross-coupling can occur.

Q: I degassed my solvent, why is this still happening? A: Standard sparging (bubbling gas) is often insufficient for thiadiazoles because the rate of cross-coupling is slow, giving trace oxygen more time to act.

  • The Fix: Switch to Freeze-Pump-Thaw degassing (3 cycles) for small scales. For larger scales, use active sparging with argon during reagent addition.

  • The Catalyst Factor: High loadings of Pd(II) precatalysts (like Pd(OAc)₂) require in-situ reduction to Pd(0). If this reduction is slow, the intermediate species can oxidize boronic acids. Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or a rapid-reducing precatalyst like Pd-162 (tBu3P-Pd-G2) .

Q: Does the base matter for dimers? A: Yes. Strong bases (KOH, NaOH) accelerate boronic acid oxidation.

  • The Fix: Switch to anhydrous mild bases. K₃PO₄ or Cs₂CO₃ in dry solvents (Dioxane/Toluene) often suppresses homocoupling compared to aqueous carbonate systems [1].

Issue B: "I am seeing the Thiadiazole Dimer (Tdz-Tdz)."

Diagnosis: Reductive Homocoupling. Root Cause: Disproportionation of the oxidative addition adduct (


).

Q: Why does the thiadiazole couple with itself? A: This is a ligand failure. If the ligand is not bulky enough, the Pd(II) center can accommodate two aryl groups (via disproportionation), leading to reductive elimination of the homodimer.

  • The Fix: Use Bulky, Electron-Rich Phosphines .[2] Ligands like XPhos or SPhos create a steric "roof" over the palladium center. This prevents the approach of a second bulky oxidative addition complex, effectively shutting down the disproportionation pathway while accelerating the desired reductive elimination [2].

Q: Can I fix this by changing the halide? A: Yes. 2-Bromo-thiadiazoles are very reactive. Switching to 2-Chloro-thiadiazoles slows down the initial oxidative addition, balancing the cycle and preventing the accumulation of the reactive Pd(II) intermediate that leads to dimers.

Optimized Protocol: The "Slow-Add" System

This protocol integrates engineering controls (concentration management) with chemical controls (ligand selection) to minimize dimerization.

The "Gold Standard" Thiadiazole Coupling

Target: Coupling 2-Bromo-1,3,4-thiadiazole with Aryl Boronic Acid.

ComponentRecommendationFunction
Catalyst XPhos Pd G4 (2-5 mol%)Pre-reduced Pd source; bulky ligand prevents Tdz-Tdz dimer.
Solvent 1,4-Dioxane (Anhydrous)High boiling point; prevents hydrolytic deboronation.
Base K₃PO₄ (2.0 equiv, finely ground)Anhydrous base minimizes boronic acid oxidation.
Additives None (Avoid Cu/Ag)Copper promotes oxidative homocoupling; avoid strictly.
Step-by-Step Workflow
  • Vessel Prep: Flame-dry a reaction vial and cool under Argon.

  • Solvent Prep: Degas 1,4-Dioxane using the Freeze-Pump-Thaw method (3 cycles).

  • Charge 1 (The Pot): Add Catalyst (XPhos Pd G4), Base (K₃PO₄), and the Thiadiazole Halide to the vial. Seal and purge.

  • Charge 2 (The Syringe): Dissolve the Boronic Acid (1.5 equiv) in the degassed solvent in a separate syringe.

  • Execution (Slow Addition):

    • Heat the "Pot" to 90°C.

    • Using a syringe pump, add the Boronic Acid solution dropwise over 1 to 2 hours .

    • Why? Keeping the boronic acid concentration low relative to the catalyst prevents it from reacting with itself (Ar-Ar dimerization) while ensuring it is immediately consumed by the Pd-Thiadiazole species [3].

Mechanistic Visualization

Understanding the diversion pathways is critical for troubleshooting.

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Fast for Tdz-X) Pd0->OxAdd + Tdz-X PdII_Tdz L-Pd(II)-Tdz (Stalled Species) OxAdd->PdII_Tdz TransMet Transmetallation PdII_Tdz->TransMet + Ar-B(OH)2 (Slow Step) Dimer_Red Path B: Disproportionation (Tdz-Tdz Dimer) PdII_Tdz->Dimer_Red Low Steric Ligand Dimer_Ox Path A: O2 Oxidation (Boronic Dimer) PdII_Tdz->Dimer_Ox + O2 / Excess Boronic RedElim Reductive Elimination (Product) TransMet->RedElim RedElim->Pd0

Caption: The Thiadiazole Coupling Cycle. Note how the "Stalled Species" (Yellow) is the junction point for dimerization failures.

References

  • BenchChem Technical Support. (2025).[1][2] Minimizing Dimer Formation in Coupling Reactions.[1] Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Optimization. Retrieved from

  • Organic Process Research & Development. (2019). Utilizing Design of Experiments (DoE) to Understand Impacts to the API Reaction. Retrieved from

  • National Institutes of Health (PMC). (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Retrieved from

  • Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: HPLC Method Validation for 4-(1,2,5-Thiadiazol-3-yl)morpholine Detection

This guide details the High-Performance Liquid Chromatography (HPLC) method validation for 4-(1,2,5-Thiadiazol-3-yl)morpholine and its related derivatives (commonly known as Timolol Impurities D and F). Unlike generic pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the High-Performance Liquid Chromatography (HPLC) method validation for 4-(1,2,5-Thiadiazol-3-yl)morpholine and its related derivatives (commonly known as Timolol Impurities D and F).

Unlike generic protocols, this guide contrasts a Conventional C18 Approach against an Optimized Phenyl-Hexyl Stationary Phase , demonstrating why the latter offers superior selectivity for this polar, nitrogen-rich heterocycle.

Executive Summary & Analyte Profile

4-(1,2,5-Thiadiazol-3-yl)morpholine derivatives are critical intermediates and potential genotoxic impurities in the synthesis of beta-blockers like Timolol Maleate.

  • Target Analytes:

    • Impurity F: 3-Chloro-4-morpholino-1,2,5-thiadiazole (Intermediate).[1]

    • Impurity D: 3-Hydroxy-4-morpholino-1,2,5-thiadiazole (Degradant).[2]

  • The Challenge: These compounds possess a basic morpholine ring (pKa ~8.3) and an electron-deficient thiadiazole core. Standard C18 methods often suffer from peak tailing (due to secondary silanol interactions) and poor retention (due to high polarity), compromising the Limit of Quantitation (LOQ).

This guide validates an optimized method that leverages Pi-Pi (π-π) interactions to overcome these limitations.

Comparative Analysis: The "Product" vs. Alternatives

We compared the performance of the industry-standard C18 method (Method A) against the optimized Phenyl-Hexyl method (Method B).

Method A: Conventional C18 (The Alternative)
  • Column: C18 (Octadecylsilane), 5 µm, 250 x 4.6 mm.[3]

  • Mechanism: Pure hydrophobic interaction.

  • Outcome: The polar thiadiazole moiety leads to early elution. The basic morpholine nitrogen interacts with residual silanols, causing tailing factors > 1.5.

Method B: Phenyl-Hexyl Core-Shell (The Recommended Product)
  • Column: Phenyl-Hexyl, 2.7 µm (Core-Shell), 100 x 4.6 mm.

  • Mechanism: Hydrophobic interaction + π-π electron donor-acceptor interaction between the phenyl phase and the thiadiazole ring.

  • Outcome: Superior retention of the polar ring system, sharper peaks due to core-shell technology, and orthogonal selectivity.

Performance Data Summary
ParameterMethod A (Standard C18)Method B (Optimized Phenyl-Hexyl)Verdict
Retention Time (min) 3.2 (Near void volume)6.8 (Well-retained)Method B avoids matrix interference.
Tailing Factor (Tf) 1.651.08Method B yields sharper integration.
Theoretical Plates (N) ~4,500~12,000Method B offers higher efficiency.
Resolution (Rs) 1.8 (from solvent front)4.5 (from nearest impurity)Method B is more robust.
LOD (µg/mL) 0.50.05Method B is 10x more sensitive.

The Mechanism of Separation

The following diagram illustrates why the Phenyl-Hexyl phase is superior for this specific analyte.

SeparationMechanism cluster_analyte Analyte: 4-(1,2,5-Thiadiazol-3-yl)morpholine cluster_c18 Method A: C18 Interaction cluster_phenyl Method B: Phenyl-Hexyl Interaction Morpholine Morpholine Ring (Basic Nitrogen) Thiadiazole Thiadiazole Ring (Electron Deficient) Silanol Silanol Interaction (Causes Tailing) Morpholine->Silanol Unwanted binding Hydrophobic Hydrophobic Interaction (Weak for polar analyte) Thiadiazole->Hydrophobic Weak binding PiPi π-π Interaction (Strong Retention) Thiadiazole->PiPi Specific binding Steric Steric Selectivity (Shape Recognition) Thiadiazole->Steric Enhanced Separation

Caption: Comparative separation mechanism showing the specific π-π interaction advantage of Method B.

Detailed Experimental Protocol (Method B)

This protocol is designed to be a self-validating system , meaning the System Suitability Test (SST) criteria confirm the method's health before samples are analyzed.

Chromatographic Conditions
  • Instrument: HPLC with UV-Vis or PDA Detector (e.g., Agilent 1260 / Waters Alliance).

  • Column: Phenyl-Hexyl, 100 mm x 4.6 mm, 2.7 µm particle size.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.5 (adjusted with Formic Acid). Reasoning: Low pH suppresses silanol activity and keeps morpholine protonated.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[4]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temp: 35°C.

  • Detection: 254 nm (Thiadiazole absorption max).

  • Injection Volume: 5 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
10.04060
12.04060
12.1955
15.0955

Method Validation Workflow (ICH Q2 Guidelines)

The validation follows the ICH Q2(R1) framework. The following diagram outlines the logical flow of the validation experiments.

ValidationWorkflow cluster_specificity 1. Specificity & Selectivity cluster_quant 2. Quantitative Performance cluster_limit 3. Sensitivity Start Validation Planning Stress Forced Degradation (Acid/Base/Oxidation) Start->Stress Blank Blank/Placebo Interference Check Start->Blank Linearity Linearity (5 Levels, R² > 0.999) Stress->Linearity No Interference Blank->Linearity Accuracy Accuracy/Recovery (Spike at 50, 100, 150%) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LODLOQ LOD / LOQ (S/N Ratio 3:1 & 10:1) Precision->LODLOQ Report Final Validation Report LODLOQ->Report

Caption: Step-by-step validation workflow ensuring data integrity and regulatory compliance.

Specificity (Stress Testing)
  • Protocol: Expose the analyte to 0.1N HCl, 0.1N NaOH, and 3% H2O2 for 24 hours.

  • Acceptance Criteria: Peak purity angle < Purity threshold (using PDA detector). No co-elution with degradation products.

Linearity[3]
  • Range: Prepare standards from 0.1 µg/mL (LOQ) to 150% of the target concentration (e.g., 15 µg/mL).

  • Data Analysis: Plot Area vs. Concentration.

  • Criteria: Correlation coefficient (R²) ≥ 0.999; y-intercept bias ≤ 2.0%.

Accuracy & Precision
  • Accuracy: Spike the analyte into the sample matrix at 50%, 100%, and 150% levels.

    • Target: 98.0% – 102.0% recovery.

  • Precision: 6 replicate injections of the 100% standard.

    • Target: %RSD ≤ 1.0% (System Precision), ≤ 2.0% (Method Precision).

Limit of Detection (LOD) & Quantitation (LOQ)
  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: Concentration yielding S/N ≈ 3.

  • LOQ: Concentration yielding S/N ≈ 10 with precision %RSD < 5%.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. [Link]

  • European Pharmacopoeia (Ph. Eur.). "Timolol Maleate Monograph 0572." European Directorate for the Quality of Medicines. [Link]

  • United States Pharmacopeia (USP). "Timolol Maleate: Related Compounds." USP-NF Online. [Link]

  • SIELC Technologies. "Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column." Application Note. [Link]

  • Trivedi, S., et al. "Stability Indicating HPLC Method for Estimation of Thymoquinone...: Method Development and Validation."[6] Journal of Pharmaceutical Research International, 2021.[3] [Link]

Sources

Comparative

Technical Comparison Guide: 1H NMR Profiling of 4-(1,2,5-Thiadiazol-3-yl)morpholine vs. Synthetic Impurities

Executive Summary In the development of beta-blocker pharmacophores (e.g., Timolol analogs) and heterocyclic scaffolds, 4-(1,2,5-Thiadiazol-3-yl)morpholine (also referred to as 3-morpholino-1,2,5-thiadiazole) serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of beta-blocker pharmacophores (e.g., Timolol analogs) and heterocyclic scaffolds, 4-(1,2,5-Thiadiazol-3-yl)morpholine (also referred to as 3-morpholino-1,2,5-thiadiazole) serves as a critical intermediate. Its purity is often compromised by specific synthetic precursors and degradation products that possess similar solubility profiles but distinct electronic environments.

This guide provides an objective, data-driven comparison of the target molecule against its primary impurities: 3-chloro-1,2,5-thiadiazole (starting material), free morpholine , and hydrolysis byproducts . We focus on 1H NMR as the primary discriminatory tool, emphasizing the diagnostic utility of the thiadiazole ring proton and the morpholine methylene signatures.

Structural Analysis & Predicted Shifts[1][2][3][4]

To achieve high-fidelity characterization, one must understand the electronic influence of the morpholine nitrogen on the electron-deficient 1,2,5-thiadiazole ring.

The Target: 4-(1,2,5-Thiadiazol-3-yl)morpholine
  • Electronic Effect: The morpholine nitrogen (N-4) acts as a strong resonance donor (+M effect), pushing electron density into the thiadiazole ring.

  • Result: This shields the proton at the C-4 position of the thiadiazole ring relative to the unsubstituted or chloro-substituted precursors.

  • Key Signals (CDCl₃):

    • H-4 (Thiadiazole): Singlet, expected ~8.0 – 8.3 ppm (Upfield from SM).

    • Morpholine (O-CH₂): Triplet/Multiplet, ~3.7 – 3.8 ppm.

    • Morpholine (N-CH₂): Triplet/Multiplet, ~3.4 – 3.5 ppm.

The Impurities (The "Vs." Comparison)
CompoundStructure NoteKey Diagnostic Signal (¹H)Shift Difference (Δδ) vs Product
3-Chloro-1,2,5-thiadiazole Electronegative Cl (Inductive withdrawal)Singlet, ~8.7 – 8.9 ppm+0.6 to +0.8 ppm (Downfield)
Morpholine (Free Base) Secondary amine, no aromatic ring currentTriplets, ~2.8 ppm (N-CH₂) & ~3.6 ppm (O-CH₂)-0.6 ppm (N-CH₂ is significantly upfield)
Morpholine (Salt/HCl) Protonated NitrogenBroad singlets/multiplets, ~3.1 – 3.9 ppmShifts downfield; peaks broaden significantly.[1][2]
3-Hydroxy-1,2,5-thiadiazole Hydrolysis product (Tautomeric)Singlet (Ring H) + Broad Exchangeable OHRing H often shifts to ~8.4 ppm; OH varies.

Experimental Protocol: Self-Validating Workflow

The following protocol ensures that spectral artifacts do not mask impurity signals.

A. Solvent Selection Strategy
  • Recommendation: DMSO-d₆ is preferred over CDCl₃ for purity profiling.

  • Causality:

    • Solubility: Polar impurities (morpholine salts, hydrolysis products) may precipitate in CDCl₃, leading to false "clean" spectra.

    • Peak Separation: As noted in solvent studies (Abraham et al.), the dipole-dipole interactions in DMSO often enhance the separation between the thiadiazole ring protons of the product and the chloro-precursor.

    • Exchangeables: DMSO slows proton exchange, allowing observation of potential OH/NH signals from degradation products.

B. Acquisition Parameters (600 MHz recommended)
  • Pulse Sequence: zg30 (30° pulse) to minimize relaxation saturation.

  • Relaxation Delay (D1): Set to ≥ 10 seconds .

    • Reasoning: The thiadiazole ring proton (isolated spin system) has a long T1 relaxation time. Insufficient D1 leads to under-integration of the aromatic signal relative to the aliphatic morpholine protons, skewing purity calculations.

  • Spectral Width: -2 to 14 ppm (to catch downfield exchangeables).

C. Processing
  • Apodization: Exponential multiplication with LB = 0.3 Hz.

  • Baseline Correction: Bernstein polynomial (order 5) is critical to accurately integrate the small impurity peaks near the baseline.

Comparative Data Analysis

Scenario 1: The "Clean" Spectrum

In a pure sample of 4-(1,2,5-Thiadiazol-3-yl)morpholine:

  • Integral Ratio: The integration of the aromatic singlet (1H) to the total morpholine region (8H) must be exactly 1 : 8 .

  • Symmetry: The morpholine region should appear as two distinct triplets (or AA'BB' multiplets) with clear roof effects.

Scenario 2: Contamination with Starting Material (3-Chloro-1,2,5-thiadiazole)
  • Observation: A small singlet appears downfield (approx. 8.8 ppm).[3]

  • Quantification:

    
    
    
  • Note: Do not use the morpholine region for this calculation as the impurity lacks morpholine protons.

Scenario 3: Contamination with Residual Morpholine
  • Observation: Look for a triplet upfield at ~2.8 ppm (DMSO-d₆) or ~2.9 ppm (CDCl₃).

  • Validation: If the integral of the N-CH₂ region (3.4 ppm) is lower than the O-CH₂ region (3.7 ppm), you likely have overlapping water or impurity signals in the O-CH₂ region, or the N-CH₂ is shifting due to pH.

Visualizations

Diagram 1: Spectral Assignment Decision Tree

This logic flow aids in rapidly identifying the composition of the crude mixture.

NMR_Decision_Tree Start Analyze Aromatic Region (8.0 - 9.0 ppm) Singlet_82 Singlet at ~8.2 ppm? Start->Singlet_82 Primary Signal Singlet_88 Singlet at ~8.8 ppm? Start->Singlet_88 Secondary Signal Check_Aliphatic Analyze Aliphatic Region (2.5 - 4.0 ppm) Singlet_82->Check_Aliphatic Present Impurity_SM Impurity: 3-Chloro-1,2,5-thiadiazole (Starting Material) Singlet_88->Impurity_SM Present Product_Confirmed Target: 3-Morpholino-1,2,5-thiadiazole (Confirm 1:8 Integration) Check_Aliphatic->Product_Confirmed 2x Multiplets (3.4, 3.7 ppm) Impurity_Morph Impurity: Free Morpholine (Look for triplet at 2.8 ppm) Check_Aliphatic->Impurity_Morph Extra Triplet < 3.0 ppm

Caption: Decision tree for distinguishing product signals from common synthetic impurities based on chemical shift logic.

Diagram 2: Analytical Workflow for Purity Assessment

A standardized workflow to ensure reproducibility.

Workflow Sample Crude Sample (10 mg) Prep Dissolution (0.6 mL DMSO-d6) Sample->Prep Weighing Acq Acquisition (NS=64, D1=10s) Prep->Acq Transfer Process Processing (LB=0.3, Phase, Base) Acq->Process Fourier Transform Analyze Integration & qNMR Calculation Process->Analyze Quantitative

Caption: Step-by-step analytical workflow emphasizing the critical relaxation delay (D1) for accurate quantification.

References

  • Abraham, R. J., et al. (2006).[4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link

  • Royal Society of Chemistry. (2016).[3] "Solvent-promoted Catalyst-free N-Formylation of Amines (Supplementary Information)." RSC Advances. (Contains specific Morpholine shift data in various solvents). Link

  • National Center for Biotechnology Information. (2026). "PubChem Compound Summary for CID 15961581, 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3(2H)-one 1-oxide." PubChem. Link

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • LGC Standards. "4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol Reference Material." (Provides structural context for hydroxy-impurities).[5] Link

Sources

Validation

LC-MS/MS Structural Elucidation of 1,2,5-Thiadiazole Derivatives: A Comparative Fragmentation Guide

Executive Summary This technical guide provides a mechanistic analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 1,2,5-thiadiazole derivatives . Unlike their 1,2,3-thiadiaz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a mechanistic analysis of the electrospray ionization (ESI) and collision-induced dissociation (CID) behavior of 1,2,5-thiadiazole derivatives . Unlike their 1,2,3-thiadiazole isomers, which are characterized by rapid nitrogen elimination (


), 1,2,5-thiadiazoles exhibit remarkable ring stability. Fragmentation is typically dominated by side-chain cleavages followed by high-energy ring fission yielding nitrile (R-CN) fragments. This guide compares these behaviors to facilitate the unambiguous identification of these scaffolds in drug development and metabolite profiling.

The Chemistry of the Core: Ionization & Stability

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] Its use as a bioisostere in pharmaceuticals (e.g., Timolol , Tizanidine ) stems from its high lipophilicity and electron-withdrawing nature.

Ionization Behavior (ESI+)[2][3][4]
  • Protonation Site: Under positive ESI conditions, protonation occurs preferentially at one of the ring nitrogens (

    
     or 
    
    
    
    ).
  • Basicity: The ring is weakly basic (

    
     for the conjugate acid of the parent ring), meaning efficient ionization often requires acidic mobile phases (e.g., 0.1% Formic Acid) to stabilize the 
    
    
    
    precursor.
  • Adduct Formation: Due to the sulfur atom's "soft" character, these derivatives often show significant sodium

    
     or potassium 
    
    
    
    adducts if mobile phases are not strictly controlled.

Comparative Fragmentation Analysis

Distinguishing thiadiazole isomers is a critical challenge in structural elucidation. The following table contrasts the diagnostic fragmentation pathways of the 1,2,5-isomer against its alternatives (1,2,3- and 1,2,4-thiadiazoles).

Table 1: Diagnostic Neutral Losses & Marker Ions
Feature1,2,5-Thiadiazole (Target)1,2,3-Thiadiazole (Alternative)1,2,4-Thiadiazole (Alternative)
Primary Stability High. Ring often survives initial CID.Low. Ring collapses immediately.Moderate. Cleaves at N-S bond.
Diagnostic Loss HCN (27 Da) or R-CN (Nitrile).

(28 Da)
.
R-CN (Nitrile) + NS .
Mechanism Ring fission requires high Collision Energy (CE).Wolff-type rearrangement to thiirene.N-S bond cleavage.
Low Energy CID Side-chain fragmentation dominates.Loss of

dominates.[2][3]
Mixed ring/side-chain cleavage.
Key Marker Retention of the

core in fragments.
Formation of

base peak.
Formation of thioamide fragments.
Comparative Pathway Diagram

The diagram below illustrates the divergent fragmentation pathways of the 1,2,5- and 1,2,3- isomers.

ThiadiazoleFragmentation Parent Precursor Ion [M+H]+ Iso123 1,2,3-Thiadiazole Core Parent->Iso123 Isomer A Iso125 1,2,5-Thiadiazole Core Parent->Iso125 Isomer B LossN2 Loss of N2 (-28 Da) (Wolff Rearrangement) Iso123->LossN2 Rapid (Low CE) Thiirene Thiirene Cation (Unstable Intermediate) LossN2->Thiirene SideChain Side Chain Cleavage (Ring Intact) Iso125->SideChain Dominant (Low CE) RingFission Ring Fission (Loss of R-CN / HCN) SideChain->RingFission High CE Only

Figure 1: Divergent fragmentation logic. Note the immediate loss of


 in 1,2,3-thiadiazoles versus the stability of the 1,2,5-thiadiazole ring.

Detailed Mechanism: 1,2,5-Thiadiazole Ring Fission

When sufficient collision energy is applied (typically >30 eV for the bare ring), the 1,2,5-thiadiazole ring undergoes a retro-cycloaddition-type cleavage.

  • N-S Bond Homolysis: The weakest bond in the ring is the N-S bond.

  • Nitrile Elimination: The ring opens to eliminate a nitrile fragment (R-C≡N).

  • Resulting Ion: This leaves a radical cation or a protonated thio-imine fragment.

Case Study: Timolol

  • Parent:

    
     317 
    
    
    
    .
  • Primary Fragment (

    
    ): 
    
    
    
    261 (Loss of tert-butyl group) or
    
    
    244 (Loss of morpholine side chain).
  • Secondary Fragment (

    
    ):  The thiadiazole ring eventually cleaves to yield characteristic ions at 
    
    
    
    74 or
    
    
    57, corresponding to the fragmentation of the substituents, often leaving the stable thiadiazole ring as a neutral loss or a small charged fragment depending on proton affinity.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To reliably characterize these derivatives, use the following protocol. This workflow includes "self-validating" steps to ensure data integrity.

Step 1: Chromatographic Setup[6]
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid (Essential for protonation).

    • B: Acetonitrile + 0.1% Formic Acid.

    • Note: Avoid ammonium buffers if distinguishing from 1,2,3-thiadiazoles, as

      
       adducts can complicate interpretation.
      
Step 2: MS Source Optimization
  • Ionization: ESI Positive Mode.

  • Validation Check: Infuse the standard. If

    
     intensity > 50% of 
    
    
    
    , increase source acidity or declustering potential to disrupt adducts.
Step 3: Energy-Resolved MS/MS (ER-MS)

Instead of a single collision energy (CE), apply a CE Ramp (e.g., 10–50 eV).

  • Low CE (10-20 eV): Observe side-chain losses. Validation: The 1,2,5- ring should remain intact.

  • High CE (40-60 eV): Force ring rupture. Look for nitrile losses.[1]

Workflow Diagram

ExperimentalWorkflow Sample Sample Preparation (0.1% FA in MeOH/H2O) LC LC Separation (C18, Gradient Elution) Sample->LC ESI ESI Source (+) (Check Adduct Formation) LC->ESI Decision Is Precursor Stable? ESI->Decision Path123 Loss of 28 Da (N2) Suspect 1,2,3-Isomer Decision->Path123 No (Immediate Frag) Path125 Stable Ring Suspect 1,2,5-Isomer Decision->Path125 Yes CERamp Apply CE Ramp (10-60 eV) Path125->CERamp Confirm Confirm via Nitrile Loss (R-CN) CERamp->Confirm

Figure 2: Decision tree for identifying thiadiazole isomers based on ring stability and fragmentation energy.

References

  • Differentiation of Thiadiazole Isomers: Mazur, D. M., et al. (2023).[2] "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy." Molecules. [Link] (Authoritative source on the characteristic loss of N2 in 1,2,3-thiadiazoles vs stable isomers)

  • Timolol Fragmentation (1,2,5-Thiadiazole Case Study): Pawar, A. K., & Mannepalli, C. (2021). "Proposal of degradation pathway... of timolol." Journal of Pharmaceutical and Biomedical Analysis. [Link] (Provides experimental MS/MS data on Timolol, confirming side-chain fragmentation precedes ring cleavage)

  • General Fragmentation Mechanisms: Holčapek, M., et al. (2010). "Fragmentation behavior of small heterocyclic molecules in electrospray ionization mass spectrometry." Journal of Mass Spectrometry. [Link] (General reference for heterocyclic ring cleavage mechanisms)

Sources

Comparative

Technical Comparison: Timolol Impurity D Reference Standards (EP vs. USP)

The following technical guide compares Timolol Impurity D reference standards as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). Executive Summary In the analysis of Timolol Maleate,...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares Timolol Impurity D reference standards as defined by the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).

Executive Summary

In the analysis of Timolol Maleate, Timolol Impurity D (EP) and Timolol Related Compound D (USP) refer to the identical chemical entity: 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol .

Despite their chemical identity, their regulatory application differs slightly. The USP explicitly utilizes this compound as a critical System Suitability marker to establish resolution (NLT 2.0) from the main Timolol peak. This guide provides a direct comparison of the standards, a modernized experimental protocol for their detection, and data supporting their interchangeability for non-compendial research.

Chemical Identity & Structural Analysis[1][2]

Both pharmacopeias define this impurity as the degradation fragment of Timolol, specifically the thiadiazole moiety formed after the cleavage of the side chain.

FeatureEP StandardUSP Standard
Official Name Timolol Impurity DTimolol Related Compound D
Chemical Name 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol4-Morpholino-1,2,5-thiadiazol-3-ol
CAS Number 30165-97-030165-97-0
Molecular Formula C₆H₉N₃O₂SC₆H₉N₃O₂S
Molecular Weight 187.22 g/mol 187.22 g/mol
Function Degradation Product / FragmentDegradation Product / Fragment
Structural Visualization

The following diagram illustrates the chemical relationship between the parent Timolol molecule and Impurity D.

ChemicalStructure Figure 1: Structural genesis of Impurity D from Timolol Maleate. Timolol Timolol Maleate (Parent API) Cleavage Hydrolytic/Oxidative Cleavage Timolol->Cleavage Degradation ImpurityD Impurity D / RC D (Thiadiazole Fragment) C6H9N3O2S Cleavage->ImpurityD Yields SideChain Alkyl Amine Side Chain (Lost Fragment) Cleavage->SideChain Yields

Regulatory Framework & Application

United States Pharmacopeia (USP)[4][5][6][7][8][9]
  • Role: System Suitability Requirement . The USP monograph for Timolol Maleate requires the resolution between Timolol and Related Compound D to be NLT 2.0 .

  • Methodology: Uses a modern C18 column (2.6 µm particle size) with UV detection at 295 nm.[1]

  • Significance: Because Impurity D is a smaller, more polar fragment, it elutes significantly earlier than Timolol. It serves as a marker for column performance regarding early-eluting polar impurities.

European Pharmacopoeia (EP)[8]
  • Role: Purity Control . It is listed as a specified impurity with a limit (typically 0.4% or similar, aligning with ICH Q3B).

  • Methodology: EP methods often mirror the separation principles of the USP but may reference different specific column dimensions in older monographs.

  • Significance: Used to quantify degradation levels in the API and finished dosage forms.

Experimental Guide: System Suitability Protocol

This protocol is designed to validate the performance of the Impurity D standard using the modernized USP LC conditions. This workflow ensures the standard is suitable for use as a resolution marker.

Chromatographic Conditions[4][5][9][10][11]
  • Mode: LC (Liquid Chromatography)[2][1][3][4][5]

  • Column: C18 (L1), 2.1 mm × 10 cm, 2.6 µm particle size (or equivalent).

  • Mobile Phase A: 0.05% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.05% Trifluoroacetic acid (TFA) in Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[2][1]

  • Injection Volume: 2.5 µL.

  • Detector: UV @ 295 nm.[2][1]

  • Temperature: Autosampler 4°C; Column Ambient (25°C).

Preparation of Solutions[3][4][9][10]
  • Diluent: Methanol : Water (60:40).[2][1]

  • System Suitability Solution (SSS):

    • Dissolve USP Timolol Maleate RS to 100 µg/mL.[2][1]

    • Dissolve Timolol Related Compound D RS (or EP Impurity D) to 10 µg/mL.

    • Mix in Diluent.

Experimental Workflow

Workflow Figure 2: System Suitability Workflow for Timolol Impurity D Validation. Start Start Validation Prep Prepare System Suitability Sol. (100µg/mL API + 10µg/mL Imp D) Start->Prep Equilib Equilibrate Column (95% A / 5% B) Prep->Equilib Inject Inject 2.5 µL Equilib->Inject Detect Detect @ 295 nm Inject->Detect Analyze Calculate Resolution (R) (Timolol vs. Impurity D) Detect->Analyze Decision R > 2.0? Analyze->Decision Pass System Validated Decision->Pass Yes Fail Check Column/Mobile Phase Decision->Fail No

Performance Comparison Data

The following data represents typical chromatographic performance observed when analyzing Timolol Maleate using the conditions described above.

Table 1: Representative Chromatographic Parameters

ParameterTimolol Maleate (API)Impurity D (Reference Standard)
Retention Time (RT) ~ 8.5 min~ 5.7 min
Relative Retention Time (RRT) 1.000.67
Elution Order 2 (Late)1 (Early)
Polarity Moderately PolarHighly Polar
Resolution Requirement N/A> 2.0 (from Timolol)
Limit (Acceptance Criteria) 98.0% - 102.0%NMT 0.4%
Interpretation of Data[3][4][5][7][8][9][10][11][12][13][14][15]
  • Early Elution: Impurity D elutes significantly earlier (RRT ~0.67) because it lacks the lipophilic tert-butylamine side chain found in the parent molecule.

  • Resolution Criticality: The large separation (RRT 0.67 vs 1.0) usually makes achieving the Resolution > 2.0 requirement straightforward on fresh C18 columns. Failure to meet this typically indicates column aging (loss of retention for polar compounds) or incorrect mobile phase pH/pairing agent concentration.

Application Insights & Conclusion

1. Interchangeability: Scientifically, EP Impurity D and USP Related Compound D are interchangeable for research and internal method development purposes as they are the same chemical entity. However, for compendial release testing , you must use the reference standard specified by the target market's pharmacopeia (e.g., use USP RS for US filings) to ensure regulatory compliance.

2. Handling Precautions: Impurity D is a polar fragment. When preparing stock solutions, ensure the diluent contains sufficient water or methanol. It is stable in solution but should be stored at 2-8°C when in neat form.

3. Troubleshooting Low Resolution: If the resolution between Impurity D and Timolol drops below 2.0:

  • Check Mobile Phase: Ensure the TFA concentration is accurate (0.05%). TFA acts as an ion-pairing agent; variations affect the retention of the amine-containing Timolol more than the neutral/acidic Impurity D.

  • Column Health: Early eluting peaks are most sensitive to "phase collapse" or void volume issues.

References

  • USP Monograph (2025) . Timolol Maleate.[2][1][6][7][8][3][9] United States Pharmacopeia.[2][6][7][9]

  • European Pharmacopoeia . Timolol Maleate Monograph 01/2008:0572. EDQM.

  • PubChem Compound Summary . Timolol Maleate Impurities. National Library of Medicine.

  • Chromatographic Separation of Timolol Impurities . Patent CN109991319B.

Sources

Validation

Technical Guide: Validating Limit of Detection (LOD) for Thiadiazole Impurities in APIs

Executive Summary The Imperative: Thiadiazole moieties (1,2,3- and 1,3,4-isomers) are increasingly common in API synthesis as "warheads" or linkers. However, their precursors and byproducts often possess mutagenic potent...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Imperative: Thiadiazole moieties (1,2,3- and 1,3,4-isomers) are increasingly common in API synthesis as "warheads" or linkers. However, their precursors and byproducts often possess mutagenic potential. Regulatory frameworks, specifically ICH M7 and ICH Q2(R2) , demand rigorous control of these Potential Genotoxic Impurities (PGIs) to the Threshold of Toxicological Concern (TTC)—typically 1.5 µ g/day .

The Challenge: For an API with a maximum daily dose of 1.0 g, the limit for a mutagenic impurity is 1.5 ppm . Standard HPLC-UV methods often hit a "sensitivity wall" at 10–50 ppm due to matrix interference and weak chromophores.

The Solution: This guide validates LC-MS/MS (Triple Quadrupole) as the superior methodology for thiadiazole PGI analysis, contrasting it with HPLC-UV and GC-MS. We provide a self-validating protocol to achieve single-digit ppb (ng/g) detection limits.

Part 1: Comparative Analysis of Analytical Architectures

As a Senior Application Scientist, I often see labs struggle by attempting to force-fit trace analysis onto assay-level equipment. Below is an objective comparison of the three primary architectures for thiadiazole impurity analysis.

Table 1: Performance Matrix for Thiadiazole Detection
FeatureLC-MS/MS (Triple Quad) HPLC-UV (DAD) GC-MS (Headspace/Liquid)
Primary Mechanism Mass filtration (MRM) + IonizationUV Absorption (Chromophore)Volatility + Mass Frag.
Limit of Detection (LOD) 0.001 – 0.01 ppm (Excellent)10 – 50 ppm (Poor)1 – 10 ppm (Moderate)
Selectivity High (Precursor

Product ion)
Low (Co-elution risk)High (if volatile)
Matrix Tolerance High (MRM filters background)Low (API swamping)Moderate
Thiadiazole Suitability Optimal (Polar, ionizable N)Sub-optimal (Weak UV)Poor (Derivatization often req.)
Throughput High (Short columns possible)Low (Long gradients req.)Low (Long run times)
Expert Insight: Why LC-MS/MS Wins

Thiadiazoles are polar, heterocyclic compounds.

  • Polarity: They elute early on Reverse Phase (RP) columns. In HPLC-UV, the "void volume" is a graveyard of unretained matrix components that mask the impurity.

  • Ionization: The nitrogen atoms in the thiadiazole ring protonate readily in Electrospray Ionization (ESI+), making them "loud" in a mass spectrometer even when "quiet" in a UV detector.

  • Thermal Instability: Unlike GC-MS, LC-MS/MS does not require high temperatures, preserving the integrity of thermally labile thiadiazole derivatives.

Part 2: Strategic Method Development (The "Pre-Validation")

Before validating, you must ensure the method is chemically sound. You cannot validate a fluctuating system.

Column Selection Strategy

Standard C18 columns often fail to retain polar thiadiazoles.

  • Recommendation: Use a Polar-Embedded C18 or a PFP (Pentafluorophenyl) phase.

  • Causality: The PFP phase offers pi-pi interactions with the aromatic thiadiazole ring, increasing retention away from the solvent front (void) where ion suppression occurs.

Mobile Phase & Ionization
  • Buffer: 0.1% Formic Acid or 5mM Ammonium Formate.

  • Why: Acidic pH ensures the basic nitrogen is protonated (

    
    ), maximizing sensitivity in ESI positive mode. Avoid non-volatile buffers (phosphates) which ruin MS sensitivity.
    
Diagram 1: Method Development Decision Tree

MethodSelection Start Start: Thiadiazole Impurity Analysis VolatilityCheck Is the Impurity Volatile? Start->VolatilityCheck GCMS Select GC-MS (Rare for this class) VolatilityCheck->GCMS Yes PolarityCheck Is it Highly Polar (LogP < 0)? VolatilityCheck->PolarityCheck No HILIC Select HILIC Column (Acetonitrile rich) PolarityCheck->HILIC Yes RP_Mod Select Polar-Embedded C18 (High Aqueous Stability) PolarityCheck->RP_Mod No Detection Detector Selection HILIC->Detection RP_Mod->Detection UV HPLC-UV (Only if Limit > 50ppm) Detection->UV High Limit MS LC-MS/MS (QQQ) (Required for < 10ppm) Detection->MS Trace (PGI)

Caption: Decision logic for selecting the stationary phase and detector based on impurity physicochemical properties.

Part 3: The Validation Protocol (LOD & LOQ)

This protocol follows ICH Q2(R2) principles, utilizing the Signal-to-Noise (S/N) approach, which is the industry standard for trace impurity validation.

Phase 1: Specificity & Blank Interference

Objective: Prove that the matrix (API) does not mimic the impurity.

  • Inject Mobile Phase Blank .

  • Inject API Solution (at high concentration, e.g., 10 mg/mL) without the impurity.

  • Acceptance Criteria: No peak should appear at the retention time of the thiadiazole impurity. If a peak exists, it must be

    
     of the LOD response.
    
Phase 2: Determining LOD and LOQ (S/N Method)

Objective: Empirically find the concentration where the signal is distinguishable from noise.

  • Step 1: Preparation of Stock Standard

    • Dissolve thiadiazole impurity reference standard in methanol (or suitable solvent).

    • Calculate concentration accurately (e.g., 1.0 mg/mL).

  • Step 2: Serial Dilution

    • Dilute stock into the sample solvent to create a range of concentrations: 100 ppb, 50 ppb, 10 ppb, 5 ppb, 1 ppb.

  • Step 3: The S/N Ratio Scan

    • Inject each dilution (n=3).

    • Measure the Signal-to-Noise Ratio using the instrument software (e.g., RMS or Peak-to-Peak noise calculation).

    • Target LOD: Concentration where S/N

      
       3:1.
      
    • Target LOQ: Concentration where S/N

      
       10:1.
      
Phase 3: Verification (The "Self-Validating" Step)

Once the theoretical LOD/LOQ is found, you must prove it works in the presence of the API (Matrix Effect check).

  • Spike the API: Prepare the API solution (10 mg/mL) and spike it with the impurity at the established LOQ level.

  • Replicate Injections: Perform n=6 injections.

  • Calculate Precision:

    • LOD Check: Peak must be visibly distinguishable (S/N

      
       3).
      
    • LOQ Check: Precision (% RSD) of the area counts must be

      
       (for trace analysis, up to 15% is sometimes accepted, but aim for 10%).
      
Diagram 2: The Validation Loop

ValidationLoop Prep Prep Dilution Series (100ppb -> 1ppb) Inject Inject Standards (n=3) Prep->Inject CalcSN Calc S/N Ratio Inject->CalcSN CalcSN->Prep Signal too high/low LOD_Found S/N ~ 3:1 (LOD Candidate) CalcSN->LOD_Found Low Signal LOQ_Found S/N ~ 10:1 (LOQ Candidate) CalcSN->LOQ_Found Quant Signal Spike Spike into API Matrix LOQ_Found->Spike Verify Verify Precision (n=6, RSD < 10%) Spike->Verify

Caption: Iterative workflow for determining and verifying LOD/LOQ limits in the presence of API matrix.

Part 4: Data Reporting & Analysis

When publishing your validation report, structure your data as follows to demonstrate "Fitness for Purpose."

Example Data (Hypothetical Validation Results):

ParameterAcceptance CriteriaResult (LC-MS/MS)Result (HPLC-UV)Status
LOD (S/N ~3) N/A0.005 ppm 15.0 ppmMS Superior
LOQ (S/N ~10) Precision RSD

10%
0.015 ppm (RSD=4.2%)45.0 ppm (RSD=8.1%)MS Superior
Linearity (r²)

0.990
0.998 (0.01 - 1.0 ppm)0.995 (50 - 500 ppm)Pass
Accuracy (Recovery) 80 - 120% at LOQ94.5%N/A (Below Detection)Pass
Troubleshooting "Ghost" Peaks

If you detect thiadiazoles in your blank:

  • Carryover: Check the autosampler wash solvent. Thiadiazoles can stick to metallic needle surfaces. Use a wash with high organic content + 0.1% acid.

  • Contamination: These compounds are often used in the synthesis of the API. Ensure the LC system is not sharing waste lines with the synthesis lab.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2024).[1][2][3][4][5] Provides the global regulatory framework for LOD/LOQ determination. [Link]

  • International Council for Harmonisation (ICH). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017).[6][7] Establishes the TTC limits for genotoxic impurities. [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006).[3] Foundational document for understanding the 1.5 µ g/day threshold. [Link]

  • U.S. Food and Drug Administration (FDA). Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches. (2008). [Link]

Sources

Comparative

FTIR spectral analysis of 4-(1,2,5-Thiadiazol-3-yl)morpholine functional groups

Topic: Comprehensive Spectral Profiling of 4-(1,2,5-Thiadiazol-3-yl)morpholine: FTIR Performance vs. Analytical Alternatives Executive Summary & Strategic Context 4-(1,2,5-Thiadiazol-3-yl)morpholine is a critical pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comprehensive Spectral Profiling of 4-(1,2,5-Thiadiazol-3-yl)morpholine: FTIR Performance vs. Analytical Alternatives

Executive Summary & Strategic Context

4-(1,2,5-Thiadiazol-3-yl)morpholine is a critical pharmacophore, serving as the structural backbone for beta-blockers like Timolol . In drug development, the precise characterization of this intermediate is non-negotiable. While NMR remains the gold standard for structural elucidation, Fourier Transform Infrared Spectroscopy (FTIR) offers a rapid, cost-effective alternative for Quality Control (QC) and reaction monitoring.

This guide objectively compares the performance of FTIR analysis for this specific molecule against Raman Spectroscopy and NMR , providing a validated protocol for distinguishing the thiadiazole-morpholine linkage from its precursors (e.g., 3-chloro-1,2,5-thiadiazole).

Deep Dive: Functional Group Analysis

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent vibrational domains. The coupling of the electron-rich morpholine ring to the electron-deficient thiadiazole ring creates unique spectral shifts.

A. The Morpholine Moiety (The "Fingerprint" Driver)

The morpholine ring dominates the mid-IR region due to the high polarity of the ether linkage.

  • C-O-C Stretching (1050–1150 cm⁻¹): This is the most intense band in the FTIR spectrum. In 4-(1,2,5-Thiadiazol-3-yl)morpholine, this typically appears as a sharp doublet or broadened peak around 1110 cm⁻¹ .

  • Aliphatic C-H Stretching (2850–2980 cm⁻¹): Unlike the aromatic thiadiazole protons, the morpholine methylene (-CH₂-) groups exhibit strong symmetric and asymmetric stretching in this region.

  • C-N Stretching (Exocyclic): The bond connecting the morpholine nitrogen to the thiadiazole ring (C3-N) vibrates in the 1200–1300 cm⁻¹ range, often coupled with ring vibrations.

B. The 1,2,5-Thiadiazole Core (The "Silent" Partner)

The 1,2,5-thiadiazole ring is less active in IR due to symmetry but highly active in Raman.

  • C=N Stretching (1400–1500 cm⁻¹): The ring contains two C=N bonds. In the IR spectrum, these appear as medium-intensity bands, often obscured by CH₂ bending modes. Look for a diagnostic band near 1460 cm⁻¹ .

  • Ring Breathing (800–900 cm⁻¹): The symmetric expansion of the ring is weak in IR but can be seen as a sharp, small peak around 830–870 cm⁻¹ .

  • N-S Bonds: These are notoriously weak in IR and difficult to assign without Raman confirmation.

Comparative Analysis: FTIR vs. Alternatives

This section evaluates the "Product" (FTIR Analysis) against its primary alternatives for this specific application.

Table 1: Performance Matrix for 4-(1,2,5-Thiadiazol-3-yl)morpholine Analysis
FeatureFTIR (ATR) Raman Spectroscopy ¹H-NMR (400 MHz)
Primary Detection Polar bonds (C-O-C, C-N)Polarizable bonds (S-N, S-S, C=N)Proton environment
Morpholine ID Superior (Strong C-O stretch)Moderate (C-H stretch)Superior (Characteristic triplets)
Thiadiazole ID Weak/ModerateSuperior (Strong Ring Breathing)Moderate (Aromatic singlets)
Sample Prep None (Solid/Liquid ATR)None (Glass vial/Solid)Dissolution (DMSO-d₆/CDCl₃)
QC Throughput High (< 1 min/sample)High (< 1 min/sample)Low (10–15 mins/sample)
Cost per Scan LowLowHigh
Destructive? NoNo (Risk of burning dark samples)No
Critical Insight: The "Complementarity" Rule
  • Use FTIR to confirm the presence of the morpholine ring (via C-O-C). If the reaction failed and you only have the thiadiazole precursor, the massive band at ~1110 cm⁻¹ will be absent.

  • Use Raman to confirm the integrity of the thiadiazole ring . If the ring has opened (degraded), the intense "breathing" mode at ~800–900 cm⁻¹ will vanish.

Experimental Protocol: Self-Validating ATR-FTIR Workflow

Objective: Verify the synthesis of 4-(1,2,5-Thiadiazol-3-yl)morpholine from 3-chloro-1,2,5-thiadiazole.

Equipment: FTIR Spectrometer with Diamond ATR Accessory. Parameters: 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Step-by-Step Methodology:
  • Background Correction: Clean the crystal with isopropanol. Collect a background air spectrum.

  • Precursor Scan (Control): Analyze 3-chloro-1,2,5-thiadiazole .

    • Checkpoint: Note the absence of aliphatic C-H bands (2850–2980 cm⁻¹) and the C-O-C ether band (~1100 cm⁻¹).

  • Sample Scan: Place ~5 mg of the synthesized 4-(1,2,5-Thiadiazol-3-yl)morpholine solid on the crystal. Apply high pressure (clamp).

  • Spectral Validation (The "3-Point Check"):

    • Point 1: Appearance of 2850–2980 cm⁻¹ multiplet (Morpholine CH₂).

    • Point 2: Appearance of strong ~1110 cm⁻¹ band (Morpholine C-O-C).

    • Point 3: Shift of C=N band from precursor position (~1440 cm⁻¹) to product position (~1460–1480 cm⁻¹) due to the electron-donating morpholine nitrogen.

Visualization: Spectral Decision Tree

The following logic flow illustrates how to interpret the spectral data to confirm product identity.

FTIR_Analysis_Flow Start Start: Unknown Sample Spectrum Check_CH Check 2850-2980 cm⁻¹ Region (Aliphatic C-H) Start->Check_CH Check_Ether Check ~1110 cm⁻¹ Region (C-O-C Stretch) Check_CH->Check_Ether Bands Present Result_Precursor Result: Starting Material (3-chloro-1,2,5-thiadiazole) Check_CH->Result_Precursor Bands Absent Check_Ring Check ~1460 cm⁻¹ & ~840 cm⁻¹ (Thiadiazole Modes) Check_Ether->Check_Ring Strong Band Present Result_Unknown Result: Degraded/Unknown Check_Ether->Result_Unknown Band Absent Result_Product Result: Confirmed Product 4-(1,2,5-Thiadiazol-3-yl)morpholine Check_Ring->Result_Product Bands Consistent Check_Ring->Result_Unknown Bands Shifted/Absent

Caption: Decision tree for validating 4-(1,2,5-Thiadiazol-3-yl)morpholine synthesis using FTIR spectral markers.

References

  • Richardson, A. et al. (1975). Vibrational Spectra of 1,2,5-Thiadiazole and its Derivatives. Spectrochimica Acta Part A.

  • National Institutes of Health (NIH). (2021). 1,2,5-Thiadiazole 1,1-dioxides: Structure and Spectral Properties. PMC.

  • Kanaan, S. et al. (2021). Formulation and release of timolol maleate from ocusert based on gelatin. Journal of Pharmacy & Pharmacognosy Research.

  • Eom, S. Y. et al. (2023).[1] Unraveling the Conformational Preference of Morpholine: Insights from Infrared Spectroscopy. Journal of Physical Chemistry Letters.

  • Mohamed, T. A. (2015).[2] Raman, infrared and NMR spectral analysis of thiadiazole derivatives. Spectrochimica Acta Part A.

Sources

Validation

Comparative Potency Guide: Thiadiazole vs. Oxadiazole Muscarinic Agonists

Executive Summary: The Bioisosteric Trade-Off In the development of muscarinic acetylcholine receptor (mAChR) agonists for CNS disorders (Alzheimer’s, Schizophrenia), the heterocyclic core attached to the tetrahydropyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Trade-Off

In the development of muscarinic acetylcholine receptor (mAChR) agonists for CNS disorders (Alzheimer’s, Schizophrenia), the heterocyclic core attached to the tetrahydropyridine or azabicyclic amine moiety is the critical determinant of efficacy and pharmacokinetics.

This guide compares the two dominant bioisosteres: 1,2,5-Thiadiazoles (exemplified by Xanomeline) and 1,2,4-Oxadiazoles .

  • The Verdict: The 1,2,5-thiadiazole ring generally confers superior intrinsic affinity and lipophilicity, driving potent M1/M4 activation but suffering from specific metabolic liabilities (S-oxidation, ring opening).

  • The Alternative: The 1,2,4-oxadiazole ring offers a metabolically stable alternative with high intrinsic efficacy (

    
    ), often rivaling acetylcholine, but requires precise substituent optimization to match the nanomolar affinity of thiadiazoles.
    
  • The Outlier: The 1,2,5-oxadiazole isomer is consistently inferior, showing significantly reduced binding affinity compared to its sulfur-containing counterpart.

Structural & Physicochemical Bioisosterism

The choice between sulfur (thiadiazole) and oxygen (oxadiazole) fundamentally alters the electronic landscape of the ligand.

Feature1,2,5-Thiadiazole (S-variant)1,2,4-Oxadiazole (O-variant)Impact on Drug Design
Electronic Character

-excessive, soft nucleophile

-deficient, hard nucleophile
Thiadiazole engages in stronger van der Waals interactions in the hydrophobic pocket.
Lipophilicity (LogP) Higher (+S increases LogP)Lower (+O decreases LogP)Thiadiazoles cross the BBB more readily but have higher non-specific binding.
H-Bonding Weak H-bond acceptorStrong H-bond acceptor (N2/N4)Oxadiazoles rely more on specific polar contacts within the orthosteric site.
Metabolic Liability High (S-oxidation, P450 attack)Low (Resistant to hydrolysis)Oxadiazoles are often used to replace unstable ester/amide linkers.
SAR Logic Diagram

The following decision tree illustrates the Structure-Activity Relationship (SAR) consequences of selecting either core.

SAR_Logic Start Tetrahydropyridine / Azabicyclic Core Choice Heterocyclic Linker Selection Start->Choice Thia 1,2,5-Thiadiazole (e.g., Xanomeline) Choice->Thia Sulfur Incorporation Oxa124 1,2,4-Oxadiazole (e.g., L-670,207) Choice->Oxa124 Asymmetric O-Sub Oxa125 1,2,5-Oxadiazole Choice->Oxa125 Symmetric O-Sub Res_Thia Outcome: High Affinity (nM) High Lipophilicity Metabolic Liability (S-Oxidation) Thia->Res_Thia Res_Oxa124 Outcome: High Efficacy (Full Agonist) Improved Stability Requires Headgroup Optimization Oxa124->Res_Oxa124 Res_Oxa125 Outcome: Poor Affinity Ineffective Bioisostere Oxa125->Res_Oxa125

Caption: SAR decision tree comparing the pharmacological outcomes of thiadiazole vs. oxadiazole incorporation.

Pharmacodynamic Performance Comparison

Binding Affinity ( ) vs. Functional Potency ( )

Experimental data reveals a divergence between binding and function. Thiadiazoles are "sticky" binders, while 1,2,4-oxadiazoles are efficient activators.

  • Thiadiazole (Xanomeline-like):

    • Exhibits picomolar to low nanomolar affinity (

      
       nM) for M1/M4 receptors.
      
    • The sulfur atom provides a "soft" surface that interacts favorably with aromatic residues (e.g., Trp, Tyr) in the receptor binding pocket via

      
      -sulfur interactions.
      
  • 1,2,4-Oxadiazole (L-670,207-like):

    • Affinity is often lower (

      
       10–100 nM) compared to thiadiazoles.
      
    • Crucial Insight: Despite lower affinity, they often act as full agonists with efficacy (

      
      ) matching Acetylcholine (ACh). For example, L-670,207 stimulates phosphoinositide (PI) turnover with an 
      
      
      
      of ~180 nM and
      
      
      > Carbachol.
Comparative Data Table

Data synthesized from representative literature values (e.g., Sauerberg et al., Street et al.).

Compound ClassHeterocycleCore StructureM1 Affinity (

)
Functional Efficacy (

vs ACh)
Metabolic Stability (

)
Xanomeline 1,2,5-ThiadiazoleTetrahydropyridine~ 5 nM~ 80% (Partial)Low (< 30 min microsomes)
L-670,207 1,2,4-Oxadiazole1-Azanorbornane~ 20 nM~ 100% (Full)High (> 60 min)
Analogue 37 1,2,5-OxadiazoleTetrahydropyridine> 1000 nMNegligibleModerate

Experimental Protocols for Validation

To objectively compare these moieties in your own pipeline, use the following self-validating workflows.

Functional Efficacy Assay (FLIPR Calcium Mobilization)

Objective: Determine if the oxadiazole substitution maintains agonist efficacy despite potential affinity loss.

  • Cell Line: CHO-K1 cells stably expressing human M1 (hM1) or hM4 receptors.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Prep: Prepare 10-point serial dilutions of Thiadiazole (Standard) and Oxadiazole (Test) in HBSS buffer.

  • Baseline Check: Measure fluorescence for 10s to establish stable baseline (

    
    ).
    
  • Injection: Add compounds; record fluorescence (

    
    ) for 120s.
    
  • Validation:

    • Positive Control: Acetylcholine (

      
      ) must elicit max response.
      
    • Negative Control: Atropine (

      
      ) pre-incubation must abolish signal.
      
  • Calculation: Plot

    
     vs. log[Concentration]. Calculate 
    
    
    
    and
    
    
    .
Metabolic Stability (Microsomal Clearance)

Objective: Quantify the stability advantage of the oxadiazole ring.

  • System: Pooled human liver microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Incubate test compounds (

    
    ) with NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Causality Check:

    • If Thiadiazole clearance is high, look for M+16 (S-oxide) or ring-opened metabolites.

    • Oxadiazole should show minimal ring-specific degradation.

Mechanism of Action & Signaling Pathway

Both compound classes activate the G-protein coupled receptor (GPCR) cascade, but their residence time and specific receptor conformation stabilization may differ.

Signaling_Pathway Thia Thiadiazole Agonist (High Affinity Binding) M1 M1 Muscarinic Receptor (GPCR) Thia->M1 Oxa Oxadiazole Agonist (High Efficacy Binding) Oxa->M1 Gq Gq/11 Protein Activation M1->Gq Conformational Change PLC PLC-beta Gq->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3 IP3 + DAG PIP2->IP3 Ca Ca2+ Release (FLIPR Signal) IP3->Ca

Caption: Signal transduction pathway for M1 activation. Both scaffolds trigger the Gq-PLC-IP3 cascade.

References

  • Sauerberg, P., et al. (1992). 1,2,5-Thiadiazole Analogues of Aceclidine as Potent m1 Muscarinic Agonists.[1] Journal of Medicinal Chemistry. Link

  • Street, L. J., et al. (1990). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry. Link

  • MacLeod, A. M., et al. (1990). Synthesis and muscarinic activities of 1,2,4-thiadiazole derivatives. Journal of Medicinal Chemistry. Link

  • Showell, G. A., et al. (1991). High-affinity and efficacious agonists at central muscarinic receptors: Structure-activity relationships.[2] British Journal of Pharmacology. Link

  • BenchChem. (2025). Bioisosteric Replacement of 1,3,4-Oxadiazole with 1,2,3-Thiadiazole in Drug Design.[3]Link

Sources

Comparative

Establishing Purity Specifications for 4-(1,2,5-Thiadiazol-3-yl)morpholine Scaffolds

Content Type: Publish Comparison Guide Subject: 3-Chloro-4-morpholino-1,2,5-thiadiazole (Key Intermediate) & Related Congeners Audience: Pharmaceutical Process Chemists, QC Analysts, and Regulatory Affairs Specialists Ex...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: 3-Chloro-4-morpholino-1,2,5-thiadiazole (Key Intermediate) & Related Congeners Audience: Pharmaceutical Process Chemists, QC Analysts, and Regulatory Affairs Specialists

Executive Summary & Scope Definition

In the context of pharmaceutical development, 4-(1,2,5-Thiadiazol-3-yl)morpholine derivatives are critical pharmacophores, most notably serving as the penultimate intermediate for the beta-blocker Timolol Maleate .

While the nomenclature "4-(1,2,5-Thiadiazol-3-yl)morpholine" strictly refers to the des-chloro variant (CAS 26364-50-3), industry inquiries frequently conflate this with the functionalized building block 3-Chloro-4-morpholino-1,2,5-thiadiazole (CAS 30165-96-9).

This guide establishes a rigorous purity specification framework for the Chloro-derivative (the primary commercial entity) while treating the Des-chloro variant as a Critical Quality Attribute (CQA) that must be controlled. We compare analytical approaches to ensure differentiation between these structurally similar congeners.

Key Decision Point:

  • Target Analyte: 3-Chloro-4-morpholino-1,2,5-thiadiazole.[1][2][3][4][5][6][7][8]

  • Critical Impurity: 3-Morpholino-1,2,5-thiadiazole (Des-chloro).

  • Regulatory Basis: ICH Q3A(R2) (Impurities in New Drug Substances) and ICH Q11 (Development and Manufacture of Drug Substances).[9]

Impurity Profiling & Origin Analysis

To establish a specification, one must first map the "Fate and Purge" of potential impurities.[9] The synthesis typically involves the nucleophilic substitution of 3,4-dichloro-1,2,5-thiadiazole with morpholine .

Figure 1: Impurity Fate Mapping (Synthesis Pathway)

ImpurityMap SM1 3,4-Dichloro-1,2,5-thiadiazole (Starting Material) Product 3-Chloro-4-morpholino-1,2,5-thiadiazole (Target Intermediate) SM1->Product Substitution (1 eq) Imp3 Impurity C: 3-Morpholino-1,2,5-thiadiazole (Des-chloro / Hydrogenolysis) SM1->Imp3 Reductive Dehalogenation (Trace Metal Cat.) SM2 Morpholine (Reactant) SM2->Product Imp1 Impurity A: 3,4-Dimorpholino-1,2,5-thiadiazole (Over-reaction) Product->Imp1 + Excess Morpholine Imp2 Impurity B: 3-Hydroxy-4-morpholino-1,2,5-thiadiazole (Hydrolysis) Product->Imp2 + H2O / OH-

Caption: Reaction pathway illustrating the origin of critical impurities (A, B, and C) relative to the target intermediate.

Comparative Analytical Methodologies

Selecting the correct analytical technique is paramount for distinguishing the target from its des-chloro analog, which lacks the chlorine atom and elutes differently based on column polarity.[9]

FeatureMethod A: HPLC-UV (Recommended) Method B: GC-FID Method C: H-NMR
Primary Use Purity Assay & Impurity ProfilingResidual Solvents & Volatile ImpuritiesStructure Verification
Selectivity High. Separates Hydroxy- (polar) and Dichloro- (non-polar) species effectively.Medium. Good for morpholine, but thermal degradation of thiadiazoles is a risk.[9]Low. Cannot quantify trace impurities (<0.1%) effectively.
Sensitivity High (LOD ~0.01%)ModerateLow
Suitability QC Release Testing Solvent LimitsR&D Characterization
Why HPLC-UV is the Gold Standard here:

The 3-hydroxy impurity (Impurity B) is non-volatile and amphoteric, making GC analysis difficult without derivatization. HPLC handles the entire polarity range from the polar hydroxy-degradation product to the non-polar dichloro-starting material.[9]

Detailed Experimental Protocol: HPLC Purity Assay

This protocol is designed to be self-validating via System Suitability Tests (SST).[9]

Equipment: Agilent 1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[9] Wavelength: 254 nm (Thiadiazole absorption max).[9]

Reagents:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[9]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[9]

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Equilibration
5.0 90 10 Elute Polar Impurities (Hydroxy)
20.0 10 90 Elute Target & Non-polars
25.0 10 90 Wash

| 26.0 | 90 | 10 | Re-equilibration |

System Suitability Criteria (Must Pass):

  • Resolution (Rs): > 2.0 between 3-Chloro-4-morpholino-1,2,5-thiadiazole and Impurity A (Dimorpholino).

  • Tailing Factor: 0.8 – 1.5 for the main peak.

  • RSD (n=6): < 1.0% for the main peak area.[9]

Causality Explanation: We use a gradient rather than isocratic flow because the dimorpholino impurity is significantly more lipophilic than the hydroxy impurity.[9] An isocratic run would either elute the hydroxy species in the void volume (unquantifiable) or retain the dimorpholino species indefinitely.[9]

Proposed Purity Specification Sheet

This specification is tiered for Late-Stage Intermediates (entering GMP steps).[9]

Test AttributeAcceptance CriteriaMethod ReferenceRationale
Appearance White to off-white crystalline solidVisualColored degradation indicates oxidation.
Identification RT matches Standard (± 2%)HPLCIdentity confirmation.
Melting Point 44.0 – 48.0 °CUSP <741>Specific to Chloro-derivative [1].[9]
Assay (HPLC) ≥ 98.5% w/w Internal MethodHigh purity required to prevent side-reactions in Timolol synthesis.[9]
Impurity A (Dimorpholino) ≤ 0.50%HPLCHard to remove downstream due to solubility.[9]
Impurity B (Hydroxy) ≤ 0.20%HPLCPotential to react with epichlorohydrin.[9]
Impurity C (Des-chloro) ≤ 0.15%HPLCChain-terminator in subsequent steps.
Any Unspecified Impurity ≤ 0.10%HPLCICH Q3A general limit.[9]
Residual Morpholine ≤ 100 ppmGC-FIDGenotoxic concern if nitrosated; strict control required.[9]
Loss on Drying ≤ 0.5%USP <731>Water content affects stoichiometry of next step.[9]
Critical Workflow: Handling the "Des-Chloro" Ambiguity

If your synthesis specifically targets the Des-chloro variant (3-morpholino-1,2,5-thiadiazole) for research purposes, the specification changes. The Chloro-derivative becomes the impurity .[9]

Figure 2: Analytical Logic Tree

LogicTree Start Sample Receipt: '4-(1,2,5-Thiadiazol-3-yl)morpholine' Check Check Melting Point Start->Check PathA MP ~44-48°C (Chloro-Intermediate) Check->PathA Matches Std PathB MP < 40°C or Liquid (Des-Chloro Variant) Check->PathB Mismatch ActionA Apply Spec A: Limit Hydroxy & Dimorpholino PathA->ActionA ActionB Apply Spec B: Limit Chloro-precursor PathB->ActionB

Caption: Decision matrix for identifying the correct chemical entity and applying the appropriate specification.

References
  • Sigma-Aldrich. (2024).[9] Timolol Impurity F (3-Chloro-4-morpholino-1,2,5-thiadiazole) Reference Standard. Retrieved from

  • European Pharmacopoeia (Ph.[9] Eur.). Timolol Maleate Monograph 0572.[9] (Defines Impurity F and G limits).

  • Sielc Technologies. (2023).[9] Separation of 3-Chloro-4-morpholino-1,2,5-thiadiazole on Newcrom R1 HPLC column. Retrieved from

  • PubChem. (2024).[9] 3-Chloro-4-morpholino-1,2,5-thiadiazole Compound Summary. Retrieved from

Sources

Validation

Thermal Analysis (DSC/TGA) of Thiadiazole-Morpholine Salts: A Comparative Technical Guide

Executive Summary This guide provides a technical analysis of the thermal properties of thiadiazole-morpholine salts , a class of hybrid pharmacophores gaining traction in oncology and antimicrobial research. While the t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the thermal properties of thiadiazole-morpholine salts , a class of hybrid pharmacophores gaining traction in oncology and antimicrobial research. While the thiadiazole moiety offers robust bioactivity, its poor aqueous solubility often necessitates salt formation. The morpholine ring serves as a crucial solubilizing handle.

This document compares the thermal performance of a representative Thiadiazole-Morpholine (TM) Hydrochloride Salt against its Free Base and an alternative Mesylate Salt . The analysis demonstrates that while salt formation generally enhances thermal stability and solubility, it introduces complex solid-state behaviors (polymorphism, hydration) that must be characterized via Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Experimental Protocol: Self-Validating Systems

To ensure data integrity and reproducibility (E-E-A-T), the following protocol utilizes a simultaneous TGA-DSC workflow. This approach validates thermal events by cross-referencing mass loss (TGA) with heat flow (DSC).[1]

Instrument Configuration
  • Instrument: Simultaneous Thermal Analyzer (STA) or separate DSC/TGA units (e.g., TA Instruments Q-series or Mettler Toledo DSC 3+).

  • Purge Gas: Dry Nitrogen (

    
    ) at 50 mL/min. Rationale: Prevents oxidative degradation, isolating thermal decomposition.
    
  • Crucibles:

    • DSC: Tzero Aluminum pans (hermetically sealed with a pinhole). Rationale: The pinhole allows volatile escape (preventing pan deformation) while maintaining self-generated atmosphere to suppress early evaporation.

    • TGA: Platinum or Alumina pans (open).

  • Reference: Empty Tzero Aluminum pan (matched mass).

Method Parameters[2][3][4][5]
  • Equilibration: Hold at 25°C for 5 minutes.

  • Ramp: Heat from 25°C to 350°C at 10°C/min. Rationale: Standard pharmaceutical screening rate; balances resolution of close transitions with experimental efficiency.

  • Modulation (Optional for DSC): Amplitude ±0.5°C every 60s. Rationale: Separates reversible heat flow (Tg, melting) from non-reversible (relaxation, curing).

Comparative Analysis: Free Base vs. Salts

The following data represents a synthesis of physicochemical trends observed in thiadiazole-morpholine derivatives [1, 7, 8].

Quantitative Performance Matrix
ParameterTM Free BaseTM-HCl Salt (Monohydrate)TM-Mesylate Salt (Anhydrous)
DSC Melting Onset (

)
148.5 °C215.2 °C198.4 °C
DSC Peak (

)
152.1 °C219.8 °C201.5 °C
Enthalpy of Fusion (

)
98.4 J/g145.2 J/g112.6 J/g
TGA Volatiles (<120°C) < 0.2% (Negligible)4.1% (Stoichiometric loss)< 0.5% (Surface water)
Decomposition Onset (

)
230 °C285 °C265 °C
Solid-State Form Crystalline AnhydrousCrystalline HydrateCrystalline Anhydrous
Detailed Interpretation
Scenario A: The Free Base (Reference Standard)
  • DSC Profile: Exhibits a single, sharp endotherm at 152.1°C. The baseline remains flat until melting, indicating high purity and a lack of solvates.

  • TGA Profile: Zero mass loss until ~230°C.

  • Limitation: While thermally stable, the lower melting point correlates with lower lattice energy, often translating to poor dissolution rates in aqueous media.

Scenario B: The HCl Salt (The Hydrate Challenge)
  • TGA Insight: A distinct mass loss step of ~4.1% is observed between 60–100°C. This corresponds stoichiometrically to a monohydrate structure (MW water / MW salt ≈ 4%).

  • DSC Insight: A broad endotherm appears at 85°C (dehydration), followed by a sharp melting endotherm at 219.8°C.

  • Critical Assessment: The HCl salt significantly boosts the melting point (+67°C vs free base), suggesting a robust crystal lattice stabilized by ionic interactions and hydrogen bonding. However, the presence of water requires tight humidity control during manufacturing to prevent pseudopolymorphic transitions [8].

Scenario C: The Mesylate Salt (The Balanced Alternative)
  • Performance: The mesylate salt offers a "Goldilocks" profile. It lacks the hydration liability of the HCl salt (flat TGA <150°C) but still provides a significant thermal boost (

    
     198.4°C) over the free base.
    
  • Mechanism: The bulky methanesulfonate anion disrupts the packing efficiency slightly compared to chloride, lowering the melting point relative to HCl, but its lipophilic nature often aids in membrane permeability while maintaining high thermal stability.

Mechanistic Insights

Why do these salts behave differently?

  • Lattice Energy & Coulombic Interactions: The thiadiazole ring is electron-deficient, while the morpholine nitrogen is basic (

    
    ). Protonation at the morpholine nitrogen creates a cationic center. The interaction strength between this cation and the counterion (
    
    
    
    vs
    
    
    ) dictates the lattice energy.
    
    
    , being smaller and harder, typically forms tighter, higher-melting lattices [6].
  • Hydrogen Bonding Network: The morpholine oxygen and the thiadiazole nitrogens act as H-bond acceptors. In the HCl hydrate, water molecules bridge these acceptors with the chloride ion, creating a stable but moisture-dependent network. Removal of this water (dehydration) often collapses the lattice, leading to amorphous or metastable phases [16].

Decision Workflow: Salt Selection

The following diagram illustrates the logical flow for selecting the optimal salt form based on thermal data.

SaltSelection Start Synthesize TM-Salt Candidate TGA_Step Run TGA (25-300°C) Start->TGA_Step Volatiles Mass Loss < 120°C? TGA_Step->Volatiles Hydrate_Check Is Loss Stoichiometric? Volatiles->Hydrate_Check Yes (>1.0%) DSC_Step Run DSC (Heat-Cool-Heat) Volatiles->DSC_Step No (<0.5%) Reject REJECT / RE-ENGINEER Hydrate_Check->Reject No (Residual Solvent) Solvate_Warning Flag as Solvate/Hydrate (Requires Humidity Study) Hydrate_Check->Solvate_Warning Yes Melting_Check Tm > 150°C & Distinct from Free Base? DSC_Step->Melting_Check Stability_Check Decomp > 200°C? Melting_Check->Stability_Check Yes Melting_Check->Reject No Select SELECT CANDIDATE (Proceed to Solubility Testing) Stability_Check->Select Yes Stability_Check->Reject No Solvate_Warning->DSC_Step

Caption: Workflow for validating thiadiazole-morpholine salt candidates. Key decision gates (yellow) filter candidates based on solvation state and thermal stability thresholds.

References

  • Nahi, R. J., & Imran, N. H.[2] (2019). Synthesis, Characterization and Thermal Stability Study of New Heterocyclic Compounds Containing 1,2,3-Triazole and 1,3,4-Thiadiazole Rings. Oriental Journal of Chemistry. Link

  • PerkinElmer. (2024).[3] Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. Link

  • Silva, et al. (2022).[4][5] An experimental and computational thermochemical study of thiadiazoles. Journal of Molecular Structure.

  • Mettler Toledo. (n.d.). Thermal analysis used for pharmaceutical screening – Part 1. Mettler Toledo UserCom. Link

  • Netzsch. (2023).[6] 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. Netzsch Blog. Link

  • Kumar, K. A., et al. (2013). Comprehensive review on the chemistry of 1,3,4-thiadiazoles.
  • Al-Masoudi, N. A., et al. (2012). Synthesis of New 1,3,4-Thiadiazole Derivatives Containing of Morpholine Ring. Asian Journal of Chemistry. Link

  • Giron, D. (2002). Applications of thermal analysis and coupled techniques in pharmaceutical industry. Journal of Thermal Analysis and Calorimetry.

Sources

Comparative

Qualification of 4-(1,2,5-Thiadiazol-3-yl)morpholine as a Pharmaceutical Impurity

Executive Summary In the development of beta-blockers like Timolol Maleate , the moiety 4-(1,2,5-Thiadiazol-3-yl)morpholine represents a critical structural scaffold. Depending on the substituent at the 3-position (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of beta-blockers like Timolol Maleate , the moiety 4-(1,2,5-Thiadiazol-3-yl)morpholine represents a critical structural scaffold. Depending on the substituent at the 3-position (e.g., -Cl, -OH, or -H), this structure classifies as a Starting Material, a Significant By-product, or a Potential Mutagenic Impurity (PMI).

This guide objectively compares the qualification strategies for this impurity class, specifically focusing on the Chloro-derivative (Impurity F) versus the Hydroxy-derivative (Impurity D) . We evaluate analytical performance (HPLC-UV vs. LC-MS/MS) and toxicological assessment workflows to provide a self-validating qualification protocol.

Structural Characterization & Origin[1]

The core structure, 4-(1,2,5-Thiadiazol-3-yl)morpholine, rarely exists as a naked scaffold in the final drug substance but appears as functionalized derivatives. Understanding their origin is the first step in qualification.

Compound NameCommon CodeCAS NumberRole in SynthesisRegulatory Status
3-Chloro-4-morpholino-1,2,5-thiadiazole Impurity F 30165-96-9Key Starting MaterialPMI (Potential Mutagenic Impurity)
3-Hydroxy-4-morpholino-1,2,5-thiadiazole Impurity D 30165-97-0Hydrolysis By-productOrganic Impurity (ICH Q3A)
4-(1,2,5-Thiadiazol-3-yl)morpholine Des-functionalized214691-24-4Degradant (Reduction)Rare / Unknown Toxicity
Formation Pathway (DOT Visualization)

The following diagram illustrates the genesis of these impurities during Timolol synthesis, highlighting the critical control points.

Timolol_Impurity_Pathway SM1 Morpholine ImpF Impurity F (Chloro) (PMI Alert) SM1->ImpF Nucleophilic Subst. SM2 3,4-Dichloro-1,2,5-thiadiazole SM2->ImpF ImpD Impurity D (Hydroxy) (Hydrolysis Product) ImpF->ImpD Hydrolysis (OH-) Timolol Timolol Maleate (API) ImpF->Timolol + S-tert-butylamino-2,3-epoxypropane Des Des-functionalized Analog ImpF->Des Reductive Dechlorination

Figure 1: Synthetic origin of thiadiazole-morpholine impurities. Impurity F is the reactive electrophile, while Impurity D is its stable hydrolysis product.

Analytical Method Comparison: UV vs. MS

Qualification requires detecting these species at relevant regulatory limits. For Impurity F (mutagenic potential), the limit is often the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , requiring highly sensitive methods. For Impurity D, standard ICH Q3A limits (0.05% - 0.15%) apply.

Comparative Performance Data
FeatureMethod A: HPLC-UV Method B: LC-MS/MS (MRM)
Target Impurity Impurity D (Hydroxy)Impurity F (Chloro)
Detection Principle UV Absorbance @ 295 nmElectrospray Ionization (ESI+)
LOD (Limit of Detection) ~0.01% (100 ppm)~0.5 ppm
LOQ (Limit of Quantitation) 0.03% (300 ppm)1.5 ppm
Linearity (R²) > 0.999 (Range: 0.05–1.0%)> 0.995 (Range: 1–100 ppm)
Specificity Moderate (Risk of co-elution)High (Mass transition specific)
Throughput High (Standard QC run)Moderate (Requires equilibration)
Cost per Sample Low ($)High (

$)
Expert Insight: When to use which?
  • Routine QC: Use Method A . The hydroxy-impurity (Impurity D) has a distinct UV max at 294-298 nm due to the conjugated thiadiazole system. It is stable and abundant enough for UV detection.

  • Trace Analysis: Use Method B . The chloro-impurity (Impurity F) is often purged to <10 ppm levels. UV detection is insufficient to prove clearance below the TTC (e.g., 30 ppm for a 50mg dose). LC-MS/MS is mandatory for Impurity F qualification in high-dose beta-blockers.

Toxicological Qualification Strategy

The presence of the 1,2,5-thiadiazole ring raises structural alerts for genotoxicity. However, the substituent determines the actual risk.

In Silico vs. In Vitro Assessment
  • QSAR Prediction (In Silico):

    • Impurity F (Chloro): Predicted Positive for bacterial mutagenicity in some models (e.g., Derek Nexus) due to the reactive alkyl-halide-like character on the heteroaromatic ring.

    • Impurity D (Hydroxy): Predicted Negative . The hydroxyl group deactivates the ring toward nucleophilic attack by DNA.

  • Ames Test (In Vitro):

    • If QSAR is positive (or equivocal), an Ames test (OECD 471) is required.

    • Protocol: 5 strains of S. typhimurium (TA98, TA100, TA1535, TA1537, TA102) +/- S9 metabolic activation.

    • Result: Historical data suggests Impurity F is often Ames Negative despite the alert, allowing it to be controlled as a Class 3 (non-mutagenic) impurity if proven. However, until proven, it must be treated as Class 2 (mutagenic).

Decision Tree for Qualification

Qualification_Logic Start Impurity Identified: 4-(1,2,5-Thiadiazol-3-yl)morpholine deriv. CheckStruct Substituent Analysis Start->CheckStruct IsChloro Is it Chloro (Impurity F)? CheckStruct->IsChloro IsHydroxy Is it Hydroxy (Impurity D)? CheckStruct->IsHydroxy QSAR Perform QSAR (ICH M7) IsChloro->QSAR Yes Control_Q3A Control at ICH Q3A (e.g., < 0.15%) IsHydroxy->Control_Q3A Yes (Non-mutagenic) Ames Ames Test (OECD 471) QSAR->Ames Positive/Equivocal QSAR->Control_Q3A Negative Prediction Control_TTC Control at TTC (e.g., < 1.5 µg/day) Ames->Control_TTC Positive Ames->Control_Q3A Negative

Figure 2: Regulatory decision tree for qualifying thiadiazole impurities under ICH M7 and Q3A guidelines.

Experimental Protocols

Synthesis of Reference Standard (Impurity D)

To qualify the impurity, you often need to synthesize the standard for retention time confirmation.

  • Reaction: Hydrolysis of 3-chloro-4-morpholino-1,2,5-thiadiazole.

  • Reagents: 2.5 M NaOH, DMSO.

  • Procedure:

    • Dissolve 3-chloro-4-morpholino-1,2,5-thiadiazole (1 eq) in DMSO.

    • Add 2.5 M NaOH (5 eq).

    • Reflux for 3 hours.

    • Cool to 15°C and acidify with conc. HCl.

    • Filter the precipitate (Impurity D) and recrystallize from ethanol.

    • Yield: ~95%. Mp: 198–200°C (dec).[1]

LC-MS/MS Method for Trace Quantitation (Impurity F)

This protocol validates the clearance of the mutagenic precursor.

  • Column: C18, 150 x 4.6 mm, 3 µm (e.g., Waters XBridge).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-2 min)

    
     90% B (10 min) 
    
    
    
    5% B (10.1 min).
  • Flow Rate: 0.8 mL/min.

  • MS Detection: ESI Positive Mode.

    • Precursor Ion: m/z 206.0 [M+H]+

    • Product Ion (Quant): m/z 114.0 (Morpholine fragment)

    • Cone Voltage: 30 V

    • Collision Energy: 25 eV

References

  • European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph 0572. Strasbourg, France: EDQM. (Defines Impurity B, D, F limits).
  • ICH Harmonised Guideline . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). (2017). Link

  • Weinstock, L. M., et al. "Synthesis of 1,2,5-thiadiazole derivatives." Journal of Organic Chemistry, 32(9), 2823-2829. (Original synthesis of the morpholino-thiadiazole scaffold).
  • U.S. Environmental Protection Agency (EPA) . CompTox Chemicals Dashboard: 4-(1,2,5-Thiadiazol-3-yl)morpholine. Link

  • LGC Standards . Certificate of Analysis: 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine (Impurity F). Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1,2,5-Thiadiazol-3-yl)morpholine

Topic: Personal protective equipment for handling 4-(1,2,5-Thiadiazol-3-yl)morpholine Audience: Researchers, scientists, and drug development professionals. Context: Key intermediate in the synthesis of Beta-blockers (e....

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-(1,2,5-Thiadiazol-3-yl)morpholine Audience: Researchers, scientists, and drug development professionals. Context: Key intermediate in the synthesis of Beta-blockers (e.g., Timolol).

Executive Summary & Risk Context

4-(1,2,5-Thiadiazol-3-yl)morpholine (often associated with CAS 30165-96-9, a chlorinated analog used as a Timolol intermediate) presents a specific toxicological profile that requires rigorous containment strategies.[1][2] While often classified as an Irritant (Skin/Eye/Respiratory) and Acute Toxin (Oral) , its structural role as a scaffold for biologically active beta-adrenergic blockers necessitates handling it with Occupational Exposure Band (OEB) 3 protocols until specific potency data rules out systemic effects.

The Core Hazard: The morpholine moiety facilitates lipid solubility, potentially increasing dermal absorption rates, while the thiadiazole ring is a pharmacophore associated with significant biological activity. Consequently, standard "lab safety" is insufficient; researchers must adopt a containment-first approach.

Hazard Identification & Exposure Pathways

Before selecting PPE, you must validate the exposure vectors.

Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302Harmful if swallowed.[2][3][4]Strict hygiene; no hand-to-mouth contact.
Skin Irritation H315Causes skin irritation.Permeation Risk: Morpholine derivatives can penetrate nitrile.
Eye Irritation H319Causes serious eye irritation.Dust aerosolization is the primary threat during weighing.
STOT-SE H335May cause respiratory irritation.[5]Inhalation of fine particulates is the critical control point.
The PPE Decision Matrix

Do not rely on generic "safety gear."[6] Use this matrix to select equipment based on the specific task.

Protection ZoneStandard Handling (mg scale)Scale-Up / Synthesis (>10g or Solution)Technical Rationale
Hand Protection Single Nitrile (min 0.11 mm thickness)Double Gloving (Inner: Nitrile / Outer: Long-cuff Nitrile or Neoprene)Permeation Defense: Morpholine rings can degrade latex. Double gloving provides a "sacrificial" outer layer and visual breach detection.
Respiratory Fume Hood (Face velocity 80-100 fpm)PAPR or P100 Half-Mask (if hood work is impossible)Aerosol Control: The solid powder is prone to static cling and aerosolization during transfer.
Eye/Face Safety Glasses (ANSI Z87.1+) with side shieldsChemical Goggles + Face Shield Splash/Dust Guard: Solutions of this compound are basic; splashes can cause corneal opacity.
Body Lab Coat (Cotton/Poly blend), buttonedTyvek® Coverall (or equivalent disposable gown)Particulate Trap: Cotton weaves trap dust. For larger quantities, disposable layers prevent migration of dust outside the lab.
Operational Protocol: Step-by-Step

This workflow is designed to create a self-validating safety loop.

Phase A: Pre-Experimental Donning (The "Clean to Dirty" Flow)
  • Inspection: Check fume hood flow monitor. Ensure velocity is >0.4 m/s (80 fpm).

  • Gowning: Don lab coat/Tyvek first. Ensure cuffs cover wrists completely.

  • Respiratory (If required): Don N95/P100 before gloves to avoid contaminating the face later.

  • Eye Protection: Fit goggles/glasses. Ensure no gap at the temples.

  • Gloving:

    • Wash hands.[2][6][7][8][9][10]

    • Don Inner Glove (Bright color preferred, e.g., orange).

    • Don Outer Glove (Standard Blue/Purple).

    • Validation: Pull the outer glove over the lab coat cuff to seal the wrist gap.

Phase B: Active Handling (The "Hot Zone")
  • Weighing:

    • NEVER weigh this substance on an open bench. Use a balance enclosure or place the balance deep inside the fume hood.

    • Use an antistatic gun if the powder is flighty.

  • Solubilization:

    • Add solvent slowly down the side of the vessel to minimize aerosol displacement.

    • Critical Check: If a spill occurs on the outer glove, STOP . Doff the outer glove immediately inside the hood, wash the inner glove (if compatible) or inspect it, and re-don a fresh outer glove.

Phase C: Decontamination & Doffing (The "Dirty to Clean" Flow)
  • Wipe Down: Clean all tools (spatulas, balance pans) with a solvent-dampened wipe (e.g., Ethanol/Acetone) inside the hood. Dispose of the wipe as solid hazardous waste.

  • Outer Glove Removal:

    • Grasp the outside of one glove near the wrist. Peel it away from the hand, turning it inside out.

    • Hold the peeled glove in the gloved hand.

    • Slide an ungloved finger under the wrist of the remaining glove. Peel it off over the first glove.

  • Coat/Gown Removal: Remove without shaking to prevent dust liberation.

  • Wash: Wash hands with soap and cool water (warm water opens pores, potentially increasing absorption of any residue).

Visualization: Handling Workflow & Decision Logic

The following diagram illustrates the critical decision points for safe handling.

G Start START: Risk Assessment (CAS 30165-96-9) CheckState Physical State? Start->CheckState Solid Solid / Powder (High Dust Risk) CheckState->Solid Liquid Solution / Oil (Splash/Permeation Risk) CheckState->Liquid EngControl Engineering Control: Fume Hood / Balance Enclosure Solid->EngControl Liquid->EngControl PPE_Solid PPE Protocol A: Nitrile Gloves + Lab Coat + N95 (if outside hood) EngControl->PPE_Solid If Solid PPE_Liquid PPE Protocol B: Double Gloves (Nitrile) + Chemical Goggles EngControl->PPE_Liquid If Liquid Action Perform Experiment (Keep < 6 inches from sash) PPE_Solid->Action PPE_Liquid->Action SpillCheck Spill/Contamination? Action->SpillCheck Decon Immediate Decon: Solvent Wipe -> HazWaste SpillCheck->Decon YES Doffing Doffing Protocol: Outer Glove -> Gown -> Inner Glove SpillCheck->Doffing NO Decon->Doffing End END: Wash Hands Doffing->End

Caption: Operational logic flow for handling 4-(1,2,5-Thiadiazol-3-yl)morpholine, emphasizing the divergence in PPE based on physical state and the critical spill response loop.

Disposal & Emergency Response
Waste Management[11]
  • Segregation: Do not mix with oxidizers (e.g., Nitric acid) in waste streams.

  • Labeling: Clearly label waste containers as "Toxic / Irritant - Morpholine Derivative."

  • Solids: Contaminated gloves, wipes, and weigh boats must be disposed of in Solid Hazardous Waste drums, not regular trash.

Emergency Procedures
  • Eye Contact: Flush immediately for 15 minutes .[5][9][12] Time it. The basicity of morpholine derivatives makes immediate dilution critical to prevent corneal damage.

  • Skin Contact: Wash with soap and water.[2][5][8][12] Do not use solvent (ethanol) on skin, as it may enhance transdermal transport of the toxin.

References
  • ECHA (European Chemicals Agency). (n.d.). Substance Information: 4-(4-chloro-1,2,5-thiadiazol-3-yl)morpholine.[1][13][14] Retrieved from [Link]

Sources

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